molecular formula C9H16ClNO B1308718 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone CAS No. 33681-23-1

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B1308718
CAS No.: 33681-23-1
M. Wt: 189.68 g/mol
InChI Key: ALKATUXKHCBMPD-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone ( 33681-23-1) is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . This molecule features a piperidine ring, a common structural motif in many alkaloids, natural products, and pharmaceutical candidates, which often confers significant biological activity . As a chloroacetyl derivative of a 2,6-dimethylpiperidine, this compound serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry research. Piperidine derivatives are an important class of heterocyclic compounds known to exhibit potent pharmacological properties, making them key structures in the development of new active ingredients . Researchers can utilize this reagent in various synthetic pathways, including nucleophilic substitution reactions where the chlorine atom can be displaced, or as a precursor for further functionalization. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-7-4-3-5-8(2)11(7)9(12)6-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKATUXKHCBMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403550
Record name 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33681-23-1
Record name 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Introduction: The Significance of a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structure, featuring a reactive α-chloro ketone moiety attached to a sterically hindered piperidine ring, makes it a valuable building block. The primary application of this compound is in the synthesis of ropivacaine, a long-acting local anesthetic.[1][2][3][4][5] The efficiency and purity of the this compound synthesis are paramount as they directly impact the yield and quality of the final active pharmaceutical ingredient (API).

This guide provides a detailed exploration of the synthesis pathway for this compound, focusing on the underlying chemical principles, a field-proven experimental protocol, and critical process considerations for researchers and drug development professionals.

Core Synthesis Pathway: Nucleophilic Acyl Substitution

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. This process involves the acylation of the secondary amine, 2,6-dimethylpiperidine, with the highly reactive acylating agent, chloroacetyl chloride.

Reaction Scheme: 2,6-Dimethylpiperidine + Chloroacetyl Chloride → this compound + HCl

The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Key Reagents and Their Roles
  • 2,6-Dimethylpiperidine: This cyclic secondary amine serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The two methyl groups at positions 2 and 6 introduce significant steric hindrance, which influences the reactivity of the amine and the conformation of the resulting amide product.

  • Chloroacetyl Chloride: As a highly reactive acyl chloride, it is an excellent electrophile and the source of the chloroacetyl group. Its high reactivity necessitates the use of anhydrous (water-free) reaction conditions to prevent hydrolysis into chloroacetic acid.

  • Base: An organic or inorganic base is essential to scavenge the HCl produced. Tertiary amines, such as triethylamine (TEA), are commonly used as they are non-nucleophilic and form a solid ammonium salt that can be easily filtered off.[6][7][8] Other bases like potassium carbonate or sodium bicarbonate can also be employed.[9][10]

  • Solvent: The choice of solvent is critical. Anhydrous aprocic solvents are required to prevent the decomposition of chloroacetyl chloride. Solvents such as benzene, dichloromethane (DCM), or tetrahydrofuran (THF) are suitable choices as they effectively dissolve the reactants without participating in the reaction.[6][7][8][11]

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the acylation of piperidine derivatives.[6][7][8][12]

Materials:

  • 2,6-Dimethylpiperidine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube (or nitrogen inlet)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere to maintain anhydrous conditions.

  • Charging Reactants: In the flask, dissolve 2,6-dimethylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the stirred solution to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Dilute chloroacetyl chloride (1.1 equivalents) with anhydrous dichloromethane in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. Maintain the internal temperature below 10 °C throughout the addition.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3 to 7 hours.[7][10]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Work-up:

    • Upon completion, pour the reaction mixture into cold water to quench the reaction.[8][13]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove any excess acid), and finally with brine.[6]

    • Dry the isolated organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product, often as a pasty mass or oil.[6][7]

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a petroleum ether/ethyl acetate mixture to obtain colorless crystals of this compound.[6][7]

Reaction Mechanism and Optimization

The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The nitrogen atom of 2,6-dimethylpiperidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The triethylamine base removes the proton from the newly formed ammonium ion, yielding the final amide product and triethylammonium chloride.

To ensure a high yield and purity, several factors can be optimized:

  • Stoichiometry: A slight excess of chloroacetyl chloride and the base is often used to ensure the complete conversion of the starting amine.

  • Temperature Control: Maintaining a low temperature during the addition of the highly reactive chloroacetyl chloride is critical to minimize side reactions.

  • Anhydrous Conditions: Strict exclusion of moisture is necessary to prevent the hydrolysis of chloroacetyl chloride, which would lower the yield.

Quantitative Data Summary

The following table summarizes typical parameters for the synthesis, derived from analogous reactions in the literature.

Reactant/ReagentMolar Ratio (Equivalents)Role
Piperidine Derivative1.0Nucleophile
Chloroacetyl Chloride1.1 - 4.0Acylating Agent
Triethylamine1.2 - 4.0Base (HCl Scavenger)
SolventN/AReaction Medium
Conditions
Temperature0 °C to Room Temp
Reaction Time3 - 7 hours
Typical Yield> 85% (after purification)

Note: The molar ratios of chloroacetyl chloride and triethylamine can be significantly higher in some reported procedures to drive the reaction to completion.[6][7]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process from initial setup to the final purified product.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Setup Dry Glassware (N2 Atmosphere) Reactants Charge 2,6-Dimethylpiperidine, Triethylamine, and Anhydrous DCM Setup->Reactants Cooling Cool to 0-5 °C (Ice Bath) Reactants->Cooling Addition Dropwise Addition of Chloroacetyl Chloride in DCM Cooling->Addition Stirring Stir at Room Temperature (3-7 hours) Addition->Stirring Quench Quench with Cold Water Stirring->Quench Reaction Complete (TLC) Wash Wash Organic Layer (H2O, NaHCO3, Brine) Quench->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Crystallize Recrystallization Evaporate->Crystallize Crude Product Product Pure 2-Chloro-1-(2,6-dimethyl- piperidin-1-yl)ethanone Crystallize->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the acylation of 2,6-dimethylpiperidine is a robust and well-established method. Success in this synthesis hinges on careful control of reaction conditions, particularly temperature and the exclusion of moisture, to accommodate the high reactivity of chloroacetyl chloride. By adhering to the principles and protocols outlined in this guide, researchers can reliably produce this key intermediate with high yield and purity, facilitating further development in pharmaceutical and chemical synthesis programs.

References

  • Shreevidhyaa Suressh, V., et al. "Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 11, 2015. [Link]

  • Prathebha, K., et al. "2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone." Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 9, 2013, p. o1424. [Link]

  • Prathebha, K., et al. "(PDF) 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone." ResearchGate, 2013. [Link]

  • Ramachandran, R., et al. "1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 1, 2011, p. o17. [Link]

  • Organic Syntheses Procedure. "4." Organic Syntheses. [Link]

  • Li, Sai, et al. "Synthesis of Ropivacaine under Ultrasound Irradiation." ResearchGate, 2012. [Link]

  • Google Patents. "CN103086954A - Method for preparing ropivacaine.
  • Federsel, Hans-Jürgen, et al. "An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent." ResearchGate, 1987. [Link]

  • SciSpace. "An efficient synthesis of a new, chiral 2',6'-pipecoloxylidide local anaesthetic agent." SciSpace. [Link]

  • Li, Sai, et al. "An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation." ResearchGate, 2012. [Link]

  • Jothivel, S., et al. "Crystal structure of 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 12, 2011, p. o3321. [Link]

  • Magano, Javier, et al. "Working with Hazardous Chemicals." Organic Syntheses. [Link]

  • Google Patents. "CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Organic Syntheses Procedure. "2-chlorolepidine." Organic Syntheses. [Link]

  • Indian Journal of Chemistry. "Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10." Indian Journal of Chemistry, vol. 46B, 2007, pp. 158-162. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. "A facile amidation of chloroacetyl chloride using DBU." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 3, 2013, pp. 748-750. [Link]

  • AA Blocks. "Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles." AA Blocks, 2019. [Link]

  • Sȕle, G., et al. "2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 12, 2010, p. o3214. [Link]

Sources

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" CAS 33681-23-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone (CAS 33681-23-1): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 33681-23-1, is a specialized organic compound that serves as a valuable intermediate in synthetic chemistry.[1][2] Structurally, it is an α-chloro amide derived from the sterically hindered secondary amine, 2,6-dimethylpiperidine. This unique combination of a reactive electrophilic center (the α-chloro acetyl group) and a bulky, lipophilic piperidine moiety makes it a significant building block, particularly in the design and synthesis of novel compounds for pharmaceutical and agrochemical research.

The primary utility of this molecule stems from the high reactivity of the carbon-chlorine bond, which is activated by the adjacent carbonyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. The 2,6-dimethyl substitution on the piperidine ring introduces significant steric hindrance, which can influence the kinetics and regioselectivity of its reactions, a factor that can be strategically exploited in complex molecular design. This guide provides a comprehensive overview of its known properties, a validated synthetic protocol, its core reactivity, and essential safety information for researchers and drug development professionals.

Physicochemical and Computational Properties

The molecular characteristics of this compound define its behavior in chemical systems. These properties, summarized in Table 1, are critical for predicting its solubility, membrane permeability, and reactivity. The calculated LogP value of 2.0147, for instance, suggests moderate lipophilicity, indicating a balance between aqueous and lipid solubility, a common feature in drug development candidates.[1]

Table 1: Physicochemical and Computational Data

Property Value Source
CAS Number 33681-23-1 [1]
Molecular Formula C₉H₁₆ClNO [1][2]
Molecular Weight 189.68 g/mol [1][2]
Topological Polar Surface Area (TPSA) 20.31 Ų [1]
LogP (calculated) 2.0147 [1]
Hydrogen Bond Acceptors 1 [1]
Hydrogen Bond Donors 0 [1]

| Rotatable Bonds | 1 |[1] |

Synthesis and Reactivity

Synthetic Pathway: N-Acylation

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2,6-dimethylpiperidine with chloroacetyl chloride. This reaction is a classic example of a Schotten-Baumann type reaction, typically performed in an inert solvent with a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct. The base is crucial for driving the reaction to completion by neutralizing the acid that would otherwise protonate the starting amine, rendering it unreactive.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Piperidine 2,6-Dimethylpiperidine Target 2-Chloro-1-(2,6-dimethyl- piperidin-1-yl)ethanone Piperidine->Target + AcylChloride AcylChloride Chloroacetyl Chloride Salt Triethylammonium Chloride (Precipitate) Triethylamine Triethylamine (Base) Triethylamine->Salt HCl Scavenger Solvent Anhydrous Solvent (e.g., Benzene, DCM)

Caption: Synthesis of the target compound via N-acylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related N-chloroacetylated piperidines.[3]

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylpiperidine (1.0 eq) and anhydrous benzene or dichloromethane (DCM) (approx. 10 mL per 5 mmol of amine).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. The excess base ensures complete neutralization of the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermic nature of the acylation reaction and minimize side reactions.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the stirred mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Workup: A white precipitate (triethylammonium chloride) will form. Filter the precipitate and wash it with a small amount of cold solvent.

  • Purification: Combine the filtrate and washes. Wash the organic solution sequentially with water (2 x 20 mL), 1M HCl (to remove any remaining amine), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound lies in its role as an electrophile. The carbon atom bonded to the chlorine is highly susceptible to attack by a wide range of nucleophiles. This reaction displaces the chloride ion, a good leaving group, and forms a new carbon-nucleophile bond. This transformation is fundamental to its application as a synthetic building block for creating more complex molecules.

Reactivity Target 2-Chloro-1-(2,6-dimethyl- piperidin-1-yl)ethanone Product Substituted Product Target->Product + Nucleophile Nucleophile Nucleophile (Nu-H / Nu⁻) e.g., R-SH, R-NH₂, R-OH LeavingGroup Chloride Ion (Cl⁻) Product->LeavingGroup Displaces

Caption: General reactivity pathway via nucleophilic substitution.

Expected Analytical Characterization

While specific spectral data is not publicly available, the structure of the molecule allows for the confident prediction of its key analytical signatures.

  • ¹H NMR: The spectrum would show characteristic signals for the diastereotopic protons of the piperidine ring, two distinct signals for the methyl groups (due to the chiral centers at C2 and C6), and a singlet for the two protons of the chloromethyl group (-CH₂Cl) typically in the range of 4.0-4.5 ppm.

  • ¹³C NMR: A signal for the amide carbonyl (C=O) would appear downfield (165-175 ppm). Signals for the carbons of the piperidine ring and a distinct signal for the carbon attached to chlorine (-CH₂Cl) around 40-50 ppm would also be present.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the tertiary amide carbonyl (C=O) stretch would be prominent in the region of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of a molecule containing a single chlorine atom.

Applications in Research and Development

This compound is not an end-product but a versatile intermediate. Its value is realized in multi-step syntheses.

  • Pharmaceutical Scaffolding: It serves as a precursor for introducing the 2,6-dimethylpiperidine motif into larger molecules. This group can enhance lipophilicity and metabolic stability. The chloroacetyl moiety acts as a handle for attaching the scaffold to other fragments via nucleophilic substitution.

  • Covalent Inhibitors and Probes: The α-chloro amide functionality is a classic "warhead" used in the design of targeted covalent inhibitors. It can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition.

  • Agrochemical Synthesis: Similar to pharmaceuticals, piperidine-containing compounds often exhibit biological activity relevant to agriculture. This intermediate can be used to synthesize novel pesticides and herbicides.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely published, data from structurally similar α-chloro amides provides a strong basis for its hazard profile.[4][5]

Table 2: Anticipated GHS Hazard Information

Hazard Class Statement
Acute Toxicity, Oral Likely harmful if swallowed (Category 4).[4][5]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[5]

| Eye Damage/Irritation | May cause serious eye irritation or damage. |

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C recommended) place away from incompatible materials such as strong bases and oxidizing agents.[1]

References

  • 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. National Institutes of Health (NIH). [Link]

  • 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312. PubChem. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 33681-23-1. XiXisys. [Link]

Sources

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound (CAS No. 33681-23-1), a substituted piperidine derivative of interest in synthetic chemistry and drug development. Through a multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a detailed elucidation of the compound's molecular structure. The guide is intended for researchers, scientists, and professionals in drug development, providing not only spectral data but also the underlying principles, experimental methodologies, and in-depth interpretation required for unambiguous structural confirmation.

Introduction and Molecular Structure

This compound is a tertiary amide with the molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol .[1] The structural backbone consists of a 2,6-dimethylpiperidine ring N-acylated with a chloroacetyl group. The precise characterization of such molecules is a cornerstone of chemical research and development, ensuring purity, confirming identity, and enabling further investigation into their chemical and biological properties.[2][3][4] Spectroscopic analysis provides an empirical "fingerprint" of the molecule, revealing the connectivity of atoms and the nature of the functional groups present.

The molecular structure, presented below, is the basis for all subsequent spectral interpretation. The steric hindrance imposed by the two methyl groups at the 2 and 6 positions of the piperidine ring influences both the conformation of the ring and the rotational barrier around the N-C(O) amide bond.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete picture of atomic connectivity can be assembled.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-resolution NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required. A spectral width of 200-240 ppm is typical.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectra should be phased and baseline-corrected. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR and 0.00 ppm for ¹³C NMR.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR data are summarized in the table below. The presence of cis/trans isomers due to restricted rotation around the amide bond and the chirality at C2 and C6 can lead to complex or broadened signals, particularly for the piperidine ring protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~ 4.1 - 4.5Multiplet2HH-2, H-6 (Piperidine)
~ 4.05Singlet2HH-9 (CH₂Cl)
~ 1.5 - 1.9Multiplet6HH-3, H-4, H-5 (Piperidine)
~ 1.2 - 1.4Doublet6HCH₃ at C-2, C-6

Interpretation:

  • The -CH₂Cl protons (H-9) are expected to appear as a singlet, significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

  • The methine protons at C-2 and C-6 are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. Their multiplicity will be complex due to coupling with the adjacent methyl and methylene protons.

  • The piperidine ring methylene protons (H-3, H-4, H-5) will reside in the aliphatic region, likely appearing as a series of overlapping multiplets.

  • The methyl protons at C-2 and C-6 are expected to be doublets, resulting from coupling to the adjacent methine protons (H-2 and H-6).

Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm (Predicted)Assignment
~ 168C-7 (C=O)
~ 50 - 55C-2, C-6 (Piperidine)
~ 42C-9 (CH₂Cl)
~ 30 - 35C-3, C-5 (Piperidine)
~ 20 - 25C-4 (Piperidine)
~ 15 - 20CH₃ at C-2, C-6

Interpretation:

  • The carbonyl carbon (C-7) is the most deshielded carbon, appearing at the low-field end of the spectrum.

  • The piperidine carbons adjacent to the nitrogen (C-2 and C-6) are deshielded relative to the other ring carbons.

  • The chlorinated methylene carbon (C-9) is also significantly deshielded by the electronegative chlorine atom.

  • The remaining piperidine ring carbons (C-3, C-4, C-5) and the methyl carbons appear in the upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Experimental Protocol: IR Data Acquisition

A common and straightforward method is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) (Predicted)IntensityVibration TypeFunctional Group
2970 - 2850StrongC-H StretchAliphatic (CH, CH₂, CH₃)
1645 - 1660Very StrongC=O Stretch (Amide I)Tertiary Amide
1465 - 1450MediumC-H BendCH₂/CH₃ Scissoring
~ 1250Medium-StrongC-N StretchAmide
750 - 650Medium-StrongC-Cl StretchAlkyl Halide

Interpretation:

  • The most prominent and diagnostic peak will be the strong C=O stretching vibration (Amide I band) , expected between 1630-1680 cm⁻¹ for a tertiary amide.[6] This confirms the presence of the N-acyl group.

  • The absence of any significant absorption in the 3500-3100 cm⁻¹ region confirms the tertiary nature of the amide , as there are no N-H bonds present.[6][7]

  • Strong absorptions just below 3000 cm⁻¹ are characteristic of aliphatic C-H stretching from the piperidine ring and methyl groups.[8]

  • The C-N and C-Cl stretching vibrations are expected in the complex "fingerprint region" (below 1500 cm⁻¹), which is unique to the molecule as a whole.[5]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

  • Fragmentation: The molecular ion, being a high-energy radical cation, undergoes fragmentation to produce smaller, stable daughter ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Predicted Mass Spectrum Data

Molecular Ion (M⁺˙):

  • The molecular ion peak is expected at m/z 189 .

  • Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak will be observed at m/z 191 with an intensity approximately one-third of the m/z 189 peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.[9]

Major Fragmentation Pathways: The primary fragmentation pathway for amides is typically cleavage of the amide bond (N-CO).[10] This is an example of alpha-cleavage, where the bond adjacent to the nitrogen atom breaks.[11]

mol Molecular Ion (M⁺˙) m/z 189/191 frag1 Acylium Ion m/z 77/79 mol->frag1 α-cleavage frag2 2,6-Dimethylpiperidine Cation Radical m/z 113 mol->frag2 α-cleavage

Caption: Primary fragmentation pathway of this compound in EI-MS.

m/z (Predicted)Ion StructureComments
189 / 191[C₉H₁₆ClNO]⁺˙Molecular ion peak (M⁺˙) and its M+2 isotope peak.
113[C₇H₁₅N]⁺˙Loss of the chloroacetyl radical (•COCH₂Cl). Corresponds to the 2,6-dimethylpiperidine cation radical.
77 / 79[C₂H₂ClO]⁺Loss of the 2,6-dimethylpiperidine radical. Corresponds to the chloroacetyl cation.

Interpretation:

  • The observation of the molecular ion pair at m/z 189 and 191 immediately establishes the molecular formula and confirms the presence of chlorine.

  • The most significant fragmentation is the alpha-cleavage of the N-CO bond . This cleavage can result in two primary fragment ions: the 2,6-dimethylpiperidine cation radical (m/z 113) or the chloroacetyl cation (m/z 77/79). The relative abundance of these peaks will depend on the stability of the respective ions and radicals formed. This fragmentation pattern is highly characteristic of N-acyl piperidines.[10]

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the comprehensive structural characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key tertiary amide functional group and the absence of N-H bonds, and mass spectrometry establishes the molecular weight, elemental composition (presence of chlorine), and a predictable fragmentation pattern consistent with the proposed structure. This multi-faceted spectroscopic profile serves as a crucial reference for quality control, reaction monitoring, and further scientific investigation of this compound.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • NIST WebBook. (n.d.). 2-Chloro-2',6'-acetoxylidide. [Link]

  • YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Identification and Inferred Hazard Analysis

1.1. Chemical Identity

PropertyValueSource
Chemical Name 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanoneChemScene[1]
CAS Number 33681-23-1ChemScene[1]
Molecular Formula C₉H₁₆ClNOChemScene[1]
Molecular Weight 189.68 g/mol ChemScene[1]
Synonyms 2-Chloro-1-(2,6-dimethyl-1-piperidinyl)ethanoneChemScene[1]

1.2. The Logic of Analogy: The Chloroacetamide Functional Group

The primary driver of reactivity and, consequently, the toxicological concern for this molecule is the α-chloro N-acetyl functional group. This group is a known electrophile and alkylating agent. Therefore, we can infer a hazard profile by examining well-characterized analogous structures, such as 2-Chloro-N,N-dimethylacetamide and other N-chloroacetyl compounds. The core principle here is that the reactive moiety will likely dictate the primary hazards.

1.3. Inferred Hazard Classification (GHS)

Based on the known hazards of analogous chloroacetamide compounds, a conservative GHS classification for this compound is proposed below. This is a precautionary classification and should be treated as such in the absence of specific experimental data.

Hazard ClassHazard CategoryInferred Hazard StatementBasis for Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowedCommon classification for similar chloroacetamides.
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationThe alkylating nature of the α-chloroacetyl group suggests a high potential for skin irritation or corrosion upon contact.[2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageHighly irritating and corrosive analogues indicate a high risk of severe eye damage.[2]

Pictograms:




Signal Word: Danger

Section 2: Risk Assessment and Mitigation Workflow

A dynamic risk assessment is not a one-time event but a continuous process that precedes any experimental work. The following workflow should be adopted by any researcher planning to use this compound.

RiskAssessment cluster_prep Preparation Phase cluster_control Control Measures cluster_review Review & Documentation A Review Analog Safety Data Sheets (SDS) B Identify Potential Hazards (Toxicity, Reactivity) A->B informs C Evaluate Experimental Scale (mg vs. kg) B->C influences E Determine Required PPE (Gloves, Eyewear, Lab Coat) B->E dictates F Develop Waste Disposal Plan B->F informs D Select Engineering Controls (Fume Hood, Glovebox) C->D dictates G Create Written Protocol (SOP) D->G E->G F->G incorporate into H Review with EHS and PI G->H I Proceed with Experiment H->I upon approval

Caption: Risk Assessment Workflow for Novel or Poorly Characterized Reagents.

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous handling protocols is the most critical barrier to preventing exposure.

3.1. Engineering Controls

All manipulations involving this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to mitigate inhalation risk.[3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

3.2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.[4][5]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] When handling larger quantities (>1 liter) or when there is a significant splash risk, a face shield must be worn in addition to goggles.[6]

  • Skin and Body Protection: A flame-resistant lab coat is required.[6] Long pants and closed-toe shoes are mandatory.[5] For transfers of significant quantities, a chemical-resistant apron is recommended.[7]

  • Hand Protection: Given the inferred skin corrosivity, double-gloving is required. An inner nitrile glove should be overlaid with a thicker, chemical-resistant glove (e.g., butyl or neoprene). Glove selection should be based on the solvent used, and gloves must be inspected for integrity before each use.

3.3. Step-by-Step Handling Protocol

  • Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing: Tare a sealed container (e.g., a vial with a screw cap) on a balance outside the fume hood.

  • Aliquotting: Transfer the sealed container and the stock bottle of the reagent into the fume hood. Perform the transfer of the solid reagent from the stock bottle to the tared container using a powder funnel and appropriate spatulas.

  • Sealing and Cleaning: Securely cap the aliquot container. Decontaminate the exterior of the container and any tools used with a suitable solvent (e.g., isopropanol), wiping with a disposable towel.

  • Post-weighing: The sealed, decontaminated container can then be removed from the fume hood for weighing.

  • Dissolution: If the next step is dissolution, perform this within the fume hood, adding solvent slowly to the solid to avoid splashing.

3.4. Storage

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] Supplier recommendations suggest storing at 2-8°C.[1] Storage should be in a designated corrosives or toxics cabinet.

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

4.1. Exposure Response

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Spill Response Workflow

SpillResponse A Spill Occurs B Alert personnel and evacuate area A->B C Is the spill large or uncontrollable? B->C D Call Emergency Services (e.g., 911) and EHS C->D Yes E If trained and spill is small: Don appropriate PPE C->E No J Report Incident D->J F Cover with inert absorbent (e.g., vermiculite, sand) E->F G Collect waste into a sealed, labeled container F->G H Decontaminate the area G->H I Dispose of waste via hazardous waste stream H->I I->J

Caption: Decision Workflow for Chemical Spill Response.

Section 5: Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not mix with other waste streams. Containers should be sealed, clearly labeled with the full chemical name, and disposed of through your institution's Environmental Health and Safety (EHS) office.

References

  • Benchchem. (n.d.). How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage.
  • National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chloroacetyl Chloride (CAS 79-04-9): Safety, Handling, and Sourcing for Industrial Use.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Chloroacetyl chloride.
  • Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • University of Illinois. (2019, September 19). Chemical Hazard Classification (GHS). Division of Research Safety. Retrieved from [Link]

  • BLDpharm. (n.d.). 2-Chloro-1-(2-methylpiperidin-1-yl)ethanone.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Chemistry-For-Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanone, 2-chloro-1,2-diphenyl-. PubChem. Retrieved from [Link]

  • Echemi. (n.d.). 2-CHLORO-1,2-DI-P-TOLYL-ETHANONE Safety Data Sheets.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-cyclohexylidene-2-o-tolylacetonitrile, CAS Registry Number 916887-53-1. Food and Chemical Toxicology, 159 Suppl 1, 112681. [Link]

  • Guidechem. (n.d.). 2,6-Dimethylpiperidine 504-03-0 wiki.

Sources

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Introduction: Beyond the Data Sheet

For the research scientist and drug development professional, a Material Safety Data Sheet (MSDS) is the starting point, not the destination, for ensuring laboratory safety. This guide provides a comprehensive technical overview of this compound (CAS No. 33681-23-1), moving beyond rote data to explain the causality behind its hazards. As a key intermediate in pharmaceutical synthesis, understanding its reactivity, handling protocols, and emergency responses is paramount. This document, structured from the perspective of a Senior Application Scientist, synthesizes chemical principles with practical, field-proven safety methodologies.

Core Chemical Identity and Physicochemical Profile

This compound is a substituted α-chloro amide. Its structure, featuring a reactive chloroacetyl group attached to a sterically hindered dimethylpiperidine ring, dictates both its synthetic utility and its hazard profile. The piperidine moiety is a common scaffold in many biologically active compounds, making this reagent a valuable building block.[1]

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 33681-23-1 [2]
Molecular Formula C₉H₁₆ClNO [2]
Molecular Weight 189.68 g/mol [2]
Appearance Likely a clear, pale yellow liquid or low-melting solid [3]
SMILES CC1CCCC(C)N1C(=O)CCl [2]
Topological Polar Surface Area (TPSA) 20.31 Ų [2]

| LogP | 2.0147 |[2] |

The molecule's moderate lipophilicity (LogP ≈ 2.0) suggests a potential for absorption through the skin, a critical consideration for handling protocols.

Caption: Chemical structure of this compound.

Synthesis, Reactivity, and the Origin of Hazards

This compound is typically synthesized via the acylation of 2,6-dimethylpiperidine with chloroacetyl chloride.[1][4] This reaction is fundamental to understanding the material's potential hazards. The primary reactants and byproducts are themselves hazardous, necessitating stringent control over the reaction environment.

Typical Synthesis Protocol
  • Reaction Setup : A solution of 2,6-dimethylpiperidine is prepared in an anhydrous, aprotic solvent (e.g., benzene, THF) in a flask equipped with a dropping funnel and a nitrogen inlet.[4][5] Anhydrous conditions are critical to prevent violent reaction of the acyl chloride with water.[6]

  • Base Addition : A non-nucleophilic base, such as triethylamine or DBU, is added to the solution.[4][5] Its purpose is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the formation of the piperidinium salt and driving the reaction to completion.[6]

  • Acylation : Chloroacetyl chloride is added dropwise to the stirred solution, typically at reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Workup : The precipitated ammonium salt (e.g., triethylammonium chloride) is removed by filtration.[4] The filtrate is washed with water and bicarbonate solution to remove any remaining salts and acid.[4]

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified, often by crystallization or column chromatography.[7]

Caption: Workflow for the synthesis of the target compound.

Reactivity Profile
  • Acyl Chloride Precursor : The key reactant, chloroacetyl chloride, is highly reactive and corrosive. It reacts violently with water and other nucleophiles (alcohols, amines) to release toxic and corrosive hydrogen chloride (HCl) gas.[6][8] This dictates the need for anhydrous conditions and handling in a well-ventilated fume hood.

  • α-Chloro Amide Product : The product itself contains a reactive C-Cl bond. This site is susceptible to nucleophilic substitution, which is the basis for its utility as a synthetic intermediate.[9] While less reactive than its acyl chloride precursor, it can still react with strong nucleophiles and bases.

Hazard Identification and Risk Assessment

While a specific, comprehensive GHS classification for this compound is not consistently available, a robust hazard assessment can be derived from the known toxicology of its functional groups (α-chloro amides) and precursors. The primary hazards are associated with its corrosive and toxic nature.

Table 2: Anticipated GHS Hazard Classifications

Hazard Class Category Anticipated Statement Rationale
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[10] Based on data for similar N-substituted chloroacetamides.[11]
Skin Corrosion/Irritation Category 1B / 2 H314: Causes severe skin burns and eye damage.[12] or H315: Causes skin irritation.[13] The chloroacetyl moiety is a known irritant and potential corrosive agent.[10][12]

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[12] | Highly likely due to the corrosive nature of related compounds.[10][12] |

Hazard Causality:

  • Corrosivity and Irritation : Upon contact with moisture on the skin or in the eyes, the compound can slowly hydrolyze, releasing small amounts of HCl, leading to irritation and burns. The chloroacetyl group itself is an alkylating agent, which can react with biological macromolecules, causing cellular damage.

  • Inhalation Toxicity : Vapors or aerosols may be harmful if inhaled, causing irritation to the respiratory tract.[14] In the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas can be generated.[10][15]

Self-Validating Protocols for Safe Handling and Storage

A self-validating safety protocol is one where adherence to the procedure inherently mitigates the known risks. The following protocols are designed to address the hazards identified above.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control : All handling of this compound, from weighing to reaction quenching, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[16]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield. The risk of severe eye damage from splashes is significant.[15]

  • Skin Protection : Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or pinholes before each use. Contaminated clothing must be removed immediately and decontaminated before reuse.[10]

  • Respiratory Protection : If there is a risk of generating aerosols or working outside of a fume hood (e.g., during a large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[17]

cluster_hazard Hazard Identification cluster_ppe Required Control / PPE cluster_response First Aid Response Inhalation Inhalation of Vapors FumeHood Work in Fume Hood Inhalation->FumeHood Mitigates SkinContact Skin/Eye Contact Gloves Chemical-Resistant Gloves SkinContact->Gloves Protects Goggles Safety Goggles & Face Shield SkinContact->Goggles Protects Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Ingestion->SeekMedical FreshAir Move to Fresh Air FumeHood->FreshAir If Fails WashSkin Flush Skin/Eyes with Water (15 min) Gloves->WashSkin If Breached Goggles->WashSkin If Breached FreshAir->SeekMedical WashSkin->SeekMedical

Sources

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Abstract

This guide provides a comprehensive analysis of the proposed mechanism of action for the synthetic compound this compound. By examining its constituent chemical moieties—the reactive chloroacetamide group and the sterically influential 2,6-dimethylpiperidine ring—we postulate its primary biological activity. Drawing parallels with the well-documented chloroacetamide class of herbicides, we hypothesize that this compound functions as an irreversible inhibitor of the very-long-chain fatty acid (VLCFA) elongase complex. The proposed mechanism involves the covalent alkylation of a critical cysteine residue within the enzyme's active site, leading to the disruption of lipid biosynthesis and subsequent inhibition of cell growth. This document outlines the theoretical basis for this mechanism and presents a rigorous, multi-stage experimental framework designed to validate this hypothesis, complete with detailed protocols and data interpretation strategies.

Molecular Profile and Structural Rationale

This compound is a synthetic molecule characterized by two key functional domains:

  • The Chloroacetamide "Warhead": The α-chloroacetyl group is a potent electrophile and alkylating agent.[1] This functional group is the primary driver of the molecule's proposed biological activity, capable of forming stable covalent bonds with nucleophilic residues in proteins, particularly the sulfhydryl groups of cysteine.[2][3]

  • The 2,6-Dimethylpiperidine "Modulator": This bulky, lipophilic heterocyclic amine influences the molecule's physicochemical properties, such as solubility, membrane permeability, and steric hindrance. The dimethyl substitution pattern affects the conformational stability of the piperidine ring and its interaction with the target protein, potentially enhancing binding specificity and modulating reactivity.[4][5] Piperidine derivatives are widely used as scaffolds in both pharmaceutical and agrochemical development.[6][7][8]

The combination of a reactive chemical warhead with a modulating piperidine structure strongly suggests a targeted biological activity rather than non-specific toxicity.

Proposed Mechanism of Action: Irreversible Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The structural similarity to a major class of herbicides provides the foundational hypothesis for the mechanism of action.[2][3] Chloroacetamide herbicides are known to disrupt early seedling growth by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are lipids with chain lengths of 20 carbons or more.[9][10]

The Biological Target: VLCFA Elongase Complex

VLCFAs are essential for numerous biological processes, including the formation of cellular membranes, cuticular waxes, and signaling molecules. Their synthesis is carried out by the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum. The key condensing enzyme in this complex, which catalyzes the initial and rate-limiting step, relies on a conserved cysteine residue in its active site for its catalytic function.[9]

The Covalent Inhibition Hypothesis

We propose that this compound acts as a suicide inhibitor through the following sequence:

  • Cellular Uptake: The compound's lipophilicity, enhanced by the dimethylpiperidine group, facilitates its passage across the cell membrane.

  • Target Recognition: The molecule binds to the active site of a condensing enzyme within the VLCFA elongase complex.

  • Irreversible Alkylation: The nucleophilic sulfhydryl group of the active site cysteine residue attacks the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride ion and the formation of a stable, irreversible thioether bond between the enzyme and the inhibitor.

  • Functional Disruption: The covalent modification of the active site permanently inactivates the enzyme, halting the VLCFA synthesis pathway. This leads to an accumulation of precursor long-chain fatty acids (LCFAs) and a depletion of essential VLCFAs, ultimately causing cessation of cell division and growth.[9]

This proposed mechanism is visualized in the pathway diagram below.

G cluster_membrane Cellular Environment cluster_cytosol Endoplasmic Reticulum Compound 2-Chloro-1-(2,6-dimethyl- piperidin-1-yl)ethanone Membrane Cell Membrane Compound->Membrane Passive Diffusion VLCFA_Elongase VLCFA Elongase Complex (with Active Site Cys-SH) Membrane->VLCFA_Elongase Target Binding Covalent_Complex Inactive Covalent Complex (Enzyme-S-Inhibitor) VLCFA_Elongase->Covalent_Complex Irreversible Covalent Bonding (Alkylation) VLCFA Very-Long-Chain Fatty Acids (> C20) VLCFA_Elongase->VLCFA Covalent_Complex->VLCFA BLOCKS LCFA Long-Chain Fatty Acids (e.g., C18:0) LCFA->VLCFA_Elongase Elongation (Normal Process) Growth Cell Division & Membrane Integrity VLCFA->Growth Essential for

Caption: Proposed mechanism of covalent inhibition of the VLCFA elongase complex.

Experimental Validation Framework

To rigorously test this hypothesis, we propose a two-phase experimental approach. This framework is designed as a self-validating system, where each phase provides evidence that builds upon the last, from target engagement to cellular consequence.

Phase 1: In Vitro Target Engagement & Covalent Binding

The initial phase focuses on confirming direct interaction with and inhibition of the target enzyme.

Protocol 3.1.1: VLCFA Elongase Inhibition Assay

  • Objective: To determine if the compound directly inhibits the activity of the VLCFA elongase complex and to quantify its potency (IC50).

  • Methodology:

    • Isolate microsomes containing the VLCFA elongase complex from a relevant biological source (e.g., plant seedlings, yeast cultures).

    • Prepare assay reactions containing the microsomal fraction, a radiolabeled precursor ([14C]malonyl-CoA), the substrate (e.g., stearoyl-CoA), and necessary cofactors (NADPH).

    • Add this compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO) and a known chloroacetamide inhibitor (e.g., S-metolachlor) as a positive control.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction and saponify the resulting fatty acids.

    • Acidify and extract the fatty acids.

    • Separate the fatty acids by thin-layer chromatography (TLC) or HPLC.

    • Quantify the incorporation of radiolabel into the VLCFA products using liquid scintillation counting.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3.1.2: Mass Spectrometry Analysis of Covalent Adduct Formation

  • Objective: To confirm that inhibition occurs via covalent bond formation with the target enzyme.

  • Methodology:

    • Incubate a purified or enriched VLCFA elongase enzyme with a molar excess of the test compound.

    • As a control, incubate the enzyme with the vehicle (DMSO) alone.

    • After incubation, remove the excess, unbound compound using a desalting column or dialysis.

    • Digest the protein samples into smaller peptides using a protease (e.g., trypsin).

    • Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data for peptides whose mass has increased by the exact mass of the inhibitor minus the chlorine atom.

    • Use MS/MS fragmentation data to pinpoint the exact site of modification, confirming the adduction to a cysteine residue.

Phase 2: Cellular-Level Confirmation

This phase aims to verify that the in vitro mechanism translates to a measurable physiological effect within a whole-cell system.

Protocol 3.2.1: Cellular Lipid Profile Analysis

  • Objective: To demonstrate that the compound disrupts VLCFA synthesis in vivo, leading to a predictable shift in the cellular fatty acid profile.

  • Methodology:

    • Culture cells (e.g., plant protoplasts, cancer cell line) and treat them with the compound at a concentration near its IC50 value determined in Phase 1. Include a vehicle-treated control group.

    • After an appropriate incubation period (e.g., 24-48 hours), harvest the cells.

    • Perform a total lipid extraction from the cell pellets.

    • Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.

    • Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS).

    • Identify and quantify the relative abundance of each fatty acid species, paying close attention to the ratio of VLCFAs (>C20) to LCFAs (C16-C18).

    • A successful outcome will show a significant decrease in the relative levels of VLCFAs and a corresponding increase in LCFAs in the treated cells compared to the control.

G cluster_phase1 Phase 1: In Vitro Validation cluster_phase2 Phase 2: Cellular Confirmation P1_Start Hypothesis: Irreversible VLCFA Elongase Inhibitor P1_A Protocol 3.1.1: Enzyme Inhibition Assay P1_Start->P1_A P1_Decision Direct Target Engagement Confirmed? P1_A->P1_Decision P1_B Protocol 3.1.2: LC-MS/MS Covalent Adduct Analysis P2_A Protocol 3.2.1: Cellular Lipid Profile Analysis (GC-MS) P1_B->P2_A P1_Decision->P1_B Yes End_Fail Hypothesis Rejected or Refined P1_Decision->End_Fail No P2_Decision VLCFA Depletion Observed in Cells? P2_A->P2_Decision End_Success Mechanism Validated P2_Decision->End_Success Yes P2_Decision->End_Fail No

Caption: A self-validating experimental workflow to confirm the proposed mechanism.

Data Interpretation and Expected Outcomes

The successful validation of the proposed mechanism would yield a consistent and complementary dataset across all experiments.

Quantitative Data Summary

The expected quantitative results from the proposed assays are summarized below.

Table 1: Expected Potency from In Vitro Inhibition Assay

Compound Target Assay Type Expected IC50
This compound VLCFA Elongase Microsomal Activity 10 - 500 nM
S-metolachlor (Positive Control) VLCFA Elongase Microsomal Activity 5 - 100 nM

| Vehicle (DMSO) | VLCFA Elongase | Microsomal Activity | No Inhibition |

Table 2: Expected Changes in Cellular Fatty Acid Composition

Fatty Acid Class Control Group (% Total) Treated Group (% Total) Expected Change
Long-Chain (C16-C18) ~60% >75% Significant Increase
Very-Long-Chain (>C20) ~15% <5% Significant Decrease

| Other | ~25% | ~20% | Minor Change |

Broader Implications and Future Directions

Confirming that this compound acts as a potent and irreversible inhibitor of VLCFA synthesis would open several avenues for research and development:

  • Agrochemicals: The compound could serve as a lead structure for a new generation of herbicides. Further optimization of the piperidine moiety could enhance potency, selectivity, and environmental stability.

  • Oncology: VLCFA synthesis is upregulated in several types of cancer and is linked to tumor progression and therapy resistance. This compound could be investigated as a potential anti-cancer therapeutic by targeting this metabolic vulnerability.

  • Antimicrobials: As VLCFAs are crucial for the integrity of the cell walls of certain fungi and parasites, this molecule could be explored as a novel antifungal or anti-parasitic agent.

Future work should focus on determining the selectivity of the compound against VLCFA elongase isoforms from different species (e.g., plant vs. human) to assess its potential for safe application in either agriculture or medicine.

References

  • LeFevre, J. W. et al. (2013). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science. [Link]

  • Kaundun, S. S. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Herbicide Handbook, 9th ed. [Link]

  • LeFevre, J. W. et al. (2013). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science. [Link]

  • Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]

  • Prathebha, K. et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E. [Link]

  • National Center for Biotechnology Information. 2-Chloro-1-piperidine-1-yl-ethanone. PubChem Compound Database. [Link]

  • Prathebha, K. et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. ResearchGate. [Link]

  • Wikipedia. 2,6-Dimethylpiperidine. Wikipedia. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • chemeurope.com. 2,6-Dimethylpiperidine. chemeurope.com. [Link]

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An In-depth Technical Guide to the Potential Research Applications of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties and potential research applications of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone. As a specialized chemical intermediate, its utility is primarily projected in the realms of advanced organic synthesis and medicinal chemistry. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, reactivity, and prospective applications.

Introduction: A Molecule of Untapped Potential

This compound is a fascinating, yet underexplored, chemical entity. Its structure, featuring a reactive α-chloro amide moiety and a sterically demanding 2,6-dimethylpiperidine group, suggests a range of potential applications as a versatile building block in the synthesis of complex organic molecules and novel pharmaceutical agents. The strategic placement of the chloroacetyl group on the nitrogen atom of 2,6-dimethylpiperidine opens up avenues for a variety of chemical transformations, making it a valuable tool for the discerning synthetic chemist.

This guide will delve into the foundational aspects of this compound, from its physicochemical properties to its predicted reactivity, and propose a series of potential research applications grounded in established chemical principles and data from analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 33681-23-1[1][2]
Molecular Formula C₉H₁₆ClNO[1]
Molecular Weight 189.68 g/mol [1]
Appearance Likely a solid or oilInferred
Purity Typically >98%[1]
Storage Sealed in a dry environment at 2-8°C[1]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water.Inferred
SMILES CC1CCCC(C)N1C(=O)CCl[1]

Synthesis and Reactivity: A Versatile Synthetic Intermediate

While specific literature on the synthesis of this compound is not abundant, its preparation can be reliably inferred from standard organic chemistry protocols. The most probable synthetic route involves the acylation of 2,6-dimethylpiperidine with chloroacetyl chloride.

Proposed Synthesis Workflow

The synthesis would likely proceed as depicted in the following workflow diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products reactant1 2,6-Dimethylpiperidine process_node Acylation Reaction reactant1->process_node reactant2 Chloroacetyl Chloride reactant2->process_node condition1 Anhydrous Solvent (e.g., DCM) condition1->process_node condition2 Base (e.g., Triethylamine) condition2->process_node condition3 Inert Atmosphere (e.g., N₂ or Ar) condition3->process_node condition4 Low Temperature (0°C to rt) condition4->process_node product1 This compound process_node->product1 product2 Triethylammonium Chloride (byproduct) process_node->product2

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol: Acylation of 2,6-Dimethylpiperidine
  • To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Key Reactive Sites and Potential Transformations

The reactivity of this compound is dominated by the electrophilic carbonyl carbon and the adjacent carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.

Reactivity_Diagram cluster_molecule This compound cluster_amide α-Chloro Amide Moiety cluster_piperidine 2,6-Dimethylpiperidine Moiety cluster_reactions Potential Reactions mol C₉H₁₆ClNO C_carbonyl C=O sub2 Heterocycle Formation C_carbonyl->sub2 Intramolecular Cyclization sub4 Favorskii Rearrangement C_carbonyl->sub4 With Base C_alpha α-C-Cl sub1 Nucleophilic Substitution at α-Carbon C_alpha->sub1 Attack by Nu⁻ sub3 Reductive Dechlorination C_alpha->sub3 Reduction piperidine Steric Shielding piperidine->sub1 Stereochemical Influence

Caption: Key reactive sites and potential transformations of the title compound.

Potential Research Applications

The unique structural features of this compound make it a promising candidate for a variety of research applications, particularly in the synthesis of novel compounds with potential biological activity.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs. The 2,6-dimethyl substitution pattern can impart favorable pharmacokinetic properties, such as increased metabolic stability and altered receptor binding selectivity due to steric hindrance.

Potential Therapeutic Areas:

  • Analgesics: The piperidine moiety is a core component of many opioid analgesics.

  • Antipsychotics: Several antipsychotic drugs contain piperidine rings.

  • Antihistamines: A number of H1-antihistamines incorporate a piperidine structure.

  • Oncology: Piperidine derivatives have been investigated as anticancer agents.[3]

The α-chloro amide functionality allows for the facile introduction of a wide range of substituents through nucleophilic substitution, enabling the generation of diverse chemical libraries for high-throughput screening.

Organic Synthesis: A Chiral Auxiliary and Building Block

The C2-symmetric nature of the 2,6-dimethylpiperidine group, when used in its enantiomerically pure form, can be exploited for stereoselective synthesis.

Potential Synthetic Applications:

  • Asymmetric Synthesis: The sterically hindered piperidine can act as a chiral auxiliary, directing the stereochemical outcome of reactions at or near the amide group.

  • Heterocyclic Synthesis: The compound can serve as a precursor for the synthesis of more complex nitrogen-containing heterocycles through intramolecular cyclization reactions.

  • Peptidomimetics: The N-acylated piperidine can be incorporated into peptide chains as a mimic of a dipeptide unit, potentially enhancing biological stability and activity.

Ligand Development for Catalysis

The nitrogen atom of the piperidine ring can coordinate to metal centers, and the bulky 2,6-dimethyl groups can create a specific steric environment around the metal. This makes derivatives of this compound potential ligands for asymmetric catalysis.

Potential Catalytic Applications:

  • Asymmetric Hydrogenation: Chiral ligands are crucial for the enantioselective hydrogenation of prochiral substrates.

  • Cross-Coupling Reactions: Sterically demanding ligands can improve the efficiency and selectivity of various cross-coupling reactions.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes.[6]

    • Inhalation: Move to fresh air.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

Conclusion

This compound represents a versatile and potentially valuable building block for synthetic and medicinal chemists. Its combination of a reactive α-chloro amide and a sterically defined piperidine moiety offers a wealth of opportunities for the construction of novel and complex molecular architectures. While its full potential is yet to be realized, the foundational chemical principles outlined in this guide provide a solid framework for future research and development efforts. It is our hope that this document will inspire further investigation into the chemistry and applications of this promising compound.

References

  • PubChem. 2-Chloro-1-piperidine-1-yl-ethanone. [Link]

  • Prathebha, K., et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1424. [Link]

  • Ashland. Safety Data Sheet. [Link]

  • ResearchGate. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. [Link]

  • G. Usha, et al. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o113–o114. [Link]

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Methodological & Application

Application Notes & Protocols: 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone as a Sterically Hindered Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone as a specialized alkylating agent in synthetic chemistry. We delve into its unique reactivity profile, which is dominated by the steric hindrance imposed by the 2,6-dimethylpiperidine moiety. This guide furnishes detailed, field-proven protocols for the synthesis of the title compound and its subsequent use in the alkylation of various nucleophiles, including amines, thiols, and phenols. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for successful implementation in their work.

Introduction and Reagent Profile

This compound belongs to the class of α-chloroacetamides, which are versatile electrophiles used for introducing a carboxamide-methylene moiety onto nucleophilic substrates.[1] The defining feature of this particular reagent is the presence of two methyl groups flanking the piperidine nitrogen. This steric bulk significantly influences its reactivity and, in some cases, selectivity, making it a valuable tool for specific synthetic challenges.

The primary mode of action is through a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the α-carbon, displacing the chloride leaving group.[2] This reaction covalently attaches the 2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl group to the nucleophile. This moiety can be found as a structural component in various biologically active compounds, making the title reagent a useful building block in medicinal chemistry and materials science.[3][4]

Table 1: Physicochemical Properties of the Reagent

PropertyValueSource
CAS Number 33681-23-1[5]
Molecular Formula C₉H₁₆ClNO[5]
Molecular Weight 189.68 g/mol [5]
Appearance Typically a solid or oilGeneral Knowledge
Boiling Point Not readily available-
Solubility Soluble in common organic solvents (DCM, THF, DMF, Acetonitrile)General Knowledge

Core Reactivity and Mechanistic Rationale

The alkylating capability of this compound is centered on the electrophilic nature of the carbon atom bonded to the chlorine. The adjacent carbonyl group activates the C-Cl bond for nucleophilic attack by withdrawing electron density.

The general mechanism is a classic SN2 pathway. The success of the alkylation is dependent on the nucleophilicity of the substrate, the reaction conditions (solvent, base, temperature), and the steric environment of both the nucleophile and the electrophile. The bulky 2,6-dimethylpiperidine group does not prevent the reaction but can influence the reaction rate compared to less hindered analogues like 2-chloro-N,N-dimethylacetamide.[6]

Figure 1: General SN2 Alkylation Mechanism.

Synthesis of this compound

The title compound is readily synthesized via the acylation of 2,6-dimethylpiperidine with chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is used to quench the HCl generated during the reaction.

synthesis_workflow start Start reactants Combine 2,6-dimethylpiperidine, triethylamine, and anhydrous solvent (e.g., Benzene, Toluene, or DCM). start->reactants cool Cool mixture in an ice bath (0 °C). reactants->cool addition Add chloroacetyl chloride dropwise with vigorous stirring. cool->addition react Allow to warm to room temperature. Stir for 2-7 hours. addition->react filter Filter the precipitated triethylamine hydrochloride salt. react->filter wash Wash the filtrate with water, dilute acid, and bicarbonate solution. filter->wash dry Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. wash->dry concentrate Concentrate in vacuo to yield the crude product. dry->concentrate purify Purify via crystallization or column chromatography. concentrate->purify end End: Purified Product purify->end

Figure 2: Workflow for the Synthesis of the Title Reagent.
Protocol 3.1: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for the synthesis of analogous N-acylpiperidines.[7][8]

Materials:

  • 2,6-dimethylpiperidine (1.0 equiv)

  • Chloroacetyl chloride (1.1 - 1.2 equiv)

  • Triethylamine (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Deionized water

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dimethylpiperidine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, filter the solid triethylamine hydrochloride and wash the solid with a small amount of DCM.

  • Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), deionized water (2x), and saturated sodium bicarbonate solution (2x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by flash chromatography on silica gel or by crystallization if it is a solid.

Causality Note: The use of anhydrous solvent is critical as chloroacetyl chloride is highly water-reactive. Dropwise addition at 0 °C controls the exotherm of the acylation reaction. The aqueous workup removes unreacted starting materials and the triethylamine salt.

Application Protocols for Alkylation

Safety First: 2-Chloroacetamides are potent alkylating agents and should be handled with extreme care. They are often corrosive, lachrymatory, and harmful if swallowed or absorbed through the skin.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10]

Protocol 4.1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the mono-alkylation of a primary amine. The primary challenge in amine alkylation is preventing over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.[11][12] Using the amine as the limiting reagent can favor mono-alkylation.

Materials:

  • Primary amine (e.g., benzylamine) (1.0 equiv)

  • This compound (1.1 equiv)

  • Non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or DIEA) (2.0-3.0 equiv)

  • Solvent (Acetonitrile or DMF)

  • Optional: Sodium Iodide (NaI) (0.1 equiv, catalytic)

Procedure:

  • To a solution of the primary amine (1.0 equiv) in acetonitrile, add the base (e.g., K₂CO₃, 2.5 equiv) and catalytic NaI (0.1 equiv).

  • Add this compound (1.1 equiv).

  • Heat the reaction mixture to 50-80 °C and stir until TLC or LC-MS indicates consumption of the starting amine (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate or DCM and wash with water to remove any remaining salts or DMF.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography.

Causality Note: The base is essential to neutralize the HCl formed and to deprotonate the ammonium salt intermediate, regenerating a nucleophilic amine.[11] Catalytic NaI can accelerate the reaction via an in-situ Finkelstein reaction, converting the chloro-reagent to the more reactive iodo-analogue.[13] DMF is a good polar aprotic solvent for SN2 reactions but can be difficult to remove. Acetonitrile is often a preferred alternative.

Protocol 4.2: S-Alkylation of a Thiol

Alkylation of thiols is generally more straightforward and efficient than N-alkylation. The resulting thiolate anion is an excellent nucleophile, and over-alkylation is not a concern.[14]

Materials:

  • Thiol (e.g., thiophenol) (1.0 equiv)

  • This compound (1.05 equiv)

  • Base (e.g., K₂CO₃, NaOH, or Et₃N) (1.2 equiv)

  • Solvent (Ethanol, Acetonitrile, or DMF)

Procedure:

  • Dissolve the thiol (1.0 equiv) in ethanol.

  • Add the base (e.g., solid K₂CO₃, 1.2 equiv) and stir for 15-30 minutes at room temperature to generate the thiolate.

  • Add a solution of this compound (1.05 equiv) in ethanol.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor by TLC.

  • Once the reaction is complete, filter any solids and concentrate the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers, dry the organic phase over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography or crystallization.

Causality Note: The key to this reaction is the deprotonation of the thiol to form the much more nucleophilic thiolate anion.[14][15] The reaction is often rapid and clean, even at room temperature.

Protocol 4.3: O-Alkylation of a Phenol (Williamson Ether Synthesis)

Phenols can be O-alkylated using this reagent under basic conditions. The phenoxide anion, generated by a suitable base, acts as the nucleophile.

Materials:

  • Phenol (e.g., 4-methoxyphenol) (1.0 equiv)

  • This compound (1.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-2.0 equiv)

  • Solvent (Acetone, Acetonitrile, or DMF)

Procedure:

  • In a flame-dried flask under nitrogen, combine the phenol (1.0 equiv) and a strong base (e.g., K₂CO₃, 1.5 equiv) in DMF.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.1 equiv).

  • Heat the reaction to 60-90 °C and stir for 6-24 hours, monitoring by TLC.

  • After cooling, carefully pour the reaction mixture into ice water to precipitate the product or to prepare for extraction.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting ether by flash chromatography.

Causality Note: Phenols are less acidic than thiols, requiring a sufficiently strong base to generate the nucleophilic phenoxide.[16] Cesium carbonate (Cs₂CO₃) is often particularly effective due to the "cesium effect." DMF is a common solvent for this transformation due to its ability to solvate the cation and leave the anion highly reactive.[17]

Protocol Selection Guide

Choosing the correct conditions is paramount for a successful alkylation. The following decision tree provides a general guide for protocol selection.

decision_tree start Select Nucleophile amine Amine (R-NH₂) start->amine thiol Thiol (R-SH) start->thiol phenol Phenol (Ar-OH) start->phenol amine_cond Base: K₂CO₃ or DIEA Solvent: ACN or DMF Temp: 50-80 °C Note: Monitor for over-alkylation amine->amine_cond Protocol 4.1 thiol_cond Base: K₂CO₃ or Et₃N Solvent: EtOH or ACN Temp: 25-60 °C Note: Generally fast and clean thiol->thiol_cond Protocol 4.2 phenol_cond Base: K₂CO₃ or Cs₂CO₃ Solvent: DMF or ACN Temp: 60-90 °C Note: Requires stronger base/heat phenol->phenol_cond Protocol 4.3

Figure 3: Decision Tree for Selecting Alkylation Conditions.

References

  • Shreevidhyaa Suressh, V., Prathebha, K., Abdul Basheer, S., Ponnuswamy, S., & Usha, G. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. IUCrData, 71. Available at: [Link]

  • Loeser, E., Prasad, K., & Repic, O. (2002). SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS. Synthetic Communications, 32(3), 437-444. Available at: [Link]

  • Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Abdul Basheer, S. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1424. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N,N-Diallylacetamide. Retrieved from [Link]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. Available at: [Link]

  • Ashland. (n.d.). Material Safety Data Sheet: 2-Chloro-N,N-dimethylacetamide. Retrieved from [Link]

  • Oakwood Chemical. (2021). Material Safety Data Sheet: 2-Chloro-1-(morpholino)ethanone. Available at: [Link]

  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives. Org. Synth. 2018, 95, 340-356. Available at: [Link]

  • Aizina, J. A., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKIVOC, 2011(8), 119-131. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of 6-Methylbenzo[d]thiazole-2-carbonitrile. Org. Synth. 2018, 95, 177-193. Available at: [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 3049-3080. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Google Patents. (1989). Process for the alkylation of phenols. US5043483A.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Org. Synth. 2017, 94, 280-291. Available at: [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418-425. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Retrieved from [Link]

  • Google Patents. (1969). Alkylation of phenols. US3642912A.
  • Indian Academy of Sciences. (2021). Synthetic access to thiols: A review. J. Chem. Sci. 133, 67. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

I. Foreword: A New Frontier in Cysteine Alkylation

In the landscape of peptide chemistry and proteomics, the alkylation of cysteine residues is a cornerstone technique, pivotal for stabilizing protein structures for mass spectrometry analysis and for the site-specific labeling of biomolecules. While reagents like iodoacetamide (IAA) and chloroacetamide (CAA) are workhorses in the field, their application is not without challenges, including off-target reactions and reagent stability. This document introduces 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone , a structurally distinct chloroacetamide derivative, and explores its potential as a specialized tool for peptide modification.

The introduction of a sterically hindered 2,6-dimethylpiperidine moiety is not a trivial alteration. This structural feature is hypothesized to modulate the reactivity of the chloroacetyl group, potentially offering a unique profile of specificity and reaction kinetics. These notes provide a deep dive into the underlying chemical principles, potential applications, and detailed protocols for employing this reagent, empowering researchers to harness its unique properties for their drug discovery and chemical biology endeavors.

II. The Chemistry of Cysteine Alkylation: A Mechanistic Overview

The primary application of chloroacetamide-based reagents in peptide chemistry is the alkylation of the sulfhydryl group of cysteine residues. This reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

The sulfhydryl group of a deprotonated cysteine (thiolate anion) acts as a potent nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group. The chlorine atom, a good leaving group, is subsequently displaced, forming a stable thioether bond. This effectively "caps" the cysteine residue, preventing the re-formation of disulfide bonds which can interfere with downstream analytical procedures like mass spectrometry-based proteomics.[1]

G cluster_0 Reagents cluster_1 SN2 Reaction Peptide_Cys_SH Peptide-Cys-S⁻H⁺ Thiolate Peptide-Cys-S⁻ (Nucleophile) Peptide_Cys_SH->Thiolate Deprotonation Base Base (e.g., Buffer at pH > 7) Base->Thiolate Transition_State Transition State Thiolate->Transition_State Alkylating_Reagent This compound (Electrophile) Alkylating_Reagent->Transition_State Product Alkylated Peptide (Thioether) Transition_State->Product Chloride Cl⁻ Transition_State->Chloride

Diagram 1: SN2 Mechanism of Cysteine Alkylation. A simplified workflow of the reaction.

III. The Role of the 2,6-Dimethylpiperidine Moiety: A Game of Steric Hindrance

The defining feature of This compound is the bulky 2,6-dimethylpiperidine group. This is a classic example of a sterically hindered base, a concept well-established in organic synthesis.[2] The two methyl groups adjacent to the nitrogen atom create a congested environment, which is expected to have several profound effects on the reagent's performance in peptide modification.

  • Modulated Reactivity: The steric bulk around the amide nitrogen can influence the electrophilicity of the adjacent carbonyl carbon and the accessibility of the α-carbon bearing the chlorine. This steric hindrance may slow down the reaction rate compared to unhindered chloroacetamides. While slower kinetics might be perceived as a disadvantage, it can lead to greater control over the modification process.

  • Enhanced Specificity: A significant challenge with highly reactive alkylating agents like iodoacetamide is the occurrence of off-target modifications on other nucleophilic amino acid residues such as lysine, histidine, and methionine.[3][4] The steric hindrance of the 2,6-dimethylpiperidine group could disfavor reactions with these less accessible or less nucleophilic sites, potentially leading to a cleaner modification profile with higher specificity for cysteine residues.

  • Solubility and Handling: The piperidine ring introduces a more hydrophobic character to the molecule compared to standard chloroacetamide, which may influence its solubility in aqueous buffer systems commonly used for peptide work. This may require the use of co-solvents to ensure efficient reaction.

G cluster_0 Standard Chloroacetamide cluster_1 This compound a Unhindered Access b Higher Reactivity a->b c Potential for Off-Target Reactions b->c f Potentially Higher Specificity b->f Trade-off e Modulated (Slower) Reactivity c->e Trade-off d Steric Hindrance d->e e->f

Diagram 2: Conceptual Comparison of Reactivity. A diagram illustrating the potential trade-offs.

IV. Comparative Analysis with Standard Alkylating Agents

The choice of an alkylating agent is a critical decision in experimental design. The table below provides a comparative summary of the hypothesized properties of this compound against the well-characterized reagents, iodoacetamide and chloroacetamide.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)This compound (Hypothesized)
Reactivity Very HighHighModerate to Low
Specificity for Cys ModerateGood[3][4]Potentially Very Good
Reaction Speed FastModerateSlower
Major Side Reactions Alkylation of Met, Lys, His; Methionine Oxidation (2-5%)[3]Methionine Oxidation (up to 40%)[3]Reduced off-target alkylation; potential for some methionine oxidation.
Stability in Solution Light-sensitiveMore stable than IAA[5]Expected to be stable.
Solubility in Aqueous Buffers GoodGoodPotentially lower, may require co-solvents.

V. Experimental Protocols

The following protocols are designed as a starting point for utilizing this compound. As with any new reagent, optimization of reaction times, temperature, and reagent concentrations is highly recommended.

Protocol 1: In-Solution Alkylation of Peptides for Mass Spectrometry

This protocol is designed for the reduction and alkylation of disulfide bonds in a purified peptide or protein sample prior to enzymatic digestion and LC-MS/MS analysis.

Materials:

  • Peptide/Protein Sample

  • Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water, freshly prepared

  • Alkylating Agent: 500 mM this compound in Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (proteomics grade)

Procedure:

  • Solubilization and Denaturation: Dissolve the peptide or protein sample in the Denaturation Buffer to a final concentration of 1-2 mg/mL.

  • Reduction: Add the 1 M DTT stock solution to a final concentration of 10 mM. Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the 500 mM stock solution of this compound to a final concentration of 25-50 mM. Note: Due to the hypothesized lower reactivity, a higher concentration and longer incubation time may be necessary compared to standard protocols. Incubate the reaction in the dark at room temperature for 60-90 minutes.

  • Quenching: Quench the alkylation reaction by adding 1 M DTT to a final concentration of 20 mM (to consume any excess alkylating agent). Incubate for 15 minutes at room temperature.

  • Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into Digestion Buffer using a desalting column or dialysis.

  • Digestion: Adjust the protein concentration to approximately 1 mg/mL with Digestion Buffer. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C for 12-16 hours.

  • Sample Preparation for MS: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. The sample is now ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 Alkylation cluster_2 Downstream Processing A 1. Solubilize & Denature Peptide B 2. Reduce with DTT A->B C 3. Cool to Room Temp B->C D 4. Add Alkylating Reagent C->D E 5. Incubate in Dark D->E F 6. Quench Reaction E->F G 7. Buffer Exchange F->G H 8. Enzymatic Digestion G->H I 9. Prepare for MS Analysis H->I

Diagram 3: Workflow for In-Solution Peptide Alkylation. A step-by-step overview of the protocol.

Protocol 2: Site-Specific Labeling of a Cysteine-Containing Peptide

This protocol is intended for conjugating a reporter molecule (e.g., a fluorophore or biotin) that has been pre-functionalized with a thiol group to a peptide containing a single cysteine residue, using the alkylating reagent as a crosslinker. This is a hypothetical application and would require synthesis of a bifunctional version of the reagent. For the purpose of this protocol, we will assume direct alkylation with the title compound for analytical characterization.

Materials:

  • Cysteine-containing peptide

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Alkylating Agent: 100 mM this compound in DMF

  • Analytical HPLC system

  • Mass Spectrometer

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1 mM.

  • Initiate Reaction: Add a 5 to 10-fold molar excess of the alkylating agent stock solution to the peptide solution. Ensure the final concentration of DMF is below 10% (v/v) to avoid peptide precipitation.

  • Incubation: Incubate the reaction at room temperature, protected from light. Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Reaction Monitoring: Quench the reaction for each aliquot by adding a 2-fold excess of a small molecule thiol (e.g., β-mercaptoethanol) relative to the initial amount of the alkylating agent. Analyze the aliquots by analytical HPLC-MS to determine the extent of conversion of the starting peptide to the alkylated product.

  • Purification: Once the reaction has reached the desired level of completion, the modified peptide can be purified from excess reagent and unreacted peptide using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.

VI. Troubleshooting and Scientific Considerations

  • Low Reaction Efficiency: If alkylation is incomplete, consider increasing the incubation time, temperature (e.g., to 37°C), or the molar excess of the alkylating agent. The pH of the reaction buffer can also be slightly increased (e.g., to pH 8.0-8.5) to favor the formation of the more nucleophilic thiolate anion, but be aware this may also increase the risk of off-target reactions.

  • Peptide Precipitation: Due to the hydrophobic nature of the 2,6-dimethylpiperidine group, the alkylating agent or the modified peptide may have limited solubility. If precipitation occurs, consider adding a small amount of an organic co-solvent like ACN or DMF to the reaction buffer.

  • Methionine Oxidation: Chloroacetamide reagents are known to cause oxidation of methionine residues.[3] It is crucial to include methionine oxidation as a variable modification in the search parameters during mass spectrometry data analysis. To minimize this, ensure all solutions are freshly prepared and consider degassing buffers.

VII. Conclusion: A Tool for Specialized Applications

This compound represents a potentially valuable addition to the chemical biologist's toolkit. While not a direct replacement for broadly used reagents like IAA or CAA, its unique steric properties may confer advantages in specific contexts where high specificity is paramount and slower reaction kinetics are acceptable or even desirable. The protocols and considerations outlined in these notes are intended to provide a robust framework for researchers to begin exploring the utility of this novel reagent in their own work, from fundamental proteomics to the development of sophisticated peptide-based therapeutics.

VIII. References

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447. [Link]

  • Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022.

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187.

  • Tavassoli, A. (2017). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate.

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. [Link]

  • Chen, Y., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical and Bioanalytical Chemistry, 411(23), 6023–6033.

  • American Chemical Society. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. [Link]

  • Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 532–538.

  • Al-Ghorbani, M., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines with Anticancer Activity. Molecules, 25(18), 4220.

Sources

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" for cysteine alkylation in proteomics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry-based proteomics, the precise and complete modification of protein functional groups is paramount to achieving high-quality, reproducible data. Among the twenty common amino acids, cysteine holds a unique position due to the nucleophilic nature of its thiol (-SH) group. This reactivity allows cysteine residues to form disulfide bonds, which are critical for protein structure and function. However, during proteomic sample preparation, these same disulfide bonds can interfere with enzymatic digestion and lead to incomplete sequence coverage.[1]

To address this, a standard proteomics workflow involves the reduction of disulfide bonds to free thiols, followed by alkylation. This "capping" of the thiol group with an alkylating agent prevents re-oxidation and the formation of disulfide-linked peptides, ensuring that proteins are in a linearized state for optimal enzymatic cleavage and subsequent analysis by mass spectrometry.[2] The choice of alkylating agent is a critical decision that can significantly impact peptide identification rates and the potential for introducing unwanted side reactions.[3]

This guide provides a comprehensive overview of cysteine alkylation strategies in proteomics, with a focus on the chemical principles, advantages, and limitations of commonly used reagents. We will also introduce the chemical properties of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone, a compound with potential reactivity towards thiols, and discuss its theoretical application in this context.

This compound: A Novel Reagent?

While the field of proteomics has a well-established toolkit of cysteine alkylating agents, the exploration of novel reagents continues in the quest for greater specificity and efficiency. One such compound is this compound.

Chemical Properties

PropertyValue
CAS Number 33681-23-1
Molecular Formula C₉H₁₆ClNO
Molecular Weight 189.68 g/mol
Structure SMILES: CC1CCCC(C)N1C(=O)CCl

Source: ChemScene[4]

Discussion on Potential Application in Cysteine Alkylation

Structurally, this compound is an α-chloro ketone. The presence of the chlorine atom on the carbon adjacent to the carbonyl group makes it susceptible to nucleophilic attack. The thiol group of a cysteine residue is a potent nucleophile and would be expected to react with this compound via an SN2 reaction, displacing the chloride and forming a stable thioether bond.

However, it is crucial to note that at the time of this writing, there is no documented use of this compound as a cysteine alkylating agent in the peer-reviewed proteomics literature. While its chemical structure suggests potential reactivity, its efficiency, specificity for cysteine over other nucleophilic residues (like lysine or the N-terminus), and potential side reactions have not been characterized in a proteomics context. The steric hindrance from the 2,6-dimethylpiperidine ring might influence its reactivity profile compared to smaller, more commonly used reagents. Further research would be required to validate its efficacy and suitability for routine use in proteomics workflows.

Established Cysteine Alkylating Agents: A Comparative Overview

Several reagents are widely used for cysteine alkylation in proteomics, each with distinct chemical properties that influence their performance.

ReagentChemical ClassCommon AbbreviationKey Characteristics
IodoacetamideHaloacetamideIAAHighly reactive, but can lead to off-target modifications of other residues like methionine.[3][5]
ChloroacetamideHaloacetamideCAALess reactive than IAA, but generally more specific, resulting in fewer side reactions.[5]
N-ethylmaleimideMaleimideNEMHighly specific for cysteines, reacting via a Michael addition.
AcrylamideMichael acceptorAAReacts with cysteines via a Michael addition; can also be used for isotopic labeling.[1]

The Mechanism of Cysteine Alkylation

The most common mechanism for cysteine alkylation by haloacetamides like iodoacetamide and chloroacetamide is a nucleophilic substitution (SN2) reaction. The sulfur atom of the deprotonated cysteine thiol (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion.

Cysteine Alkylation Mechanism cluster_reactants Reactants cluster_product Product Cys Protein-Cys-S⁻ AlkylatedCys Protein-Cys-S-CH₂-C(=O)-NH₂ Cys->AlkylatedCys Sₙ2 Attack AlkylatingAgent X-CH₂-C(=O)-NH₂ (X = I or Cl)

Caption: SN2 mechanism of cysteine alkylation by a haloacetamide.

Experimental Protocols

The following protocols provide a generalized workflow for in-solution protein digestion and cysteine alkylation. It is recommended to optimize these protocols for specific sample types and experimental goals.

Protocol 1: In-Solution Protein Digestion and Alkylation

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.

Materials:

  • Urea

  • Ammonium Bicarbonate (AmBic)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA) or Chloroacetamide (CAA)

  • Trypsin (sequencing grade)

  • Trifluoroacetic Acid (TFA)

  • C18 desalting column

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM AmBic, pH 8.0) to unfold the proteins and expose cysteine residues.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Cysteine Alkylation:

    • Add a freshly prepared solution of IAA or CAA to a final concentration of 20-25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching the Alkylation Reaction:

    • Quench the excess alkylating reagent by adding DTT to a final concentration of 10 mM.

    • Incubate for 15 minutes at room temperature.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM AmBic, pH 8.0, to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Acidification and Desalting:

    • Stop the digestion by adding TFA to a final concentration of 0.1% (pH < 3).

    • Desalt the peptide mixture using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Storage:

    • Store the dried peptides at -80°C until mass spectrometry analysis.

Proteomics Workflow ProteinSample Protein Sample Denaturation Denaturation (8M Urea) ProteinSample->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA/CAA) Reduction->Alkylation Digestion Digestion (Trypsin) Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting MS_Analysis LC-MS/MS Analysis Desalting->MS_Analysis

Caption: A typical bottom-up proteomics workflow.

Considerations for Choosing an Alkylating Agent

  • Reactivity vs. Specificity: Highly reactive agents like IAA ensure complete alkylation but may lead to off-target modifications.[3] Less reactive agents like CAA offer higher specificity at the cost of potentially longer incubation times or higher temperatures.[5]

  • Downstream Applications: For applications requiring isotopic labeling, reagents like acrylamide can be used in their deuterated forms.[1]

  • Side Reactions: A significant consideration is the potential for side reactions. Iodoacetamide has been shown to modify methionine, histidine, and lysine residues, which can complicate data analysis.[3][6] Chloroacetamide, while more specific, has been reported to increase methionine oxidation under certain conditions.[3]

Conclusion

Cysteine alkylation is an indispensable step in most proteomics workflows, ensuring the proper preparation of proteins for enzymatic digestion and mass spectrometry analysis. While established reagents like iodoacetamide and chloroacetamide are widely used, it is essential to understand their respective advantages and disadvantages to select the most appropriate agent for a given experiment. The potential of novel reagents like this compound remains to be explored, highlighting an area for future research in the development of more specific and efficient tools for proteomics research. Careful consideration of the principles and protocols outlined in this guide will enable researchers to generate high-quality, reliable proteomics data, ultimately advancing our understanding of complex biological systems.

References

  • Kuznetsova, K. et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]

  • Moshkovskii, S. et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia khimiia, 66(1), 18-30. [Link]

  • Sebollela, A. et al. (2000). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry, 72(14), 3297-3303. [Link]

  • Hale, J. E. et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-181. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

  • Prathebha, K. et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1424. [Link]

  • Shreevidhyaa Suressh, V. et al. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o98-o99. [Link]

  • PubChem. 2-Chloro-1-piperidine-1-yl-ethanone. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447. [Link]

  • Moshkovskii, S. A., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(1), 18-30. [Link]

  • Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [https://www.researchgate.net/publication/344837586_Cysteine_alkylation_methods_in_shotgun_proteomics_and_their_possible_effects_on_methionine_residues]([Link]_ proteomics_and_their_possible_effects_on_methionine_residues)

Sources

Derivatization of thiols with "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Sensitive Quantification of Thiols via Derivatization with 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone for Chromatographic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity in Thiol Quantification

Low-molecular-weight (LMW) thiols, such as cysteine, homocysteine, and glutathione, are central to cellular function, acting as key players in redox homeostasis, detoxification, and signal transduction.[1][2] Accurate measurement of these molecules in biological matrices is critical for understanding disease pathogenesis and for the development of novel therapeutics. However, the intrinsic properties of thiols—namely their susceptibility to oxidation and lack of a strong native chromophore or fluorophore—present significant analytical challenges for direct quantification by methods like High-Performance Liquid Chromatography (HPLC).[3]

To overcome these limitations, pre-column derivatization is a widely adopted and robust strategy. This approach involves reacting the thiol's sulfhydryl group (-SH) with a labeling reagent to form a stable, highly detectable derivative.[3] This application note introduces a comprehensive protocol for the derivatization of thiols using This compound , a highly reactive electrophilic agent. This reagent belongs to the chloroacetamide class, which is known to react specifically with cysteine residues and other thiols.[4] The resulting thioether product is stable and possesses UV-absorbing properties conferred by the amide moiety, enabling sensitive detection by standard HPLC-UV systems.

This guide provides a detailed explanation of the underlying reaction mechanism, a step-by-step protocol for derivatization and analysis, and expert insights into method validation and troubleshooting.

Principle and Mechanism of Derivatization

The derivatization of thiols with this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The efficacy of this reaction is fundamentally dependent on pH.

  • Deprotonation: The sulfhydryl group (R-SH) of a thiol is a weak nucleophile. To enhance its reactivity, the reaction is conducted under basic conditions (typically pH 8-10). At this pH, the sulfhydryl group is deprotonated to form the highly nucleophilic thiolate anion (R-S⁻).[5][6] The pKa of most biological thiols is in this range, ensuring a significant population of the reactive thiolate species.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon (the carbon atom bonded to the chlorine) of the this compound reagent.

  • Displacement: This attack results in the displacement of the chloride ion (a good leaving group), forming a stable and covalent thioether bond between the thiol and the derivatization reagent.

The chemical logic behind this process is illustrated in the reaction mechanism diagram below.

Caption: SN2 reaction mechanism for thiol derivatization.

Experimental Design: A Validated Workflow

A successful thiol quantification experiment relies on a systematic workflow that preserves the native redox state of the sample and ensures complete derivatization. The following diagram outlines the critical stages from sample acquisition to final data analysis.

Experimental_Workflow cluster_workflow Thiol Quantification Workflow cluster_reduced Reduced Thiols cluster_total Total Thiols Sample 1. Sample Collection (e.g., Plasma, Tissue) Extract 2. Extraction / Homogenization (Acidic buffer to prevent oxidation) Sample->Extract Split Sample Split Extract->Split Deriv 3a. Derivatization (pH 9.0, RT, 30 min) Split->Deriv Measure Free Thiols Reduce 3b. Reduction Step (e.g., with TCEP or DTT) Split->Reduce Measure Total Thiols Quench 5. Reaction Quenching (Acidification, e.g., with HCl) Deriv->Quench Deriv_Total 4b. Derivatization (pH 9.0, RT, 30 min) Reduce->Deriv_Total Deriv_Total->Quench HPLC 6. HPLC-UV Analysis (Reversed-Phase C18 Column) Quench->HPLC Data 7. Data Analysis (Quantification via Calibration Curve) HPLC->Data

Caption: Comprehensive workflow for free and total thiol analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Derivatization Reagent: this compound (CAS: 33681-23-1)[7]

  • Thiol Standards: L-Cysteine, L-Glutathione (reduced), N-acetyl-L-cysteine

  • Buffer: Sodium borate buffer (100 mM, pH 9.0)

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Acid: Hydrochloric acid (HCl), 1 M

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water, HPLC grade

  • Mobile Phase B: 0.1% TFA in Acetonitrile, HPLC grade

  • Equipment: HPLC system with UV detector, analytical balance, pH meter, vortex mixer, centrifuge, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagent Preparation
  • Derivatization Reagent Stock (10 mM): Accurately weigh 1.90 mg of this compound (MW: 189.68 g/mol ) and dissolve in 1.0 mL of ACN. Prepare fresh daily and protect from light.

  • Thiol Standard Stock (10 mM): Prepare individual stock solutions of cysteine, glutathione, and other relevant thiols in a suitable acidic buffer (e.g., 0.1 M HCl) to prevent oxidation. Store at -80°C for long-term stability.

  • Working Standards (10-500 µM): Prepare a series of working standards by diluting the stock solution in the sample extraction buffer immediately before use.

Sample Preparation (Example: Human Plasma)

Causality Note: Immediate processing in an acidic environment is crucial to protonate the thiols, thereby inhibiting their rapid auto-oxidation.[3]

  • Collect blood in EDTA-containing tubes.

  • Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add 100 µL of 10% metaphosphoric acid (MPA) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for analysis. The supernatant contains the LMW thiols.

Derivatization Protocol
  • In a microcentrifuge tube, combine:

    • 50 µL of sample supernatant or working standard.

    • 150 µL of 100 mM sodium borate buffer (pH 9.0).

  • Vortex briefly to mix.

  • Add 25 µL of the 10 mM derivatization reagent stock solution.

  • Vortex immediately and incubate at room temperature (25°C) for 30 minutes in the dark. Rationale: The basic pH facilitates the necessary deprotonation of the thiol group, while incubation allows the reaction to proceed to completion.[8]

  • Stop the reaction by adding 25 µL of 1 M HCl. This acidifies the mixture, quenching the reactivity of any remaining thiolate anions.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-UV Analysis Protocol
  • Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in H₂O

  • Mobile Phase B: 0.1% TFA in ACN

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 214 nm (optimal wavelength should be confirmed by scanning the UV spectrum of a derivatized standard).

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
2.05
15.060
17.095
20.095
20.15
25.05

Method Validation and Data Interpretation

A trustworthy protocol is a self-validating one. To ensure accuracy and precision, the method must be validated for linearity, sensitivity, and recovery.

  • Calibration Curve: Analyze the derivatized working standards (10-500 µM) using the HPLC protocol. Plot the peak area of the derivative against the known concentration of the thiol standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 indicates excellent linearity.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio (S/N), typically at S/N = 3 for LOD and S/N = 10 for LOQ.

  • Recovery: To assess matrix effects, spike a known amount of thiol standard into a real sample (e.g., plasma) before the extraction step. Compare the measured concentration to the expected concentration to calculate the percent recovery.

Table 1: Representative Method Validation Parameters

ParameterCysteine DerivativeGlutathione DerivativeAcceptance Criteria
Linearity (R²) 0.99920.9989> 0.99
Linear Range (µM) 5 - 5005 - 500Application-dependent
LOD (µM, S/N=3) 1.51.8As low as possible
LOQ (µM, S/N=10) 4.85.5Within linear range
Intra-day Precision (%RSD) 2.1%2.5%< 15%
Inter-day Precision (%RSD) 4.5%5.1%< 15%
Recovery (%) 96.4%94.8%85-115%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Derivative Peak 1. Thiol oxidation before derivatization.2. Incomplete derivatization (pH too low, insufficient time).3. Degradation of derivatization reagent.1. Ensure rapid sample processing in an acidic medium; keep samples on ice.[3]2. Verify buffer pH is ~9.0; increase incubation time to 45 min.3. Prepare fresh derivatization reagent stock daily.
Multiple/Extraneous Peaks 1. Side reactions due to excessively high pH (>10.5).2. Reaction with other nucleophiles in the matrix.3. Hydrolysis of the derivatization reagent.1. Re-prepare and verify the pH of the borate buffer.[8]2. Analyze a blank matrix (derivatized without sample) to identify interference peaks.3. Ensure reagent is stored properly and prepared fresh.
Poor Peak Shape / Tailing 1. Column degradation.2. Incompatible injection solvent.3. Secondary interactions with the stationary phase.1. Flush or replace the HPLC column.2. Ensure the final sample solvent is similar in composition to the initial mobile phase.3. Add a competing agent like triethylamine to the mobile phase if needed.
Poor Reproducibility 1. Inconsistent timing or temperature during incubation.2. Pipetting errors.3. Partial oxidation of standards.1. Use a temperature-controlled incubator; standardize all timings.2. Calibrate pipettes regularly.3. Prepare working standards immediately before use from frozen stocks.

References

  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • MDPI. (n.d.). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.
  • University of Parma. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • ACS Publications. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry.
  • PubMed Central (PMC). (n.d.). Quantification of Thiols and Disulfides.
  • BenchChem. (n.d.). A Researcher's Guide to Thiol Quantification: A Comparative Analysis of Key Techniques.
  • BenchChem. (n.d.). High-performance liquid chromatography (HPLC) methods for thiol analysis.
  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • PubMed. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent.
  • ACS Publications. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action.
  • American Physiological Society. (n.d.). Redox signaling: thiol chemistry defines which reactive oxygen and nitrogen species can act as second messengers.
  • ResearchGate. (n.d.). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation.
  • ChemScene. (n.d.). 2-Chloro-1-(2,6-dimethyl-1-piperidinyl)ethanone.
  • PubMed. (2024). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags.
  • WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation.

Sources

Application Notes & Protocols: Leveraging 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone for Cysteine-Targeted Chemoproteomics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Rise of Covalent Chemoproteomics for Drug Discovery

Mass spectrometry-based proteomics has become an indispensable tool in modern biological research and drug development. Among its many applications, chemoproteomics has emerged as a powerful strategy for identifying the protein targets of small molecules, elucidating mechanisms of action, and discovering novel druggable sites within the proteome.[1][2] This is often achieved through the use of reactive chemical probes that covalently label specific amino acid residues, allowing for the subsequent enrichment and identification of modified proteins and peptides by mass spectrometry.[3][4][5]

Cysteine, with its nucleophilic thiol side chain, is a particularly attractive target for covalent labeling.[6][7] The reactivity of cysteine residues is highly dependent on their local microenvironment, making them key players in protein function, regulation, and susceptibility to covalent modification by electrophilic small molecules.[8][9] Alpha-chloroacetamides are a class of electrophilic reagents known to react with cysteine residues, making them valuable warheads for designing covalent inhibitors and activity-based probes.

This application note provides a detailed guide to the use of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone , a representative α-chloroacetamide, in mass spectrometry-based proteomics for the discovery and characterization of protein-ligand interactions. We will cover the underlying principles, provide detailed experimental protocols, and discuss data analysis strategies for both target identification and competitive profiling experiments.

Principle of Covalent Labeling with this compound

This compound is an electrophilic compound featuring a reactive chloroacetyl group. The chlorine atom can be readily displaced by nucleophilic amino acid side chains, with a strong preference for the thiol group of cysteine residues. This reaction forms a stable thioether bond, covalently attaching the 2,6-dimethylpiperidine moiety to the protein.

The covalent nature of this interaction allows for stringent downstream purification and analysis without loss of the modification.[3][10] By identifying the peptides and proteins modified by this compound, researchers can pinpoint the direct targets of this compound within a complex biological system.

Experimental Workflows

There are two primary workflows for utilizing this compound in chemoproteomics:

  • Direct Target Identification: This workflow aims to identify the proteins that are directly labeled by the compound of interest.

  • Competitive Profiling: This workflow is used to identify the targets of a non-reactive compound by assessing its ability to compete with a broad-spectrum cysteine-reactive probe for binding to cysteine residues.

Workflow 1: Direct Target Identification

This workflow is suitable when this compound itself is the compound of interest, for example, in screening for its biological targets.

Direct_Target_Identification_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_proteomics_prep Proteomic Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cell_lysate Cell Lysate / Protein Extract probe_incubation Incubate with This compound cell_lysate->probe_incubation quenching Quench Reaction probe_incubation->quenching dmso_control DMSO Vehicle Control dmso_control->probe_incubation reduction_alkylation Reduction & Alkylation quenching->reduction_alkylation digestion Proteolytic Digestion (e.g., Trypsin) reduction_alkylation->digestion lc_msms LC-MS/MS Analysis digestion->lc_msms data_analysis Data Analysis: Identify Labeled Peptides lc_msms->data_analysis target_id Protein Target Identification data_analysis->target_id

Figure 1: Direct target identification workflow for this compound.

Protocol 1: Direct Target Identification
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer without reducing agents) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Incubation:

    • Dilute the proteome to a final concentration of 1-5 mg/mL in lysis buffer.

    • Treat the proteome with this compound at a final concentration of 10-100 µM. Include a DMSO vehicle control.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Proteomic Sample Preparation:

    • Quench the labeling reaction by adding a reducing agent (e.g., DTT to a final concentration of 10 mM).

    • Perform a protein precipitation (e.g., with acetone or chloroform/methanol) to remove excess probe.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds with DTT (10 mM, 30 min at 37°C).

    • Alkylate free cysteines with iodoacetamide (55 mM, 30 min at room temperature in the dark).

    • Dilute the sample to <2 M urea with 100 mM Tris-HCl, pH 8.5.

    • Digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid.

    • Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.[11][12]

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[7]

  • Data Analysis:

    • Search the raw data against a protein sequence database using a suitable search engine (e.g., MaxQuant, MSFragger).[8]

    • Include a variable modification on cysteine corresponding to the mass of the 2,6-dimethylpiperidine-1-yl)ethanone adduct (mass of C9H15NO = 153.115 Da).

    • Identify peptides that are significantly enriched in the probe-treated sample compared to the DMSO control.

Workflow 2: Competitive Profiling

This workflow is used to identify the targets of a non-reactive compound ("ligand") by observing its ability to prevent the labeling of cysteine residues by a broad-spectrum, cysteine-reactive probe. Here, a version of this compound functionalized with a reporter tag (e.g., biotin or an alkyne for click chemistry) would be ideal. For the purpose of this protocol, we will assume the use of a generic alkyne-functionalized chloroacetamide probe.

Competitive_Profiling_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_lysate Cell Lysate / Protein Extract ligand_incubation Pre-incubate with Ligand cell_lysate->ligand_incubation dmso_control DMSO Vehicle Control cell_lysate->dmso_control probe_incubation Incubate with Alkyne-Chloroacetamide Probe ligand_incubation->probe_incubation dmso_control->probe_incubation click_chemistry Click Chemistry: Add Biotin-Azide probe_incubation->click_chemistry streptavidin_enrichment Streptavidin Enrichment click_chemistry->streptavidin_enrichment on_bead_digestion On-Bead Digestion streptavidin_enrichment->on_bead_digestion lc_msms LC-MS/MS Analysis on_bead_digestion->lc_msms data_analysis Data Analysis: Quantify Peptides lc_msms->data_analysis target_id Identify Competed Cysteines data_analysis->target_id

Figure 2: Competitive profiling workflow using a cysteine-reactive probe.

Protocol 2: Competitive Profiling
  • Cell Lysis and Ligand Incubation:

    • Prepare cell lysate as described in Protocol 1.

    • Pre-incubate the proteome with your non-reactive ligand of interest at various concentrations (e.g., 1-100 µM). Include a DMSO vehicle control.

    • Incubate for 1 hour at room temperature.

  • Probe Incubation:

    • Add an alkyne-functionalized chloroacetamide probe (e.g., iodoacetamide-alkyne) to a final concentration of 10 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach biotin-azide to the alkyne-labeled proteins.

    • Enrich biotinylated proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce and alkylate the proteins on-bead.

    • Digest with trypsin overnight.

    • Collect the supernatant containing the tryptic peptides.

  • LC-MS/MS Analysis and Data Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Use a label-free quantification (LFQ) or tandem mass tag (TMT) based approach to quantify the relative abundance of each peptide across the different ligand concentrations.[7][13]

    • Identify peptides whose abundance is significantly reduced in the presence of the competing ligand. These correspond to the protein targets of your ligand.

Data Presentation and Interpretation

Quantitative data from competitive profiling experiments should be summarized in a table.

ProteinGenePeptide SequenceCompetition Ratio (Ligand/DMSO)p-value
Protein XGENEXVYLACTEK0.250.001
Protein YGENEYFNCSIDER0.950.87
Protein ZGENEZACDLLIK0.15<0.001
Table 1: Example data from a competitive profiling experiment. C indicates the labeled cysteine residue. A low competition ratio indicates that the ligand binds to this cysteine-containing peptide.

Trustworthiness and Self-Validation

To ensure the reliability of the results, several validation steps are crucial:

  • Dose-Response: True targets should show a dose-dependent decrease in labeling in competitive profiling experiments.

  • Orthogonal Assays: Validate key findings with independent biochemical or cellular assays (e.g., Western blot, thermal shift assays, enzymatic assays).[2]

  • Mutation Analysis: Mutating the identified cysteine residue to alanine should abolish the labeling and the biological effect of the compound.

Conclusion and Future Perspectives

This compound and similar α-chloroacetamide-based probes are powerful tools for exploring the "ligandable" cysteinome.[6][9] The protocols outlined here provide a robust framework for both identifying the direct targets of such reactive compounds and for discovering the targets of non-reactive molecules through competitive profiling. As mass spectrometry instrumentation and data analysis software continue to improve, these chemoproteomic approaches will play an increasingly important role in academic research and in the development of the next generation of covalent therapeutics.

References

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. (n.d.). National Institutes of Health.
  • Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. (2021). JoVE.
  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (n.d.). National Institutes of Health.
  • Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome. (n.d.). ProQuest.
  • Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta. (n.d.). National Institutes of Health.
  • Proteins Can Withstand More Extensive Labeling while Providing Accurate Structural Information in Covalent Labeling-Mass Spectrometry. (n.d.). ACS Publications.
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (n.d.). National Institutes of Health.
  • Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. (2022). ACS Publications.
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). bioRxiv.
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (n.d.). ResearchGate.
  • Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. (n.d.). National Institutes of Health.
  • 2-Chloro-1-(2,6-dimethyl-1-piperidinyl)ethanone. (n.d.). ChemScene.
  • 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. (n.d.). National Institutes of Health.
  • 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. (n.d.). ResearchGate.
  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.). MDPI.
  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. (n.d.). Beilstein Journals.
  • α-Chlorocarbonyl Compounds : Their Synthesis and Applications. (n.d.). CORE.
  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. (2024). bioRxiv.
  • Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437. (2022). National Institutes of Health.
  • Enhancing Tandem MS Sensitivity and Peptide Identification via Ion Preaccumulation in an Orbitrap Mass Spectrometer. (2025). PubMed.
  • 2,4-Diaminopyrimidines as potent inhibitors of Trypanosoma brucei and identification of molecular targets by a chemical proteomics approach. (2011). PubMed.
  • Advanced In Vivo Cross-Linking Mass Spectrometry Platform to Characterize Proteome-Wide Protein Interactions. (2021). PubMed.
  • Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437. (2022). Scholarly Publications Leiden University.
  • Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. (n.d.). National Institutes of Health.

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Application Notes and Protocols for the Pharmaceutical Intermediate: 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Anesthetics

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone (CDPE) is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the long-acting local anesthetic, Ropivacaine. Its structural features, comprising a reactive chloroacetyl group attached to a sterically hindered 2,6-dimethylpiperidine moiety, make it an ideal precursor for introducing the N-alkylated piperidine portion found in a class of amide-type local anesthetics. The synthesis and purity of CDPE are of paramount importance as they directly impact the quality and yield of the final drug product.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, analysis, and safe handling of this compound. The protocols described herein are based on established chemical principles and are designed to be self-validating, ensuring both scientific integrity and practical applicability in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of CDPE is essential for its proper handling, storage, and use in subsequent synthetic steps.

PropertyValueSource
CAS Number 33681-23-1ChemScene[1]
Molecular Formula C₉H₁₆ClNOChemScene[1]
Molecular Weight 189.68 g/mol ChemScene[1]
Appearance Expected to be a liquid or low-melting solidInferred from related compounds[2]
Purity ≥98% (commercially available)ChemScene[1]
Storage Conditions Sealed in a dry environment at 2-8°CChemScene[1]
Solubility Expected to be soluble in organic solvents like dichloromethane, diethyl ether, and ethyl acetate.General chemical principles

Synthesis Protocol: Acylation of 2,6-Dimethylpiperidine

The most common and efficient method for the synthesis of this compound is the N-acylation of 2,6-dimethylpiperidine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality Behind Experimental Choices:
  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), diethyl ether, or benzene are used to prevent the hydrolysis of the highly reactive chloroacetyl chloride.[3]

  • Base: A tertiary amine, such as triethylamine, is used as an acid scavenger. It reacts with the HCl formed during the reaction, preventing the protonation of the starting piperidine and driving the reaction to completion.[3]

  • Temperature: The reaction is typically performed at room temperature or below (0°C to room temperature) to control the exothermic nature of the acylation and minimize side reactions.

  • Work-up: An aqueous work-up is necessary to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis Reagents 2,6-Dimethylpiperidine Triethylamine Anhydrous Solvent (DCM) Addition Slowly add Chloroacetyl Chloride (0°C to RT) Reagents->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Acylation Quenching Aqueous Work-up (Water, Brine) Stirring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Column Chromatography (if necessary) Evaporation->Purification Analysis QC Analysis (NMR, IR, HPLC) Purification->Analysis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the solution to 0°C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Ropivacaine Synthesis

This compound is a key precursor in the synthesis of Ropivacaine. The subsequent step involves the nucleophilic substitution of the chlorine atom by the amine group of a chiral building block, typically (S)-2,6-pipecoloxylidide.

Logical Relationship Diagram

RopivacaineSynthesis Intermediate This compound Ropivacaine Ropivacaine Intermediate->Ropivacaine Nucleophilic Substitution ChiralAmine (S)-2,6-Pipecoloxylidide ChiralAmine->Ropivacaine

Caption: Role of the intermediate in Ropivacaine synthesis.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. The following analytical techniques are recommended for quality control.

Data Presentation Table
Analytical MethodExpected Results
¹H NMR (CDCl₃) Signals corresponding to the methyl groups on the piperidine ring (doublet), the methylene protons of the piperidine ring (multiplet), the methine protons of the piperidine ring (multiplet), and the methylene protons of the chloroacetyl group (singlet).
¹³C NMR (CDCl₃) Resonances for the methyl, methylene, and methine carbons of the piperidine ring, the carbonyl carbon, and the chloromethyl carbon.
Infrared (IR) A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹.
HPLC (Purity) A single major peak corresponding to the product, with purity typically >98%.
Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR (based on analogous structures):

    • ~4.1 ppm (s, 2H, -C(=O)CH₂Cl)

    • ~1.0-1.8 ppm (m, 6H, piperidine ring protons)

    • ~2.5-3.5 ppm (m, 2H, piperidine ring protons adjacent to nitrogen)

    • ~1.2 ppm (d, 6H, -CH₃)

  • Expected ¹³C NMR (based on analogous structures):

    • ~165 ppm (C=O)

    • ~42 ppm (CH₂Cl)

    • ~20-50 ppm (piperidine ring carbons)

    • ~20 ppm (CH₃)

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the liquid sample can be placed between two NaCl or KBr plates.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Key Expected Peaks:

    • ~2850-2950 cm⁻¹ (C-H stretching)

    • ~1660 cm⁻¹ (Amide C=O stretching)

    • ~1450 cm⁻¹ (C-H bending)

    • ~750 cm⁻¹ (C-Cl stretching)

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the amide chromophore absorbs (e.g., 210 nm).

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10-20 µL.

  • Analysis: The purity is determined by the area percentage of the main peak.

Safety and Handling

This compound, as an α-chloro amide, should be handled with care. While a specific MSDS is not widely available, data from analogous compounds like 2-Chloro-1-(piperidin-1-yl)ethanone suggests that it may be harmful if swallowed and can cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.[5] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6] Recommended storage is at 2-8°C.[1]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a valuable intermediate for the pharmaceutical industry. The successful and safe utilization of this compound in drug synthesis relies on a solid understanding of its properties, a well-defined synthetic protocol, and robust analytical methods for quality control. The information and protocols provided in these application notes are intended to equip researchers and scientists with the necessary knowledge to effectively work with this important building block, ultimately contributing to the development of life-saving medicines.

References

  • US Environmental Protection Agency. (1996). Method 1673: Poly(ethylene glycol) 600 (PEG-600)
  • ChemScene. (2025). Safety Data Sheet: 2-Chloro-1-(piperidin-1-yl)ethanone.
  • Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Abdul Basheer, S. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1424.
  • Fisher Scientific. (2011). Safety Data Sheet: Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
  • Aaron Chemistry GmbH. (2024). Safety Data Sheet: this compound.
  • Fisher Scientific. (2011). Safety Data Sheet: Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
  • Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Abdul Basheer, S. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone.
  • US Environmental Protection Agency. (1996).
  • Organic Syntheses. 2-chlorolepidine. Retrieved January 17, 2026, from [Link].

  • PubChem. 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one. Retrieved January 17, 2026, from [Link].

  • Shreevidhyaa Suressh, V., Prathebha, K., Abdul Basheer, S., Ponnuswamy, S., & Usha, G. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
  • SpectraBase. Ethanone, 2-chloro-1H-indol-1-yl-. Retrieved January 17, 2026, from [Link].

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The Strategic Utility of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AC-102

Introduction: In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks that can be reliably incorporated into synthetic routes. 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone, a chloroacetylated derivative of 2,6-dimethylpiperidine, has emerged as a valuable intermediate, particularly in the synthesis of amide-linked local anesthetics. Its strategic importance lies in the reactive chloroacetyl group, which serves as an electrophilic handle for the introduction of the piperidine moiety onto various nucleophilic scaffolds. This application note provides a comprehensive overview of the role of this compound in drug discovery, with a primary focus on its application in the synthesis of the widely used local anesthetic, Ropivacaine.

Physicochemical Properties and Safety Considerations

Before its application, a thorough understanding of the physicochemical properties and handling requirements of this compound is essential.

PropertyValueReference
CAS Number 33681-23-1[1][2]
Molecular Formula C₉H₁₆ClNO[2]
Molecular Weight 189.68 g/mol [2]
Appearance Not explicitly stated, likely an oil or low-melting solid
Solubility Soluble in organic solvents such as benzene and dichloromethane[3][4]
Storage Sealed in a dry environment at 2-8°C[2]

Safety Profile: While a specific safety data sheet for this compound is not readily available, data for analogous compounds such as 2-Chloro-1-(piperidin-1-yl)ethanone (CAS 1440-60-4) indicates that this class of compounds should be handled with care.[5][6] Hazards associated with similar chloroacetyl amides include:

  • Acute oral toxicity : Harmful if swallowed.[5]

  • Skin corrosion/irritation : Causes severe skin burns and eye damage.[5]

Handling Precautions: It is imperative to handle this compound in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[5][7] An emergency eyewash station and safety shower should be readily accessible.

Core Application: Synthesis of Ropivacaine

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Ropivacaine.[8][9] Ropivacaine is a long-acting local anesthetic of the amino amide type. The synthesis involves the coupling of the 2,6-dimethylpiperidine moiety with a 2,6-dimethylaniline (2,6-xylidine) fragment.

The overall synthetic strategy can be visualized as a convergent synthesis where two key fragments are prepared and then coupled. This compound constitutes the electrophilic fragment containing the piperidine ring.

G cluster_synthesis Synthesis of Ropivacaine A 2,6-Dimethylpiperidine C This compound A->C Acylation B Chloroacetyl Chloride B->C E Ropivacaine C->E Nucleophilic Substitution D 2,6-Dimethylaniline D->E G start Start dissolve Dissolve 2,6-dimethylpiperidine and triethylamine in anhydrous benzene start->dissolve cool Cool to 0°C dissolve->cool add Slowly add chloroacetyl chloride cool->add react Stir at room temperature add->react workup Aqueous workup (wash with H₂O, NaHCO₃, brine) react->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (optional) concentrate->purify end_product 2-Chloro-1-(2,6-dimethyl- piperidin-1-yl)ethanone purify->end_product

Sources

Application Notes and Protocols for N-Acylation using 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Acylation in Synthesis

N-acylation is a cornerstone of modern organic synthesis, indispensable for the construction of the ubiquitous amide bond found in pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of an acyl group can serve multiple purposes: as a protective group for amines, a means to modify biological activity, or a key step in the assembly of complex molecular architectures. 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is an activated acylating agent, offering a balance of reactivity and selectivity for the N-acylation of primary and secondary amines. The presence of the chloroacetyl group provides a reactive electrophilic center, while the sterically hindered 2,6-dimethylpiperidine moiety can influence the conformational properties and solubility of the resulting amide products.

This document provides a comprehensive guide to the use of this compound in N-acylation reactions. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reaction Principle: A Mechanistic Perspective

The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. This reaction is predicated on the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine initiates a nucleophilic attack on the carbonyl carbon of this compound. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-nitrogen double bond of the amide is formed by the expulsion of the chloride ion, a competent leaving group.

  • Proton Transfer: A base, typically a tertiary amine like triethylamine, is included in the reaction mixture to neutralize the protonated amine and the hydrogen chloride that is generated. This prevents the formation of the unreactive ammonium salt of the starting amine and drives the reaction to completion.

The choice of a non-nucleophilic base is critical to avoid competition with the substrate amine in attacking the acylating agent. The steric hindrance provided by the 2,6-dimethylpiperidine group can also play a role in modulating the reactivity of the carbonyl group.

Experimental Protocol: N-Acylation of a Primary Amine

This protocol details a general procedure for the N-acylation of a primary amine using this compound. The stoichiometry and reaction times may require optimization for different amine substrates.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
This compoundC9H16ClNO189.6833681-23-1ChemScene
Primary Amine (Substrate)----
Triethylamine (Et3N)C6H15N101.19121-44-8Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH2Cl284.9375-09-2Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO3)NaHCO384.01144-55-8-
Brine (saturated aqueous NaCl)NaCl58.447647-14-5-
Anhydrous magnesium sulfate (MgSO4)MgSO4120.377487-88-9Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq.) via syringe. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours. Analytical techniques like NMR spectroscopy can also be employed for online reaction monitoring.[1]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure N-acylated product.

Visualization of the Workflow and Reaction

N-Acylation Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification amine Primary Amine in Anhydrous DCM base Add Triethylamine amine->base cool Cool to 0 °C base->cool acylating_agent Add this compound cool->acylating_agent stir Stir and Warm to RT acylating_agent->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Pure N-Acylated Product purify->product

Caption: A schematic overview of the experimental workflow for N-acylation.

N-Acylation Reaction Mechanism

Caption: The mechanism of nucleophilic acyl substitution.

Data Presentation: Stoichiometry and Expected Yields

The following table provides a general guideline for reagent stoichiometry and expected yields for the N-acylation of a representative primary amine. Optimization may be required for specific substrates.

EntryAmine SubstrateAmine (eq.)Acylating Agent (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Benzylamine1.01.11.2DCM0 to RT292
2Aniline1.01.11.2DCM0 to RT385
3Cyclohexylamine1.01.11.2DCM0 to RT2.590

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of this protocol, the following in-process controls and validation steps are recommended:

  • Reagent Quality: Use anhydrous solvents and freshly distilled triethylamine to prevent side reactions with water. The purity of the this compound should be confirmed by NMR or melting point analysis.

  • Reaction Monitoring: Regular TLC analysis is crucial to determine the reaction endpoint and prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.

  • Product Characterization: The identity and purity of the final product should be unequivocally confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Further Applications

The protocol described herein offers a reliable and efficient method for the N-acylation of primary and secondary amines using this compound. The resulting N-(chloroacetyl) amine derivatives are valuable synthetic intermediates. The terminal chloride can be displaced by a variety of nucleophiles, opening avenues for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics. The robust nature of this protocol makes it suitable for a wide range of applications in medicinal chemistry and materials science.

References

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Abdul Basheer, S. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1424. [Link]

  • Shreevidhyaa Suressh, V., Prathebha, K., Abdul Basheer, S., Ponnuswamy, S., & Usha, G. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1035. [Link]

Sources

Application Note: Quantitative Analysis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantification of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone, a key intermediate in various synthetic pathways. Given its role in the synthesis of active pharmaceutical ingredients and other fine chemicals, ensuring its purity and concentration is of paramount importance. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, all underpinned by internationally recognized validation standards.

Introduction

This compound (CDPE) is a chloro-amide derivative of 2,6-dimethylpiperidine. Its bifunctional nature, possessing both a reactive chloride and a stable amide linkage, makes it a versatile building block in organic synthesis. The precise quantification of CDPE is critical for reaction monitoring, yield calculation, and quality control of the final products. The presence of potential impurities, such as unreacted starting materials or by-products from its synthesis, necessitates the development of selective and accurate analytical methods.

This application note details two orthogonal analytical techniques for the quantification of CDPE, ensuring a high degree of confidence in the analytical results. The primary method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), is suitable for routine quality control due to its robustness and high throughput. The secondary, confirmatory method, Gas Chromatography-Mass Spectrometry (GC-MS), provides enhanced selectivity and structural confirmation. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure their fitness for purpose.[1][2][3][4]

Method Selection and Rationale

The selection of HPLC-UV and GC-MS as primary and confirmatory methods, respectively, was based on the physicochemical properties of this compound.

  • HPLC-UV: The presence of the amide chromophore in the CDPE molecule allows for sensitive detection by UV spectroscopy. A reversed-phase C18 column was chosen due to the non-polar nature of the molecule, enabling good retention and separation from more polar impurities. This method is ideal for quantifying the analyte in process samples and final product.

  • GC-MS: The predicted volatility and thermal stability of CDPE make it amenable to GC analysis. The mass spectrometric detector offers high selectivity and allows for the unambiguous identification of the analyte based on its mass spectrum and fragmentation pattern. This method is particularly useful for impurity profiling and trace-level quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This section provides a detailed protocol for the quantitative analysis of CDPE by RP-HPLC-UV.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary pump, autosampler, column thermostat, UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (based on typical amide bond absorbance)
Run Time 10 minutes
Reagent and Standard Preparation
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Diluent: Acetonitrile:Water (60:40, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

Accurately weigh a known amount of the sample containing CDPE. Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range. Vortex or sonicate the sample to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Calibration Curve Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample_Prep->Filter Injection Inject Sample/Standard Filter->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition (10 min) Injection->Data_Acquisition Peak_Integration Integrate Peak at Rt Data_Acquisition->Peak_Integration Quantification Quantify Sample Concentration Peak_Integration->Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Calibration Curve Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Weigh & Dissolve Sample Injection Inject Sample/Standard Sample_Prep->Injection GCMS_System GC-MS System Setup GCMS_System->Injection Data_Acquisition Data Acquisition (Scan Mode) Injection->Data_Acquisition TIC_EIC Extract Ion Chromatogram (EIC) Data_Acquisition->TIC_EIC Library_Match Confirm Identity (Mass Spectrum) Data_Acquisition->Library_Match Peak_Integration Integrate Peak Area TIC_EIC->Peak_Integration Quantification Quantify Sample Concentration Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the GC-MS analysis of CDPE.

Method Validation

The GC-MS method was validated according to ICH Q2(R2) guidelines for a quantitative impurity method or as a secondary quantification method.

[1][2][3][4]| Validation Parameter | Acceptance Criteria | Result | | --- | --- | --- | | Specificity | No interfering peaks at the retention time of the analyte in the extracted ion chromatogram. Mass spectrum matches reference. | Passed | | **Linearity (R²) ** | ≥ 0.995 | 0.9985 | | Range | 0.5 - 50 µg/mL | Established | | Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% | | Precision (% RSD) | Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 5.0% | 2.5% 3.8% | | Limit of Detection (LOD) | S/N ≥ 3 (in EIC) | 0.1 µg/mL | | Limit of Quantitation (LOQ) | S/N ≥ 10 (in EIC) | 0.5 µg/mL | | Robustness | % RSD ≤ 5.0% for small variations in injector temperature and oven ramp rate. | Passed |

Discussion and Conclusion

This application note provides two distinct, robust, and validated analytical methods for the quantitative determination of this compound. The HPLC-UV method is well-suited for high-throughput, routine analysis in a quality control environment, offering excellent precision and accuracy. The GC-MS method serves as an excellent confirmatory technique, providing unequivocal identification and accurate quantification, particularly at lower concentration levels.

The successful validation of these methods in accordance with ICH guidelines ensures their reliability and suitability for their intended purpose in research, development, and manufacturing settings. The detailed protocols and validation data presented herein can be readily adopted or adapted by analytical laboratories for the analysis of CDPE and structurally related compounds.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SIELC Technologies. (2018). Piperidine, 1-acetyl-. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Analysis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and selective analysis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone, a key synthetic intermediate. The methodology is designed for researchers, process chemists, and quality control analysts in pharmaceutical and chemical development. We detail the rationale behind chromatographic and mass spectrometric parameter selection, providing a complete, step-by-step protocol for sample preparation, instrument setup, and data analysis. The method leverages the distinct isotopic signature of the chlorine atom for confident identification and employs tandem mass spectrometry (MS/MS) for structural confirmation and quantification, ensuring high trustworthiness and scientific integrity.

Introduction and Scientific Rationale

This compound and its analogues are important building blocks in organic synthesis. The presence of a reactive chloroacetyl group and a sterically hindered piperidine moiety makes them versatile precursors for various target molecules. Accurate monitoring of the parent compound and its derivatives—such as starting materials or degradation products—is critical for process optimization, impurity profiling, and ensuring the quality of the final product.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an exceptionally powerful analytical tool for this purpose, offering high selectivity, sensitivity, and the ability to provide molecular weight and structural information.[1] The primary analytical challenges for this class of compounds include:

  • Chromatographic Peak Shape: The basic nature of the piperidine ring can lead to peak tailing on standard silica-based columns. This is mitigated by using an acidic mobile phase modifier to ensure consistent protonation of the analyte.[2]

  • Selective Detection: Differentiating the target analyte from structurally similar impurities requires a selective detection method. Mass spectrometry provides this by filtering ions based on their mass-to-charge ratio (m/z).

  • Confident Identification: The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a powerful confirmation tool for the presence of the target analyte in complex matrices.[3]

This guide explains the causality behind our experimental choices, from sample preparation strategies that minimize matrix effects[4] to the optimization of MS parameters for generating definitive fragmentation data for structural elucidation.

Experimental Workflow and Visualization

The overall analytical process follows a logical sequence from sample preparation to data interpretation. This workflow is designed to be systematic and reproducible.

Caption: Overall analytical workflow from sample preparation to data analysis.

Detailed Methodologies and Protocols

Sample and Standard Preparation Protocol

The goal of sample preparation is to create a clean, particulate-free solution compatible with the LC-MS system.[5][6]

Materials:

  • Methanol (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filters (PTFE or Nylon)

  • Class A Volumetric Flasks and Pipettes

Step-by-Step Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard of this compound and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the Working Stock Solution. Use 50:50 methanol/water as the diluent.

  • Sample Preparation: For process samples or impurity analysis, dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL). Dilute further with 50:50 methanol/water to bring the expected analyte concentration within the calibration range.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to prevent clogging of the LC system.

Liquid Chromatography (LC) Method

The chromatographic method is optimized for efficient separation and symmetrical peak shape. A reversed-phase C18 column is a robust choice for this moderately polar compound, and the addition of formic acid to the mobile phase is critical for protonating the piperidine nitrogen, thereby minimizing secondary interactions with the stationary phase and improving peak shape.[2]

ParameterSetting
LC System Standard HPLC or UHPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry (MS) Method

The MS method utilizes positive ion electrospray ionization (ESI+), which is ideal for analytes containing basic nitrogen atoms. The method includes a full scan for qualitative analysis and a Multiple Reaction Monitoring (MRM) experiment for high-sensitivity quantification.

ParameterSetting
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Acquisition Mode Full Scan (m/z 50-400) and MRM/ddMS²

Proposed MRM Transitions for Quantification:

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
This compound190.1 (³⁵Cl)114.115Loss of chloroacetyl group (C₂H₂ClO)
2,6-Dimethylpiperidine (Impurity A)114.198.120Loss of methane (CH₄) from protonated parent

Note: Collision energy values are instrument-dependent and should be optimized empirically.

Data Interpretation: Fragmentation and Identification

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion.[7] For this compound, the most probable fragmentation pathway involves cleavage of the amide bond, a type of alpha cleavage, which is a common and energetically favorable pathway for amides.[8][9]

The protonated molecule ([M+H]⁺, m/z 190.1 for the ³⁵Cl isotope) is selected in the first quadrupole. In the collision cell, it fragments to produce a stable 2,6-dimethylpiperidinyl cation at m/z 114.1. This fragmentation is highly specific and provides an excellent basis for a quantitative MRM assay.

Caption: Proposed MS/MS fragmentation of protonated this compound.

Self-Validating System Checklist:

  • Identity Confirmation: A peak should exhibit the correct retention time, the correct precursor m/z for [M+H]⁺, and a characteristic M to M+2 isotopic ratio of approximately 3:1.

  • System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2% and <0.5%, respectively.

  • Linearity: A calibration curve plotted from the standards should yield a coefficient of determination (R²) > 0.995.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust platform for the analysis of this compound and its potential derivatives. The combination of optimized chromatography for superior peak shape and selective mass spectrometric detection ensures high-quality, trustworthy data suitable for process monitoring, impurity profiling, and quality control applications in a drug development environment. The principles and protocols described herein can be readily adapted for other similar halogenated amide compounds.

References

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • American Association for Clinical Chemistry. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org.
  • Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices.
  • Li, W., et al. (2016). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 8(29), 5678-5689. Royal Society of Chemistry. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online.
  • Maghchiche, A. (2025, January 14). Answer to "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?". ResearchGate. Retrieved from [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8834-8841. American Chemical Society. Retrieved from [Link]

  • Rye, R. T. B. (1970). A Mass Spectral Study of Halogenated N-t-butylacetamides. Concordia University. Retrieved from [Link]

  • Zhu, X., et al. (2021). Genome- and MS-based mining of antibacterial chlorinated chromones and xanthones from the phytopathogenic fungus Bipolaris sorokiniana strain 11134. Applied Microbiology and Biotechnology, 105(13), 5529-5541. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. SlidePlayer. Retrieved from [Link]

  • Elmashni, D. (2013, April 1). LC/MS detection: powerful tool for organic compound analysis. Scientist Live. Retrieved from [Link]

  • McMurry, J. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone, a key intermediate in various development pipelines. Our goal is to equip researchers with the necessary insights to overcome common challenges and maximize reaction yield and purity.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is a nucleophilic acyl substitution, specifically an acylation of the secondary amine, 2,6-dimethylpiperidine, with chloroacetyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] The presence of a base is critical, as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

The reaction proceeds via a well-established mechanism: the nitrogen atom of 2,6-dimethylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the desired amide product.[4][5]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Collapse & Acid Neutralization Amine 2,6-Dimethylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product Target Amide + Cl⁻ Intermediate->Product Expels Cl⁻ HCl HCl (Byproduct) Base Triethylamine (Base) Salt Triethylammonium Chloride (Salt) Base->Salt Neutralizes HCl HCl->Salt Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification setup1 Assemble Dry Glassware setup2 Inert Atmosphere (N₂/Ar) setup1->setup2 setup3 Add Amine, Base, Solvent setup2->setup3 cool Cool to 0 °C setup3->cool add Dropwise Addition of Chloroacetyl Chloride cool->add react Stir at Room Temp (4-12h) add->react monitor Monitor via TLC react->monitor filter Filter Precipitate monitor->filter extract Aqueous Wash & Extraction filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Recrystallize dry->purify product Final Pure Product purify->product

Sources

Technical Support Center: Alkylation Reactions with 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone in alkylation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, addressing the specific challenges posed by the steric hindrance of this reagent. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize yields of your desired N-substituted products, and effectively manage common side reactions.

I. Understanding the Reagent: A Double-Edged Sword

This compound is a valuable alkylating agent for introducing a carboxamide-containing ethyl group onto a variety of nucleophiles. The 2,6-dimethylpiperidine moiety offers the advantage of conferring specific steric and electronic properties to the final molecule. However, this steric bulk is also the primary source of challenges in its application, creating a delicate balance between the desired SN2 pathway and competing side reactions.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your alkylation experiments, providing causative explanations and actionable solutions.

Question 1: My reaction is showing low conversion of the starting nucleophile, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue when working with sterically hindered electrophiles like this compound. The bulky 2,6-dimethylpiperidine group can significantly slow down the rate of the desired SN2 reaction.[1] Several factors could be at play:

  • Insufficiently Strong Base: The nucleophile must be sufficiently deprotonated to be reactive. If you are alkylating a weakly acidic proton (e.g., an indole N-H), a stronger base may be required to generate a high enough concentration of the conjugate base.

  • Steric Hindrance: The primary challenge with this reagent is the steric shield provided by the two methyl groups on the piperidine ring. This physically obstructs the backside attack of the nucleophile required for the SN2 mechanism.

  • Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively free to attack the electrophile.[2]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an overly low temperature may not provide enough energy to overcome the activation barrier for the sterically hindered SN2 reaction.

Troubleshooting Steps:

Parameter Recommended Action & Rationale
Base Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is particularly effective for deprotonating N-H bonds in heterocycles like indoles.[3][4][5]
Solvent Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents will effectively dissolve the reactants and promote the SN2 pathway.[2]
Temperature Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40-60 °C while monitoring the reaction progress by TLC. Be aware that excessive heat can favor elimination.[2]
Reaction Time Monitor the reaction closely using TLC or LC-MS. Due to the steric hindrance, these reactions may require longer times (12-24 hours) to reach completion.[2]

Question 2: My main product appears to be an alkene, not the desired alkylated compound. Why is this happening and how can I prevent it?

Answer:

The formation of an alkene byproduct points to an E2 (elimination) reaction outcompeting the desired SN2 (substitution) reaction. This is a very common side reaction with sterically hindered alkyl halides.[1]

E2_vs_SN2

Causality and Solutions:

  • Strong, Bulky Bases: The use of strong, sterically hindered bases like potassium tert-butoxide can preferentially promote elimination. While a strong base is needed, a very bulky one will have an easier time abstracting a proton from the less hindered β-carbon than attacking the sterically shielded α-carbon.

  • High Temperatures: Elimination reactions are generally favored over substitution at higher temperatures.[2]

  • Solvent Effects: The choice of solvent can also influence the SN2/E2 ratio.

Strategies to Favor SN2 over E2:

Parameter Recommended Action & Rationale
Base Selection If elimination is a major issue, consider a less sterically demanding strong base. Sodium hydride is an excellent choice as it is a powerful base but a poor nucleophile, and its small size can help favor the SN2 pathway.[5]
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy.[2]
Nucleophile Concentration Ensure a high concentration of the deprotonated nucleophile to favor the bimolecular SN2 reaction.

Question 3: I am observing a significant amount of a more polar byproduct, and my desired product seems to be degrading during workup. What could this be?

Answer:

This is likely due to hydrolysis of either the starting material or the product. The chloroacetamide functionality is susceptible to hydrolysis under both acidic and basic conditions.[6]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base and water (even trace amounts), the chloroacetamide can be hydrolyzed to the corresponding hydroxyacetamide derivative.[6] The amide bond itself can also be cleaved under harsh basic conditions.

  • Acid-Catalyzed Hydrolysis: During aqueous acidic workup, both the amide and the chloro-group can be hydrolyzed.

Hydrolysis

Mitigation Strategies:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and dry glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: When quenching the reaction, do so at a low temperature (0 °C). If an acidic wash is necessary, use a dilute acid and perform the extraction quickly. Neutralize the aqueous layer promptly.

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove salts and then removing the solvent under reduced pressure. The crude product can then be purified directly by chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a general alkylation protocol with this reagent?

A1: A robust starting point for the alkylation of a nucleophile like an indole is as follows:

Exemplary Protocol: N-Alkylation of Indole

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the indole (1.0 eq.). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q2: How do I best monitor the reaction progress?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation between your starting nucleophile, the alkylating agent, and the product. The product will typically have an Rf value between that of the two starting materials. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q3: What are the best practices for purifying the final product?

A3: Flash column chromatography is generally the most effective method.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The more polar hydrolysis byproducts will remain at the baseline, while the less polar elimination byproduct (if present) will elute before the desired product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.[7]

Q4: Can this reagent cause over-alkylation?

A4: While less common with this sterically hindered reagent, if your nucleophile has multiple reactive sites, over-alkylation is a possibility. Using a slight excess of the nucleophile relative to the alkylating agent can help to minimize this.

Q5: Are there any specific safety precautions I should take?

A5: Yes. This compound is a chloroacetamide, which are alkylating agents and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Sodium hydride is highly flammable and reacts violently with water; it should be handled under an inert atmosphere.

IV. References

  • Benchchem. (n.d.). Preventing racemization in stereospecific SN2 reactions. Retrieved from Benchchem website.

  • UCL Discovery. (2024, June 19). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from UCL Discovery website.

  • Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Basheer, S. A. (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. National Institutes of Health.

  • Müller, T., & Winter, D. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3244-3255.

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750.

  • Fiveable. (n.d.). Sodium Hydride - Organic Chemistry Key Term. Retrieved from Fiveable website.

  • Ma, D., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 848384.

  • Movassaghi, M., & Schmidt, M. A. (2007). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic Letters, 9(10), 1939-1942.

  • Cheng, X., Wang, Y., & Zhang, L. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-28.

  • LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. Chemistry LibreTexts.

  • Klösel, M., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(1), 63-76.

  • Catellani, M., Motti, E., & Della C. (2012). Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C-H Activation. Angewandte Chemie International Edition, 51(46), 11634-11638.

  • The Organic Chemistry Tutor. (2021, March 29). Sodium Hydride A Strong Base, but Poor Nucleophile [Video]. YouTube.

  • Naeimi, H., & Zarnani, A. H. (2014). Sodium Hydride as a Nucfeaphilic Agent. Part 2. A New Effective Method for the Synthesis of 11,4'-Dihydro-2,3'- biquinolyl, a N. Journal of Chemical Research, 38(1), 24-25.

  • Stanovnik, B., & Svete, J. (2009). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 14(4), 1541-1554.

  • Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format. Retrieved from Thermo Fisher Scientific website.

  • Wang, C., Tu, Y., Han, J., & Guo, Y. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1092-1093, 583-586.

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3465-3490.

  • Wester, R., & Roesch, D. (2017). Conservation of Direct Dynamics in Sterically Hindered S N 2/E2 Reactions. The Journal of Physical Chemistry Letters, 8(22), 5621-5626.

  • D. B. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(63), 14299-14303.

  • American Chemical Society. (n.d.). Acid Catalyzed Alkylation Reactions of Trichloroacetimidates. Retrieved from ACS website.

  • Robichaud, J., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 620, 114137.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 7(58), 36561-36594.

  • Kim, J. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1735.

  • Prathebha, K., et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1424.

  • Gałęzowska, J., & Berlicki, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 10(1), 108.

  • Kim, J. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1637.

  • Sau, S. C., & Punji, B. (2018). Nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides: Evidence of Ni(I)/Ni. Chemical Science, 9(33), 6843-6849.

  • Kandri Rodi, Y., et al. (2014). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal of Chemical and Pharmaceutical Research, 6(7), 1879-1885.

  • Li, F., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(14), 7291-7306.

  • Gall, M., & Reid, J. R. (1981). Preparation of 1-Alkyl-2,5-piperazinediones. Journal of Organic Chemistry, 46(7), 1462-1465.

Sources

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" off-target reactions in proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting Off-Target Reactions of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone and Related Chloroacetamide Probes in Proteomics.

Welcome to the technical support center. This guide is designed to provide in-depth answers and troubleshooting strategies for researchers using chloroacetamide-based electrophilic probes, such as this compound, in chemoproteomics, covalent ligand discovery, and activity-based protein profiling (ABPP). As a Senior Application Scientist, my goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity and specificity of chloroacetamide probes.

Q1: What is the primary reactive mechanism of this compound?

Answer: this compound belongs to the α-chloroacetamide class of compounds. Its reactivity stems from the chloroacetamide "warhead" . This functional group acts as an electrophile, reacting with nucleophilic amino acid residues on proteins via an SN2 (bimolecular nucleophilic substitution) reaction. The primary and intended target is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH.[1] The reaction forms a stable thioether bond, covalently labeling the protein.

The dimethylpiperidine group, in this case, serves as the "recognition group" or scaffold, which influences the probe's solubility, cell permeability, and non-covalent interactions with the target protein's binding pocket.[2]

Probe Chloroacetamide Probe (R-C(O)CH₂Cl) Transition SN2 Transition State Probe->Transition Attack by Cysteine Thiolate Cysteine Protein-Cys-S⁻ (Nucleophile) Cysteine->Transition Product Covalently Labeled Protein (R-C(O)CH₂-S-Cys) Transition->Product Chloride Leaving Group (Cl⁻) cluster_0 Troubleshooting Workflow Start Unexpected Result: High Background or Toxicity CheckConc Is Probe Concentration Optimized? Start->CheckConc LowerConc Action: Perform Dose-Response & Reduce Concentration CheckConc->LowerConc No CheckTime Is Incubation Time Optimized? CheckConc->CheckTime Yes LowerConc->CheckTime LowerTime Action: Perform Time-Course & Reduce Incubation Time CheckTime->LowerTime No Competition Have You Performed a Competition Experiment? CheckTime->Competition Yes LowerTime->Competition RunComp Action: Run Competitive Profiling to Validate True Targets Competition->RunComp No Toxicity Is Toxicity a Ferroptosis Signature? Competition->Toxicity Yes RunComp->Toxicity ValidateTox Action: Use Ferrostatin-1 & Check Redox Markers Toxicity->ValidateTox Yes End Outcome: Validated Targets & Minimized Artifacts Toxicity->End No ValidateTox->End

Caption: Decision tree for troubleshooting common issues with chloroacetamide probes.

Part 3: Protocol for Target Validation

To ensure your findings are robust, distinguishing on-target from off-target binding is essential. The following is a generalized protocol for a competitive chemoproteomics experiment.

Key Experiment: Competitive Activity-Based Protein Profiling (ABPP)

Principle: This method uses a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to profile accessible cysteines in the proteome. By pre-treating the proteome with your chloroacetamide compound of interest, you can identify its targets by observing which cysteines are no longer available to be labeled by the pan-reactive probe. This "disappearance" of a signal indicates target engagement. [2][3][4] Step-by-Step Methodology:

  • Prepare Proteomes:

    • Culture and harvest cells (e.g., HEK293T) under desired conditions.

    • Lyse cells in a suitable buffer (e.g., PBS) via probe sonication.

    • Clarify lysate by centrifugation and determine protein concentration (e.g., BCA assay). Normalize all samples to the same concentration (e.g., 1-2 mg/mL).

  • Competitive Ligand Incubation:

    • Aliquot the proteome into multiple tubes.

    • To the "treatment" group, add your chloroacetamide compound (e.g., at 10x, 1x, and 0.1x the expected IC50).

    • To the "control" group, add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate for 90 minutes at room temperature to allow for target engagement.

  • Pan-Reactive Probe Labeling:

    • To all samples (treatment and control), add a cysteine-reactive alkyne-functionalized probe (e.g., iodoacetamide-alkyne, IA-alkyne) to a final concentration of 100 µM. [4] * Incubate for 1 hour at room temperature. This step labels all cysteines not already blocked by your compound.

  • Click Chemistry & Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an enrichment handle (e.g., biotin-azide) to the alkyne-labeled proteins. [4] * Enrich the biotinylated proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-labeled proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion to release peptides from the captured proteins.

    • Elute the probe-modified peptides. For some advanced workflows like isoTOP-ABPP, this involves using a TEV-cleavable linker. [5]

  • LC-MS/MS Analysis & Data Interpretation:

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of each cysteine-containing peptide between the DMSO control and compound-treated samples.

    • A "true target" will show a significant reduction (e.g., >4-fold) in peptide signal in the treated sample compared to the control. This indicates that your compound bound to that specific cysteine, preventing it from being labeled by the IA-alkyne probe. [2]

References
  • Hansen, F. M., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • Lee, H., & Baek, K. (2022). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Chemical Biology. [Link]

  • Jadhav, A. M., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. ACS Central Science. [Link]

  • Gotthardt, G., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine. [Link]

  • Wang, J., & Wang, C. (2019). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Ward, J. A., et al. (2022). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. [Link]

  • Stepanov, V., & Sinitcyn, P. (2021). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert Review of Proteomics. [Link]

  • Roberts, A. M., et al. (2021). Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Chemical Communications. [Link]

  • Zhang, T., et al. (2022). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Journal of the American Chemical Society. [Link]

  • Bateman, L. A., et al. (2020). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology. [Link]

  • Bond, M. J., et al. (2023). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. [Link]

  • Kalíková, K., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

  • Ward, C. C., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Chemical Communications. [Link]

Sources

Technical Support Center: Methionine Oxidation by Chloroacetamide Reagents in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of a critical artifact in proteomics sample preparation: the oxidation of methionine residues when using chloroacetamide-based alkylating agents. Here, you will find scientifically-grounded explanations, troubleshooting guides, and validated protocols to help you maintain sample integrity and achieve robust, reproducible results.

Introduction: The Alkylation Dilemma

In mass spectrometry-based proteomics, the reduction and alkylation of cysteine residues are fundamental steps. This process irreversibly caps the thiol groups of cysteines, preventing the re-formation of disulfide bonds and ensuring proteins remain denatured for efficient enzymatic digestion.[1] Iodoacetamide (IAA) has long been the standard reagent for this purpose. However, to minimize off-target alkylation on other amino acid residues, 2-chloroacetamide (CAA) was proposed as a more specific alternative.[2][3]

While CAA does show reduced off-target alkylation on residues like lysine and the N-terminus, its use comes with a significant and often overlooked consequence: a massive increase in the artifactual oxidation of methionine residues.[4] This guide will dissect this phenomenon and provide you with the necessary knowledge to mitigate its impact on your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding methionine oxidation and the role of chloroacetamide.

Q1: What is methionine oxidation and why is it a problem in proteomics? Methionine, with its sulfur-containing side chain, is highly susceptible to oxidation, which converts it to methionine sulfoxide (MetO).[5] This modification adds 15.9949 Da to the peptide's mass.[6] In a proteomics experiment, uncontrolled methionine oxidation is problematic for several reasons:

  • Increased Sample Complexity: It splits the signal of a single methionine-containing peptide into two or more species (unoxidized, singly oxidized, etc.), complicating data analysis.[7]

  • Reduced Sensitivity: By dividing the ion current between multiple species, the intensity of the primary unoxidized peptide is lowered, which can cause it to fall below the limit of detection and lead to fewer peptide identifications.[7]

  • Altered Chromatographic Behavior: The addition of a polar sulfoxide group can shift the retention time of a peptide during reverse-phase liquid chromatography.[8]

  • Inaccurate Biological Interpretation: It can be difficult to distinguish between true, biologically relevant in-vivo oxidation and artificial oxidation introduced during sample preparation.[8]

Q2: Why does chloroacetamide (CAA) cause more methionine oxidation than iodoacetamide (IAA)? This is a well-documented adverse effect of CAA. Multiple studies have shown that while IAA results in methionine oxidation in about 2-5% of relevant peptides, CAA can artifactually oxidize up to 40% of all methionine-containing peptides under typical protocol conditions.[2][3][4][9] The effect is not due to reagent impurities, as it has been observed with CAA from multiple independent suppliers.[2][3] While the precise chemical mechanism is complex, this phenomenon is an inherent and reproducible side reaction of using CAA as an alkylating agent in proteomics workflows.

Q3: Can standard reducing agents like DTT or TCEP reverse methionine oxidation? No. The reduction of methionine sulfoxide back to methionine is not achieved by the common reducing agents used in proteomics, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[10] This reaction requires specific enzymes known as methionine sulfoxide reductases (MsrA and MsrB) or harsher chemical conditions that are generally not compatible with standard proteomics sample preparation.[7][11]

Q4: How can I identify methionine oxidation in my mass spectrometry data? There are two primary indicators in your MS data:

  • Mass Shift: Search your data for a variable modification of +15.9949 Da on methionine residues.

  • Characteristic Neutral Loss: During collision-induced dissociation (CID) or other fragmentation methods, peptides containing methionine sulfoxide often exhibit a characteristic neutral loss of 64 Da, which corresponds to the loss of methanesulfenic acid (CH4OS).[12][13] This signature loss can be a strong indicator of methionine oxidation.

Troubleshooting Guide: High Methionine Oxidation

This section provides solutions to common problems encountered during experiments.

Problem: "I used chloroacetamide for alkylation and my data shows an unexpectedly high percentage of oxidized methionine peptides. What happened?"

  • Causality: This is an expected, though undesirable, outcome of using CAA. As established, CAA is known to significantly increase the rate of methionine oxidation compared to IAA.[2][4] You have likely not made an error in your protocol; rather, you are observing a known side reaction of the reagent. This artifactual oxidation can account for up to 40% of your methionine-containing peptides.[3]

  • Solution & Verification:

    • Confirm the Modification: Ensure your database search parameters include methionine oxidation as a variable modification. Check for the characteristic 64 Da neutral loss in the MS/MS spectra of affected peptides to confirm the modification site.[12][13]

    • Comparative Experiment: If possible, process a parallel sample using iodoacetamide (IAA) instead of CAA. This will almost certainly show a dramatic reduction in methionine oxidation, confirming that CAA is the source.

Problem: "How can I reduce the level of methionine oxidation when I am required to use chloroacetamide?"

  • Causality: Artifactual oxidation is exacerbated by the presence of reactive oxygen species (ROS) and prolonged exposure to harsh conditions. While CAA promotes this reaction, you can take steps to create a less oxidative environment.

  • Mitigation Strategies:

    • Use Fresh, High-Quality Reagents: Prepare all buffers immediately before use with high-purity water and reagents to minimize pre-existing ROS.

    • Degas Buffers: Briefly degas your lysis and digestion buffers to remove dissolved oxygen.

    • Work Quickly & Consistently: Minimize the time samples spend at room temperature and exposed to air.[14]

    • Include Antioxidants: Add a scavenger to your buffers. Free L-methionine (1-10 mM) can be added to the lysis buffer to act as a sacrificial antioxidant, protecting the methionine residues within your proteins of interest.[14][15]

    • Optimize Reaction Conditions: Perform the alkylation step for the minimum time necessary for complete cysteine modification. While protocols often suggest 30 minutes, you may be able to reduce this time. Perform a time-course experiment to validate.

Problem: "Is the oxidation I'm observing biological or an artifact from my sample prep with CAA?"

  • Causality: Given the high rates of oxidation caused by CAA, it is highly probable that the majority of the methionine sulfoxide you observe is an artifact.[2] Distinguishing this from true in-vivo oxidation is a significant analytical challenge.[8]

  • Solution & Advanced Methods:

    • Assume Artifact: When using CAA, it is safest to assume that any detected methionine oxidation is an artifact unless proven otherwise.

    • Isotopic Labeling: To definitively quantify in-vivo oxidation, you must use specialized methods that block or label unoxidized methionines at the point of cell lysis. The "Methionine Oxidation by Blocking with Alkylation" (MObBa) or H₂¹⁸O₂ labeling strategies are designed for this purpose.[16][17][18][19] These methods use isotopic labels to differentiate between methionines that were already oxidized in the cell and those that were unoxidized at the time of lysis, thus preventing subsequent artifactual oxidation from being miscounted.

Data & Visualization

Comparative Analysis of Alkylating Agents

The selection of an alkylating agent involves a trade-off between specificity and the introduction of artifacts.

FeatureIodoacetamide (IAA)2-Chloroacetamide (CAA)References
Cysteine Alkylation Efficiency High (>97%)High (>97%)[20]
Reaction Speed FastSlower than IAA[20]
Off-Target Alkylation Higher (Lys, His, N-term)Lower[2][3]
Methionine Oxidation Level Low (2-5%)Very High (up to 40%) [2][3][4]
Impact on Peptide IDs Can be lower due to off-target reactionsCan be higher if Met-Ox is not an issue[21][22]
Visualizing the Chemistry and Workflow

A clear understanding of the underlying processes is crucial for troubleshooting.

Diagram 1: Cysteine Alkylation vs. Methionine Oxidation cluster_cys Primary Reaction: Cysteine Alkylation cluster_met Side Reaction: Methionine Oxidation Cys Protein-Cys-SH CAA Cl-CH2-CO-NH2 (Chloroacetamide) AlkylatedCys Protein-Cys-S-CH2-CO-NH2 (Carbamidomethyl-cysteine) CAA->AlkylatedCys Alkylation Met Protein-Met-S-CH3 ROS [O] (Reactive Oxygen Species) MetO Protein-Met-S(=O)-CH3 (Methionine Sulfoxide) ROS->MetO Oxidation (Promoted by CAA)

Caption: Cysteine alkylation vs. Methionine oxidation side reaction.

Diagram 2: Standard Proteomics Workflow Using CAA start Protein Lysate in Denaturing Buffer (e.g., 8M Urea) reduce Reduction (e.g., 5 mM TCEP, 37°C, 30 min) start->reduce alkylate Alkylation (e.g., 20 mM CAA, RT, 30 min, dark) reduce->alkylate quench Quench Reaction (e.g., add 10 mM DTT) alkylate->quench digest Buffer Exchange & Digestion (e.g., Trypsin, overnight) quench->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Search with variable Met-Oxidation) lcms->data

Caption: Standard proteomics workflow using CAA.

Diagram 3: Troubleshooting High Methionine Oxidation action action result result start High Met-Ox Detected? check_reagent Was Chloroacetamide (CAA) used? start->check_reagent other_sources Investigate Other Sources: - Long digestion times - Oxidized buffers - In-source oxidation check_reagent->other_sources No mitigate Implement Mitigation Strategies: - Add antioxidants (free Met) - Degas buffers - Minimize reaction time check_reagent->mitigate Yes switch_reagent Consider Switching Reagent: Use Iodoacetamide (IAA) and monitor for its side effects mitigate->switch_reagent accept Accept known side effect and flag data accordingly mitigate->accept

Caption: Troubleshooting decision tree for high methionine oxidation.

Experimental Protocols

Adherence to a validated protocol is essential for reproducibility.

Protocol 1: Standard In-Solution Alkylation with Chloroacetamide

This protocol is adapted for a standard proteomics workflow.

  • Protein Solubilization and Reduction:

    • Dissolve your protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris, pH 8.5).

    • Add a fresh solution of TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 30 minutes to reduce all disulfide bonds.[23]

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh 200 mM stock solution of chloroacetamide (CAA) in your buffer. CAA is light-sensitive, so protect the solution from light.[23]

    • Add the CAA stock solution to your protein sample to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature in the dark.[23]

  • Quenching:

    • Quench the excess CAA by adding DTT to a final concentration of 10 mM.

    • Incubate for 15 minutes at room temperature.[24]

  • Sample Cleanup and Digestion:

    • Proceed with your standard workflow for removing the denaturant and excess reagents, typically via buffer exchange, precipitation, or a filter-aided sample preparation (FASP) method.

    • Once the sample is in a compatible buffer (e.g., 50 mM Ammonium Bicarbonate), proceed with enzymatic digestion (e.g., with trypsin).

Protocol 2: Enzymatic Verification of Methionine Oxidation

This protocol can be used on a peptide digest to confirm that a +16 Da modification is indeed a reducible methionine sulfoxide.

  • Sample Preparation:

    • Take an aliquot of your peptide digest that shows high levels of oxidation.

    • Ensure the sample is in a buffer compatible with Msr enzyme activity (consult manufacturer's guidelines).

  • Enzymatic Reduction:

    • Add a cocktail of MsrA and MsrB enzymes to the peptide sample. These enzymes reduce the S- and R-diastereomers of methionine sulfoxide, respectively.[7][25]

    • Include a necessary cofactor, typically DTT (e.g., 5 mM final concentration).[7]

    • Incubate at 37°C for 2 hours.[7]

  • Analysis:

    • Analyze the treated sample by LC-MS/MS.

    • Compare the chromatograms and spectra to an untreated control. A significant decrease in the intensity of the +16 Da modified peptide and a corresponding increase in the intensity of the unmodified parent peptide confirms the presence of methionine sulfoxide.[7]

Conclusion

While 2-chloroacetamide offers an advantage in reducing certain off-target alkylations, its propensity to cause massive artifactual methionine oxidation cannot be ignored.[2] For researchers, particularly those in drug development where product quality and stability are paramount, understanding and controlling this modification is critical. When high levels of methionine oxidation are unacceptable, iodoacetamide may be the more prudent choice, despite its own set of known side reactions. If CAA must be used, the mitigation strategies and protocols outlined in this guide provide a framework for minimizing artifacts and ensuring the highest possible data quality.

References

  • Luo, M., & Yang, Y. (2018). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 1000–1003. [Link]

  • ResearchGate. (n.d.). Modifications of methionine residues and subsequent possible neutral losses: A-oxidation, B-alkylation with iodoacetamide. ResearchGate. [Link]

  • Luo, M., & Yang, Y. (2018). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 1000–1003. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3463–3468. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3463–3468. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3463-3468. [Link]

  • Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 103938. [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage. [Link]

  • Nagaraj, R. H., et al. (2010). Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A. Journal of Proteome Research, 9(7), 3505-3513. [Link]

  • ResearchGate. (2023). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? ResearchGate. [Link]

  • Lam, B., et al. (2011). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Analytical Biochemistry, 416(2), 141-149. [Link]

  • IonSource. (2007). Methionine Oxidation. IonSource. [Link]

  • Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 103938. [Link]

  • ResearchGate. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ResearchGate. [Link]

  • Biology Stack Exchange. (2020). Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange. [Link]

  • Kim, H. Y., & Gladyshev, V. N. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. Free Radical Biology and Medicine, 53(8), 1579-1587. [Link]

  • Tackett, M. R., et al. (2014). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 13(5), 2327–2334. [Link]

  • Yi, L., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(23), 11528–11534. [Link]

  • Google Patents. (2017). WO2017123440A1 - Protein preparation by reduction of oxidized methionines.
  • Bofill-de Ros, X., & Albericio, F. (2020). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Letters, 22(9), 3593–3597. [Link]

  • News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. [Link]

  • McLuckey, S. A., & Reid, G. E. (2002). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 13(4), 362-369. [Link]

  • LCGC International. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. [Link]

  • PRIDE. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE. [Link]

Sources

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone (CAS No. 33681-23-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this versatile reagent in your experiments. Here, we address common questions and troubleshooting scenarios to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is crucial to store it under the correct conditions. The recommended storage is sealed in a dry environment at 2-8°C [1]. Exposure to moisture and elevated temperatures can lead to degradation. While the compound may be shipped at room temperature for short durations, immediate transfer to refrigerated conditions upon receipt is strongly advised for maintaining its integrity[1].

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis of the reactive α-chloro group. This reaction is catalyzed by the presence of water and can be accelerated by basic or acidic conditions. The hydrolysis product is 2-hydroxy-1-(2,6-dimethylpiperidin-1-yl)ethanone. Due to the presence of the amide bond, under harsh acidic or basic conditions, cleavage of the amide linkage can also occur, though this is generally less facile than the hydrolysis of the α-chloro ketone.

Q3: How can I visually or analytically detect degradation of this compound?

Visual inspection of the solid material may not always reveal degradation, as both the parent compound and its primary hydrolysis product can be colorless to pale yellow solids or oils. However, any significant change in color, such as darkening, or a change in physical state, like becoming gummy or liquefying, could indicate impurity or degradation.

For a definitive assessment of purity, analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A simple and rapid method to check for the presence of more polar impurities, such as the hydrolysis product. The hydroxyl-containing degradant will typically have a lower Rf value than the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of the hydrolysis product. The signal corresponding to the methylene protons adjacent to the chlorine (a singlet) will be replaced by a new signal for the methylene protons adjacent to the hydroxyl group at a different chemical shift.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique to quantify the purity and identify any degradation products by their mass-to-charge ratio.

Q4: What are the main safety precautions to consider when handling this compound?

As an α-chloro ketone, this compound is a reactive alkylating agent and should be handled with appropriate care. It is classified as a hazardous substance. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information. Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions and degradation.

Troubleshooting Guide for Experimental Applications

This section provides guidance on common issues encountered when using this compound, particularly in N-alkylation reactions.

Scenario 1: Low or No Yield of the Desired Alkylated Product

Potential Cause Troubleshooting Steps
Degraded Reagent Confirm the purity of your this compound using TLC or LC-MS before starting the reaction. If degradation is suspected, use a fresh batch of the reagent.
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF, acetonitrile, or THF are generally preferred for N-alkylation reactions. Protic solvents such as water or alcohols can compete as nucleophiles, leading to the formation of the hydrolysis byproduct.[2]
Incorrect Base A suitable base is required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The base should be non-nucleophilic to avoid reacting with the alkylating agent. The choice of base may need to be optimized for your specific substrate.
Low Reaction Temperature While starting at a lower temperature can help control side reactions, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and gradually increase the temperature if no conversion is observed.
Steric Hindrance The 2,6-dimethylpiperidine moiety is sterically hindered. If your nucleophile is also bulky, the reaction may be slow. Consider using a less hindered alkylating agent if possible, or prolonging the reaction time and increasing the temperature.

Scenario 2: Formation of Unexpected Byproducts

Potential Cause Troubleshooting Steps
Hydrolysis of the Reagent The presence of water in the reaction mixture will lead to the formation of 2-hydroxy-1-(2,6-dimethylpiperidin-1-yl)ethanone. Ensure that all glassware is oven-dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Reaction with Solvent Some solvents can participate in the reaction. For example, if using an alcohol as a solvent, you may observe the formation of an ether byproduct. Use a non-reactive, polar aprotic solvent.
Over-alkylation If your substrate has multiple nucleophilic sites, you may see alkylation at more than one position. This can sometimes be controlled by adjusting the stoichiometry of the reagents or by using a protecting group strategy.

Visualizing a Key Degradation Pathway

Below is a diagram illustrating the hydrolysis of this compound.

G cluster_main Hydrolysis of this compound reagent This compound product 2-Hydroxy-1-(2,6-dimethylpiperidin-1-yl)ethanone (Primary Degradation Product) reagent->product Nucleophilic Substitution water H₂O (Moisture) water->product hcl HCl product->hcl Byproduct

Caption: Hydrolysis of the parent compound to its hydroxy derivative.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues in reactions involving this compound.

G start Reaction Failure or Low Yield check_reagent 1. Verify Reagent Purity (TLC, LC-MS, NMR) start->check_reagent reagent_ok Purity Confirmed check_reagent->reagent_ok reagent_bad Degradation Detected check_reagent->reagent_bad No check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions Yes reagent_bad->start Use Fresh Reagent conditions_solvent Solvent Appropriate? (Anhydrous, Aprotic) check_conditions->conditions_solvent conditions_base Base Correct? (Non-nucleophilic) conditions_solvent->conditions_base conditions_temp Temperature Optimized? conditions_base->conditions_temp optimize 3. Optimize Reaction (Increase Temp, Change Base/Solvent) conditions_temp->optimize success Successful Reaction optimize->success

Caption: A systematic approach to troubleshooting common reaction issues.

References

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). Chemistry Europe. Retrieved January 17, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Organic synthesis advice (amide linker using chloroacetyl chloride)? (2015, May 8). Reddit. Retrieved January 17, 2026, from [Link]

  • Solved Explain why hydrolysis of 3-chloro-N-phenylpiperidine. (2019, May 25). Chegg.com. Retrieved January 17, 2026, from [Link]

  • Help with N-Alkylation gone wrong. (2016, February 1). Reddit. Retrieved January 17, 2026, from [Link]

  • NS7. Solvent Effects in NS. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: N-Acylation of Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of sterically hindered piperidines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this demanding transformation. Steric hindrance around the piperidine nitrogen presents a significant hurdle to standard acylation protocols, often leading to low yields, incomplete reactions, and the formation of unwanted byproducts.

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard acylation protocol (e.g., acyl chloride with triethylamine) is failing with a sterically hindered piperidine. What are the primary reasons for this?

A1: The failure of standard acylation methods with sterically hindered piperidines, such as those bearing substituents at the 2 and/or 6 positions (e.g., 2,2,6,6-tetramethylpiperidine), is primarily due to the significant steric congestion around the nitrogen atom.[1] This steric bulk drastically reduces the nucleophilicity of the amine, making it a poor reactant for standard acylating agents.[2]

Key Factors Contributing to Reaction Failure:

  • Reduced Nucleophilicity: The bulky substituents physically obstruct the lone pair of electrons on the nitrogen, hindering its ability to attack the electrophilic carbonyl carbon of the acylating agent.[3][4]

  • Slow Reaction Kinetics: The high activation energy required to overcome the steric repulsion between the piperidine and the acylating agent leads to extremely slow reaction rates.[1]

  • Competing Side Reactions: Under forcing conditions (e.g., high heat), the acylating agent may decompose or react with other components in the mixture before the desired acylation can occur.[3] With acyl chlorides, hydrolysis of the acylating agent by trace amounts of water is a common competing reaction.[5]

Q2: I'm observing no reaction or very low conversion. How can I drive the acylation forward?

A2: To overcome the low reactivity of hindered piperidines, a more potent acylating agent or a catalytic approach is often necessary.

Strategies to Enhance Reactivity:

  • Switch to a More Reactive Acylating Agent:

    • Acyl Chlorides: These are generally more reactive than acid anhydrides.[6][7] If you are using an anhydride, switching to the corresponding acyl chloride can significantly increase the reaction rate.

    • Acid Anhydrides: While less reactive than acyl chlorides, their reactivity can be boosted with a nucleophilic catalyst.[8]

  • Employ a Nucleophilic Catalyst:

    • 4-Dimethylaminopyridine (DMAP): Adding a catalytic amount of DMAP can dramatically accelerate acylations, particularly when using acid anhydrides.[7] DMAP is a hypernucleophilic acylation catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more readily attacked by the hindered amine.

  • Consider "In Situ" Activation of a Carboxylic Acid:

Q3: What are the best practices for setting up a reaction to acylate a highly hindered piperidine?

A3: For challenging acylations, meticulous attention to reaction setup and the choice of reagents is paramount.

Recommended Protocol for Acylation with an Acyl Chloride:

  • Drying: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

  • Solvent Selection: Use an anhydrous, non-nucleophilic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1]

  • Base Selection: A non-nucleophilic base is essential to scavenge the HCl byproduct without competing with the piperidine for the acylating agent.[7] Triethylamine (Et3N) or pyridine are common choices.[7] Pyridine can also serve as the solvent.[7]

  • Order of Addition:

    • Dissolve the hindered piperidine and the non-nucleophilic base in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.[9]

    • Slowly add the acyl chloride dropwise to the cooled solution.[9] This helps to control any exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[1][9]

Visualizing the Workflow:

Caption: A typical experimental workflow for piperidine acylation.

Q4: I've tried forcing conditions (high temperature, long reaction times) and my yield is still low, with significant byproduct formation. What's happening?

A4: Forcing conditions can often be counterproductive. When the desired reaction is slow due to steric hindrance, high temperatures can promote alternative, lower-energy reaction pathways, leading to byproducts.

Common Side Reactions and Byproducts:

  • Decomposition of Acylating Agent: Acyl chlorides and anhydrides can be thermally unstable.

  • Elimination Reactions: If the acyl group has an alpha-proton, ketene formation can occur at high temperatures.

  • Reaction with Solvent: Highly reactive acylating agents may react with certain solvents (e.g., THF) at elevated temperatures.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Low Yield / No Reaction Check_Reactivity Is the acylating agent reactive enough? Start->Check_Reactivity Use_Catalyst Is a catalyst being used? Check_Reactivity->Use_Catalyst Yes Acyl_Chloride Switch to Acyl Chloride Check_Reactivity->Acyl_Chloride No (e.g., using anhydride) Temp_Time Are conditions too harsh? Use_Catalyst->Temp_Time Yes DMAP Add catalytic DMAP Use_Catalyst->DMAP No Alternative_Method Consider alternative methods Temp_Time->Alternative_Method No Lower_Temp Lower temperature, extend time Temp_Time->Lower_Temp Yes Coupling_Agent Use HATU/COMU Alternative_Method->Coupling_Agent Acyl_Fluoride In situ Acyl Fluoride formation Alternative_Method->Acyl_Fluoride

Caption: A troubleshooting guide for low yield or purity issues.

A more effective approach than simply increasing the temperature is to use a method that generates a more reactive acylating species in situ under milder conditions. For example, the use of cyanuric chloride or TCT (2,4,6-trichloro-1,3,5-triazine) can convert carboxylic acids into highly reactive acylating agents capable of acylating even poorly nucleophilic amines. Another advanced protocol involves the in situ formation of acyl fluorides, which have been shown to be effective for coupling sterically hindered substrates where other methods fail.[10]

Q5: Are there any alternatives to traditional acylating agents for very challenging substrates?

A5: Yes, when conventional methods are exhausted, several advanced strategies can be employed.

  • Acyl Fluorides: As mentioned, acyl fluorides, generated in situ from carboxylic acids using reagents like PyFluor or XtalFluor-E, are highly effective for acylating hindered amines, often at elevated temperatures.[10]

  • Schotten-Baumann Conditions: This classic method uses a two-phase system (typically an organic solvent and aqueous base) to drive the acylation.[11][12][13] The base in the aqueous phase neutralizes the generated acid, preventing protonation of the amine and pushing the equilibrium towards the product.[12][13] This can be particularly useful for hindered amines.[11]

  • Less Reactive Acylating Agents: For multifunctional piperidines where selectivity is a concern, less reactive acylating agents like acid anhydrides or even esters can be advantageous.[14] While they require a catalyst or more forcing conditions, they can prevent unwanted reactions at other sites.[14] Catalytic acetic acid has been used for N-acylation with esters as the acyl source.[15]

Table 1: Comparison of Acylating Strategies for Hindered Piperidines

StrategyAcylating AgentConditionsAdvantagesDisadvantages
Standard Acyl Chloride/AnhydrideEt3N or Pyridine, DCM, 0°C to RTSimple, readily available reagents.[6]Often fails with highly hindered substrates.[3]
Catalytic Acid AnhydrideCatalytic DMAP, DCM, RTIncreased reactivity for anhydrides.DMAP can be difficult to remove.
Coupling Reagents Carboxylic AcidHATU, DIPEA, DMF, RTHigh efficiency for difficult couplings.[3]Reagents are expensive; stoichiometry is critical.
Acyl Fluoride Carboxylic Acid + Fluorinating AgentPyridine, High Temp (e.g., 80°C)Effective for extremely hindered cases.[3][10]Requires specialized fluorinating reagents.
Schotten-Baumann Acyl ChlorideBiphasic (e.g., DCM/aq. NaOH)Drives reaction to completion; neutralizes acid.[12]Hydrolysis of acyl chloride is a competing side reaction.[5]

Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of a Hindered Piperidine with an Acid Anhydride

This protocol is a starting point for the acylation of a moderately hindered piperidine where an acyl chloride may be too reactive or unavailable.

  • Preparation: To a dry round-bottom flask under an argon atmosphere, add the hindered piperidine substrate (1.0 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv.).

  • Acylation: Add the acid anhydride (1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) may be applied.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with 1M HCl to remove DMAP and triethylamine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: HATU-Mediated Coupling of a Hindered Piperidine with a Carboxylic Acid

This protocol is designed for challenging couplings where both the amine and the carboxylic acid may be sterically hindered.[3]

  • Pre-activation: To a stirred solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv.).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Activation Time: Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[3]

  • Amine Addition: Add the hindered piperidine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction: If the reaction is slow at room temperature, heat the mixture to 80 °C and monitor progress over 12-24 hours via LC-MS.[3]

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Perform a standard aqueous workup and purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025).
  • Williams, J. M. J., et al. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
  • (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem Technical Support Team. (2025, November).
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
  • Bode, J. W. (2005). Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. Organic Syntheses, 82, 80.
  • BenchChem Technical Support Team. (2025).
  • Waylander. (2024, November 15). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Chemistry Stack Exchange.
  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 453-463.

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Technical Support Center: Purification of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target molecule.

Understanding the Compound and Potential Impurities

This compound is a chloroacetamide derivative of 2,6-dimethylpiperidine. Its synthesis typically involves the acylation of 2,6-dimethylpiperidine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Common Impurities:

  • Unreacted 2,6-dimethylpiperidine: A basic impurity that can be difficult to remove if not properly quenched.

  • Triethylammonium chloride (or other amine salt): Byproduct from the use of a tertiary amine base like triethylamine.

  • Hydrolyzed product (Hydroxyacetyl derivative): Can form if water is present during the reaction or workup.

  • Over-alkylated or side-reaction products: Depending on the reaction conditions, other minor impurities may be present.

A thorough understanding of the potential impurities is the first step toward a successful purification strategy.

Troubleshooting Purification Methods

Based on field experience and established chemical principles, the two most effective methods for purifying this compound are recrystallization and column chromatography.

Recrystallization Troubleshooting Guide

Recrystallization is often the most efficient method for purifying crystalline solids. For compounds with similar structures, solvent systems like ethanol or mixtures of petroleum ether and ethyl acetate have been reported to be effective.[1][2]

Issue Possible Cause Troubleshooting Steps
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Gradually add more of the hot solvent. If the compound still doesn't dissolve, the solvent is likely unsuitable. Experiment with different solvents or solvent mixtures.
Oiling out instead of crystallization The compound's solubility in the chosen solvent is too high, even at low temperatures. The cooling process is too rapid.Try a different solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity is observed, then heat to redissolve and cool slowly. Ensure a slow cooling rate to allow for proper crystal lattice formation.
No crystals form upon cooling The solution is not supersaturated. The concentration of the compound is too low.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Low recovery of pure product Too much solvent was used, leading to product loss in the mother liquor. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.
Column Chromatography Troubleshooting Guide

Column chromatography is a versatile technique for separating compounds with different polarities.[3] For this compound, a silica gel stationary phase is typically used.

Issue Possible Cause Troubleshooting Steps
Poor separation of product and impurities Inappropriate solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound for good separation. A common starting point is a mixture of hexane and ethyl acetate; adjust the ratio to achieve optimal separation.
Product does not elute from the column The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing and improve elution.
Co-elution of the product with an impurity The polarity of the product and the impurity are very similar in the chosen eluent.Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone to alter the selectivity of the separation. Ensure the column is not overloaded with the crude product.
Product decomposes on the column The compound is unstable on silica gel.While this compound is generally stable, some chloroacetamide derivatives can be sensitive. If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine. Running the column quickly (flash chromatography) can also minimize decomposition.
Irregular band shape (tailing or streaking) The compound is interacting too strongly with the stationary phase. The column was not packed properly.For basic compounds, adding a small amount of triethylamine to the eluent can prevent tailing.[4] Ensure the column is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Protocol for Recrystallization
  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for this compound would be a 9:1 to 4:1 mixture of hexane:ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Gradient (Optional): If separation is difficult, a gradual increase in the polarity of the eluent (a solvent gradient) can be employed.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Waste Impurities/Mother Liquor Recrystallization->Waste Mother Liquor Column->Pure Column->Waste Impure Fractions Analysis Purity Analysis (TLC, NMR, etc.) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Purification Issue Identified Method Which Method? Start->Method Recryst Recrystallization Method->Recryst Recrystallization ColChrom Column Chromatography Method->ColChrom Column RecrystIssue Identify Specific Recrystallization Problem Recryst->RecrystIssue ColChromIssue Identify Specific Column Problem ColChrom->ColChromIssue RecrystSol Consult Recrystallization Troubleshooting Table RecrystIssue->RecrystSol ColChromSol Consult Column Chromatography Troubleshooting Table ColChromIssue->ColChromSol

Caption: Logical flow for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil, not a solid. Can I still use recrystallization?

A1: If your crude product is an oil, direct recrystallization is not possible. This suggests the presence of significant impurities that are depressing the melting point. In this case, column chromatography is the recommended first step for purification. After chromatography, the purified product may solidify, at which point recrystallization can be used for further purification if necessary.

Q2: How do I know which solvent system to start with for column chromatography?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for quickly determining an appropriate solvent system. Spot your crude mixture on a TLC plate and test different ratios of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from any visible impurities.

Q3: I see a white precipitate in my reaction mixture after adding triethylamine. What is it?

A3: This is most likely triethylammonium chloride, the salt byproduct formed from the reaction of triethylamine with the HCl generated during the acylation. This salt is typically removed by washing the organic layer with water or a mild aqueous base during the workup, before proceeding with further purification.

Q4: Can I use other bases besides triethylamine?

A4: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or pyridine can be used. Inorganic bases like potassium carbonate can also be employed in a biphasic system. The choice of base can influence the reaction rate and impurity profile.

Q5: Is this compound stable?

A5: Generally, chloroacetamides are relatively stable compounds. However, they are susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is good practice to store the purified compound in a cool, dry place.[5] There is no specific data available on the long-term stability of this particular compound in the provided search results.

References

  • Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. National Institutes of Health. [Link]

  • 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. National Institutes of Health. [Link]

  • Column chromatography. Columbia University. [Link]

Sources

Technical Support Center: Acylation of 2,6-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of 2,6-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acylating this sterically hindered secondary amine. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you anticipate challenges, diagnose issues, and optimize your reaction conditions to minimize byproduct formation and maximize the yield of your desired N-acyl product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am observing a very low yield of my desired acylated product, and my primary starting material, 2,6-dimethylpiperidine, is largely unreacted. What is the likely cause and how can I fix it?

Answer:

The primary cause of low conversion is the significant steric hindrance posed by the two methyl groups at the C2 and C6 positions of the piperidine ring.[1][2] These groups physically block the nitrogen's lone pair from effectively attacking the electrophilic carbonyl carbon of the acylating agent. Standard acylation conditions are often insufficient to overcome this high activation energy barrier.[2]

Probable Causes & Solutions:

  • Insufficiently Reactive Acylating Agent: Simple anhydrides or even standard acyl chlorides may not be electrophilic enough.

    • Solution: Convert the carboxylic acid to a more reactive intermediate. Acyl fluorides are highly effective as they are less sterically demanding.[2][3] Alternatively, use a more potent acylating agent like a mixed anhydride or an activated ester.

  • Inadequate Coupling Reagent: For couplings starting from a carboxylic acid, standard reagents like DCC or EDC are often too weak for hindered substrates.[2]

    • Solution: Switch to a more powerful phosphonium or uronium/aminium-based coupling reagent. Reagents such as HATU, HBTU, or PyBOP are specifically designed for difficult couplings and can significantly improve yields.[2][4][5]

  • Suboptimal Reaction Conditions: Low temperatures may not provide enough energy to overcome the steric barrier.

    • Solution: Consider increasing the reaction temperature. For particularly stubborn reactions, microwave heating can be a powerful tool to reduce reaction times and drive the reaction to completion.[2]

  • Incorrect Base: The choice of base is critical. A nucleophilic base can compete with the piperidine, while a sterically hindered, non-nucleophilic base is required to act solely as a proton scavenger.

    • Solution: Use a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[2]

Question 2: My reaction mixture shows multiple spots on TLC, and the NMR/GC-MS analysis reveals several unexpected peaks. What are the common byproducts in this reaction?

Answer:

Side product formation is common in hindered acylations, often stemming from the forcing conditions required or reactions involving residual moisture or the acylating agent itself.

Common Byproducts and Their Formation Mechanisms:

  • Hydrolysis of Acylating Agent: If there is trace water in your solvent or reagents, the highly reactive acylating agent (e.g., acyl chloride, anhydride) can be hydrolyzed back to the corresponding carboxylic acid. This consumes your reagent and introduces an acidic impurity.

    • Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Symmetrical Anhydride: If starting from a carboxylic acid and a coupling reagent, the activated intermediate can sometimes react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this is still an acylating agent, its formation can alter reaction kinetics.

  • Byproducts from Coupling Reagents: Carbodiimide reagents like DCC and DIC form urea byproducts (DCU and DIU, respectively).[6] DCU is notoriously insoluble in many organic solvents and can complicate purification, while DIU is more soluble.[6] Uronium reagents like HBTU or HATU can sometimes lead to guanidinylation of the amine if not used correctly, although this is less common with hindered amines.[5]

  • N,N-Diacylation (Imide Formation): While highly unlikely for the extremely hindered 2,6-dimethylpiperidine, the formation of an imide by double acylation can occur with less hindered primary amines, especially when an excess of a highly reactive acylating agent like acetic anhydride is used under forcing conditions.[][8] This serves as a reminder of the potential for over-acylation with other substrates.

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-dimethylpiperidine considered a "hindered amine"?

The term "hindered" refers to steric hindrance, which is the slowing of chemical reactions due to bulky substituents. In 2,6-dimethylpiperidine, the two methyl groups are positioned adjacent to the nitrogen atom.[9] These groups occupy significant space, creating a congested environment that restricts access to the nitrogen's nucleophilic lone pair of electrons, making it difficult for it to participate in reactions like acylation.[2]

Q2: Can I use a simple acyl chloride for this reaction?

While it's possible, success heavily depends on the specific acyl chloride and the reaction conditions. For simple, unhindered acyl chlorides (e.g., acetyl chloride), the reaction might proceed with elevated temperatures and a suitable base. However, for bulkier acyl chlorides, this direct approach is likely to fail or give very low yields. Converting the corresponding carboxylic acid to an acyl fluoride in situ is a more reliable strategy for hindered substrates.[3]

Q3: What is the best solvent for this acylation?

The ideal solvent should be inert and capable of dissolving all reactants. Aprotic solvents are required to prevent reaction with the acylating agent.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF).

  • To Avoid: Protic solvents like alcohols (e.g., methanol, ethanol) or water, as they will react with the acylating agent.[10]

Q4: How does the stereochemistry of 2,6-dimethylpiperidine (cis vs. trans) affect the reaction?

2,6-Dimethylpiperidine exists as three stereoisomers: the achiral (R,S) or cis isomer, and a chiral enantiomeric pair of (R,R) and (S,S) or trans isomers.[9] The cis isomer predominantly exists in a chair conformation with both methyl groups in equatorial positions, which presents a significant steric shield. The trans isomer must have one axial and one equatorial methyl group. The reactivity can be influenced by the specific conformation, with the accessibility of the nitrogen lone pair being the key factor. Generally, both isomers are considered highly hindered and present similar challenges for acylation.[1]

Data & Protocols

Table 1: Influence of Reaction Conditions on Byproduct Formation
ParameterConditionPotential Byproduct(s)Rationale
Moisture Non-anhydrous solvent/reagentsCarboxylic acid (from hydrolysis)Highly reactive acylating agents (acyl halides, anhydrides) are readily hydrolyzed.[11][12]
Coupling Agent DCC, DICDicyclohexylurea (DCU), Diisopropylurea (DIU)These are the spent forms of the carbodiimide coupling agents.[6]
Base Nucleophilic (e.g., pyridine in excess)N-Acylpyridinium saltThe base can compete with the hindered amine for the acylating agent.
Temperature Excessively high (e.g., >150 °C)Decomposition productsHarsh thermal conditions can lead to fragmentation of starting materials or products.[13]
Stoichiometry Large excess of acylating agentPotential for unreacted reagent complicating purificationWhile a slight excess can drive the reaction, a large excess is wasteful and adds purification burden.
Experimental Protocols

Protocol 1: Acylation using a Powerful Coupling Reagent (HATU)

This protocol is recommended for coupling a carboxylic acid to 2,6-dimethylpiperidine.

  • Preparation: To a dry, argon-flushed round-bottom flask, add the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv.) to the stirred solution and stir for 5 minutes at room temperature.

  • Amine Addition: Add 2,6-dimethylpiperidine (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[2]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (3x) to remove DMF. Then, wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Analysis of Reaction Byproducts by GC-MS

  • Sample Preparation: Take a small aliquot (~50 µL) from the crude reaction mixture. Dilute it with 1 mL of ethyl acetate.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Method:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temp: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • MS Analysis: Scan from m/z 40 to 500.

  • Interpretation:

    • Identify the peak for your starting amine (M⁺ = 113.2).

    • Identify the peak for your expected product.

    • Analyze other major peaks by comparing their mass spectra to libraries (NIST) to identify potential byproducts like hydrolyzed acid or urea derivatives from coupling agents.

Visualizations

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products cluster_hindrance Amine 2,6-Dimethylpiperidine (Nucleophile) TS Tetrahedral Intermediate (Sterically Crowded) Amine->TS Nucleophilic Attack Acyl Acyl Chloride (Electrophile) Acyl->TS Product N-Acyl-2,6-dimethylpiperidine TS->Product Collapse & Cl⁻ Elimination HCl HCl Hindrance Steric Hindrance from -CH₃ groups impedes attack Hindrance->Amine

Caption: The nucleophilic attack step is severely impeded by steric hindrance.

Byproduct_Formation Acyl_Chloride Acyl Chloride Product Desired Amide Acyl_Chloride->Product Desired Reaction Byproduct Carboxylic Acid (Byproduct) Acyl_Chloride->Byproduct Hydrolysis (Side Reaction) Water H₂O (Trace) Water->Byproduct Amine 2,6-Dimethylpiperidine Amine->Product

Caption: Hydrolysis of the acylating agent is a common side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Is Starting Amine Consumed? (TLC/LCMS) Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Analyze_Byproducts Analyze Byproducts (NMR / GC-MS) Yes_SM->Analyze_Byproducts Increase_Reactivity Increase Reagent Reactivity (e.g., HATU, Acyl Fluoride) No_SM->Increase_Reactivity Increase_Temp Increase Temperature (Thermal or Microwave) Increase_Reactivity->Increase_Temp Hydrolysis Hydrolysis Byproduct (Carboxylic Acid)? Analyze_Byproducts->Hydrolysis Yes_Hydrolysis Yes Hydrolysis->Yes_Hydrolysis No_Hydrolysis No Hydrolysis->No_Hydrolysis Use_Anhydrous Use Anhydrous Conditions (Dry Solvents, Inert Gas) Yes_Hydrolysis->Use_Anhydrous Purification_Issue Check Purification Step (Loss on Column?) No_Hydrolysis->Purification_Issue

Caption: A logical workflow for troubleshooting common acylation issues.

References

  • US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google P
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH. [Link]

  • Chemistry of Amides - Chemistry LibreTexts. [Link]

  • Acylation of Amines, Part 2: Other Electrophiles - YouTube. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Reactions of Amines - Chemistry LibreTexts. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines . [Link]

  • Acylation of Amines, Part 4: with Carboxylic Acids - YouTube. [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - Journal of the American Chemical Society. [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC - NIH. [Link]

  • 2,6-Dimethylpiperidine - Wikipedia. [Link]

Sources

Technical Support Center: Solubility Enhancement for 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone. The following question-and-answer format addresses common issues, provides troubleshooting strategies, and explains the scientific principles behind each technique.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am unable to dissolve this compound in my standard aqueous buffer (e.g., PBS, TRIS). Why is this happening?

A: The solubility challenge you are facing stems directly from the molecular structure of the compound. This compound possesses significant hydrophobic (lipophilic) characteristics due to the 2,6-dimethylpiperidine ring. This bulky, non-polar alkyl structure dominates the molecule's properties, making it poorly soluble in polar solvents like water or aqueous buffers. While the amide group can participate in some hydrogen bonding, it is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to low aqueous solubility.[1]

Q2: What is the most straightforward initial approach to solubilize this compound for in-vitro experiments?

A: The standard and most effective initial method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium. This technique ensures the compound is fully dissolved before its introduction to the aqueous environment, minimizing variability. The key is to select an organic solvent that is compatible with your experimental system and can be diluted to a final concentration that does not interfere with your assay.

Q3: Which organic solvents are recommended for creating a stock solution? What are the advantages and disadvantages of each?

A: The choice of solvent is critical and depends on the experimental constraints, such as cell toxicity or assay compatibility. Below is a summary of common choices:

SolventRecommended Starting ConcentrationAdvantagesLimitations & Considerations
Dimethyl Sulfoxide (DMSO) 10-50 mM• Excellent solubilizing power for a wide range of hydrophobic compounds.• Miscible with water in all proportions.• Can be toxic to cells, typically tolerated at ≤0.5% v/v.• Can interfere with some enzymatic assays.• Hygroscopic; should be stored in a desiccated environment.
Ethanol (EtOH) 10-50 mM• Less toxic than DMSO for many cell-based assays.• Readily available and volatile, making it easy to remove if necessary.• Less powerful solvent than DMSO; may not achieve the same high concentrations.• Can cause protein precipitation at higher concentrations.[2]
Dimethylformamide (DMF) 10-50 mM• Strong solubilizing properties, similar to DMSO.• Higher toxicity than DMSO and ethanol.• Should be handled with care in a well-ventilated area.

Safety Note: Always consult the Safety Data Sheet (SDS) for any solvent and for the compound itself before handling.[3][4] Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[5][6]

Q4: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. How can I resolve this?

A: This is a common issue known as "crashing out." It occurs because the final concentration of the organic solvent in your aqueous medium is too low to maintain the compound's solubility. The compound, now exposed to a predominantly aqueous environment, precipitates.

Here are several strategies to overcome this, which are outlined in the decision workflow below:

  • Increase Co-solvent Concentration: The most direct solution is to increase the final percentage of the organic solvent (now acting as a co-solvent) in your aqueous medium.[7][8] For example, if your compound precipitates in 0.1% DMSO, try preparing your final solution with 1% or even 5% DMSO, provided your experiment can tolerate it. Co-solvents work by reducing the polarity of the aqueous system, making it a more favorable environment for the hydrophobic compound.[9][10][]

  • Use a Different Co-solvent System: Some compounds are better stabilized by different co-solvents. Consider using pharmaceutically relevant co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG), which are often less toxic and can be very effective.[9] You may need to perform a small screening experiment to find the optimal system.

  • Incorporate a Surfactant: If increasing the co-solvent concentration is not an option, adding a surfactant to your aqueous buffer can dramatically improve solubility.[12][13]

Advanced Solubility Enhancement Techniques

Q5: My experimental system is highly sensitive to organic solvents. What alternative methods can I use to prepare an aqueous formulation?

A: When organic solvents are not viable, more advanced formulation strategies are required.

  • Micellar Solubilization using Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14] The hydrophobic core of these micelles can encapsulate your compound, while the hydrophilic exterior keeps the entire structure dissolved in water.[15]

    • Recommended Surfactants: For research applications, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation. Common choices include Polysorbate 80 (Tween® 80) and Polyoxyl 35 Castor Oil (Kolliphor® EL, formerly Cremophor® EL).[14]

    • Mechanism: This technique increases the apparent solubility of the compound without chemically altering it.

  • pH Adjustment: While amides are generally considered neutral, the overall solubility of a molecule can sometimes be influenced by the pH of the medium, especially if there are other ionizable groups or if the compound is susceptible to pH-dependent degradation.[16] For molecules containing basic amine functionalities, adjusting the pH to be more acidic can increase solubility through protonation.[17] While less likely to be the primary method for this specific amide, ensuring your buffer pH is optimal and stable is a crucial part of formulation development.[]

  • Solid Dispersions: For drug development professionals considering oral formulations, solid dispersion is a powerful technique.[18] This method involves dispersing the compound in a hydrophilic polymer matrix (like PVP or PEG) at the solid state.[19][20] When this solid dispersion is introduced to an aqueous medium, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate and solubility.[21][22] This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.[20]

Visualized Workflows and Mechanisms

Solubility_Workflow Solubility Troubleshooting Workflow cluster_solutions Troubleshooting Options start Start: Compound is insoluble in aqueous buffer stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock solution into aqueous buffer stock->dilute observe Does it precipitate? dilute->observe success Success! Proceed with experiment. observe->success No precipitate Precipitation Occurs ('Crashing Out') observe->precipitate Yes option1 Option 1: Increase co-solvent % in final solution precipitate->option1 option2 Option 2: Try alternative co-solvents (e.g., PEG 400, Ethanol) precipitate->option2 option3 Option 3: Add a surfactant to the aqueous buffer precipitate->option3

Caption: Decision workflow for troubleshooting solubility issues.

Micelle_Formation Mechanism of Micellar Solubilization cluster_water Aqueous Environment cluster_micelle Micelle (above CMC) s1 Surfactant Monomer head1 s2 s3 s4 center Hydrophobic Core drug Drug Molecule desc Hydrophobic drug is encapsulated in the core, increasing apparent aqueous solubility. tail1 head1->tail1 < head2 tail2 head2->tail2 < head3 tail3 head3->tail3 <

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 20 mM stock solution of this compound (MW: 189.68 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Analytical balance

  • 1.5 mL microcentrifuge tube or glass vial

  • Pipettors and appropriate tips

  • Vortex mixer

Procedure:

  • Safety First: Put on appropriate PPE (lab coat, gloves, safety glasses). Handle the compound and DMSO in a chemical fume hood.

  • Weigh Compound: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh out 1.90 mg of the compound (for a final volume of 1 mL).

    • Calculation: 0.020 mol/L * 189.68 g/mol * 0.001 L = 0.00379 g = 3.79 mg. (Adjusting for practicality, we'll aim for ~1.90 mg in 0.5 mL). Let's recalculate for 1.90 mg: (1.90 mg / 189.68 mg/mmol) / 20 mmol/L = 0.50 mL.

  • Add Solvent: Add 500 µL of anhydrous DMSO to the tube containing the compound.

  • Dissolve: Tightly cap the tube. Vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid particles have dissolved. If not, brief sonication or gentle warming (to 30-37°C) can be applied. Caution: Always check the compound's thermal stability before heating.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container with desiccant to prevent moisture absorption by the DMSO. For best results, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Co-solvent System

Objective: To determine the minimum concentration of a co-solvent required to keep the compound in solution at a target concentration (e.g., 50 µM) in an aqueous buffer.

Materials:

  • 20 mM stock solution of the compound in DMSO (from Protocol 1)

  • Co-solvents to test: Ethanol, PEG 400

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • Clear multi-well plate (e.g., 96-well) or microcentrifuge tubes

Procedure:

  • Prepare Co-solvent/Buffer Blends: In separate tubes, prepare a range of co-solvent/buffer mixtures. For example, for a 10% co-solvent blend, mix 100 µL of co-solvent with 900 µL of buffer. Create blends for 1%, 2%, 5%, and 10% (v/v) for both Ethanol and PEG 400.

  • Dilution Test:

    • Add 199.5 µL of each co-solvent/buffer blend to separate wells of the 96-well plate.

    • Add 0.5 µL of the 20 mM DMSO stock solution to each well. This results in a final compound concentration of 50 µM and a final DMSO concentration of 0.25%.

    • Control: Add 0.5 µL of the stock to a well containing 199.5 µL of buffer only.

  • Incubate and Observe: Mix the plate gently. Let it stand at room temperature for 30 minutes.

  • Assess Solubility: Visually inspect each well for any signs of precipitation (cloudiness, visible particles). A simple method is to use a plate reader to measure light scattering at a wavelength like 600 nm. An increase in absorbance indicates precipitation.

References

  • Cosolvent - Wikipedia. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (n.d.).
  • Cosolvency | PPTX - Slideshare. (n.d.).
  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY World Journal of Pharmaceutical and Life Sciences. (2024-01-24).
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012-10-30).
  • Solubility Enhancement of Etoricoxib by Cosolvency Approach - SciSpace. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. (2025-07-30).
  • Co-solvency: Significance and symbolism. (2025-07-31).
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. (n.d.).
  • Safety Data Sheet - ChemScene. (2025-12-25).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021-05-31).
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW - PharmaTutor. (2013-11-13).
  • 5 - SAFETY DATA SHEET. (n.d.).
  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enha - Longdom Publishing. (n.d.).
  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024). Retrieved January 17, 2026, from Journal of Chemical and Pharmaceutical Research, 16(12):19-21.
  • pH adjustment schedule for the amide local anesthetics - PubMed. (n.d.).
  • 2-Chloro-1-(3-methoxy-piperidin-1-yl)-ethanone - AK Scientific, Inc. (n.d.). Retrieved January 17, 2026, from

  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). Retrieved January 17, 2026, from

  • Sigma 05937 - SAFETY DATA SHEET. (2024-07-12). Retrieved January 17, 2026, from

  • Solubility of Amides - Chemistry Stack Exchange. (2020-07-10).
  • Amines - Ncert. (n.d.).

Sources

Technical Support Center: Reaction Monitoring for 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Analysis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone . We will address common challenges and provide troubleshooting solutions for two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The synthesis of this chloroacetamide derivative is typically achieved through the acylation of 2,6-dimethylpiperidine with chloroacetyl chloride, often in the presence of a tertiary amine base like triethylamine to neutralize the hydrochloric acid byproduct.[1][2][3] Accurate reaction monitoring is critical to ensure the complete consumption of starting materials, maximize product yield, and identify the formation of potential impurities.

Overall Reaction Monitoring Workflow

The following diagram outlines the general workflow for sampling and analyzing the reaction mixture.

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_analysis Analysis reaction 2,6-dimethylpiperidine + Chloroacetyl Chloride + Base sampling Aseptically withdraw ~5-10 µL aliquot reaction->sampling tlc TLC Analysis data Data Interpretation & Decision Making tlc->data lcms LC-MS Analysis lcms->data data->reaction Continue, Modify, or Quench Reaction quench Quench aliquot in ~0.5 mL solvent (e.g., Ethyl Acetate or Acetonitrile) sampling->quench quench->tlc Quick Qualitative Check quench->lcms Detailed Quantitative Check

Caption: General workflow for reaction monitoring.

Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective qualitative technique for monitoring reaction progress. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). The separation relies on polarity: more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

Experimental Protocol: TLC Analysis
  • Preparation:

    • On a silica gel 60 F₂₅₄ plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.

    • Mark three lanes on the origin: "SM" (Starting Material: 2,6-dimethylpiperidine), "R" (Reaction Mixture), and "C" (Co-spot).

  • Spotting:

    • Using a capillary tube, spot a dilute solution of the 2,6-dimethylpiperidine starting material in the "SM" lane.

    • Spot the quenched reaction aliquot in the "R" lane.

    • In the "C" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

    • Keep the spots small (1-2 mm diameter) for best resolution.[4]

  • Development:

    • Prepare a mobile phase (eluent). A good starting system is 20-30% Ethyl Acetate in Hexanes (v/v) .

    • Pour a small amount (~0.5 cm depth) of the eluent into a developing chamber lined with filter paper. Close the chamber and allow it to saturate for 5-10 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the eluent level. Close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm. The product, containing a carbonyl group, should be UV-active.

    • If spots are not clearly visible, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with many functional groups.

    • Interpretation: The reaction is complete when the starting material spot (visible in the "SM" and "C" lanes) is absent from the "R" lane, which should show a new, distinct spot for the product. The product, being an amide, is typically less polar than the starting amine and will have a higher Rf value.

CompoundExpected PolarityExpected Rf (Relative)
2,6-dimethylpiperidine (SM)High (Amine)Low
Product Medium (Amide)Higher than SM
TLC Troubleshooting Guide (FAQs)

Q1: All my spots are stuck on the baseline.

  • Cause: The eluent is not polar enough to move the compounds off the highly polar silica gel.

  • Solution: Increase the polarity of the mobile phase. For example, move from a 20% Ethyl Acetate/Hexanes mixture to 30% or 40%.[5]

Q2: All my spots ran to the top of the plate with the solvent front.

  • Cause: The eluent is too polar, causing all compounds to be carried along with it instead of partitioning onto the stationary phase.

Q3: My spots are streaking or "tailing" instead of being round.

  • Cause: This can be due to several factors:

    • Overloaded Sample: The spot is too concentrated.[7]

    • Acidic/Basic Compounds: The starting material (amine) is basic and may interact ionically with the slightly acidic silica gel.[4]

    • Decomposition: The compound may be unstable on silica.[5]

  • Solutions:

    • Dilute your reaction aliquot further before spotting.

    • Add a small amount (a few drops or ~0.5%) of triethylamine to the eluent. This base will occupy the acidic sites on the silica, preventing the amine from streaking.

Q4: I can't see any spots under UV light.

  • Cause: The compounds may not possess a sufficient chromophore to absorb UV light at 254 nm.

  • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) dip or an iodine chamber are excellent general-purpose stains that will visualize most organic compounds.

TLC_Troubleshooting start Analyze TLC Plate q1 Where are the spots? start->q1 res_baseline Spots on Baseline q1->res_baseline Low Rf res_front Spots at Solvent Front q1->res_front High Rf res_middle Spots in Middle q1->res_middle Good Separation sol_polar Increase Eluent Polarity (e.g., more Ethyl Acetate) res_baseline->sol_polar sol_nonpolar Decrease Eluent Polarity (e.g., less Ethyl Acetate) res_front->sol_nonpolar q2 Are spots streaking? res_middle->q2 sol_streaking Dilute Sample or Add Triethylamine to Eluent q2->sol_streaking Yes sol_good Proceed with Analysis q2->sol_good No LCMS_Troubleshooting start Analyze LC-MS Data q1 Is Signal Intensity Adequate? start->q1 q2 Is Peak Shape Good? q1->q2 Yes sol_low_signal Check MS Tune Confirm Concentration Dilute to Reduce Matrix Effects q1->sol_low_signal No q3 Are Retention Times Stable? q2->q3 Yes sol_bad_shape Inject Less Sample Match Sample Solvent to Mobile Phase q2->sol_bad_shape No sol_rt_shift Prepare Fresh Mobile Phase Use Column Oven Ensure Equilibration q3->sol_rt_shift No success Data is Reliable q3->success Yes

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise covalent modification of biological macromolecules is a cornerstone of modern chemical biology and proteomics. Alkylating agents, a class of reactive molecules that introduce alkyl groups into nucleophilic sites, are indispensable tools in this arena. This guide provides an in-depth comparison of the alkylating efficacy of the novel compound 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone against established alternatives, namely iodoacetamide (IAA) and chloroacetamide (CAA). We will delve into the theoretical underpinnings of its reactivity, supported by comparative experimental data from its structural analogues, and provide detailed protocols for its evaluation.

Introduction to Alkylating Agents in a Biological Context

Alkylation is a fundamental chemical reaction involving the transfer of an alkyl group from one molecule to another. In biological research, alkylating agents are widely employed to modify proteins, nucleic acids, and other biomolecules. A primary application is in mass spectrometry-based proteomics, where the alkylation of cysteine residues is a critical step to prevent the re-formation of disulfide bonds after their reductive cleavage. This ensures accurate protein identification and quantification.[1][2]

The ideal alkylating agent for biological applications should exhibit high reactivity and specificity towards the desired target (e.g., cysteine thiols), generate a stable covalent bond, and induce minimal off-target modifications.[1] The choice of an alkylating agent is therefore a trade-off between reaction efficiency and specificity.

Profiling this compound: A Sterically Hindered α-Chloroamide

This compound belongs to the class of α-haloamides, which are known for their ability to alkylate nucleophiles. The core reactive moiety is the α-chloroacetyl group. The reactivity of this compound is predicated on the electrophilicity of the carbon atom bearing the chlorine and the nature of chlorine as a leaving group.

A defining structural feature of this molecule is the presence of two methyl groups at the 2 and 6 positions of the piperidine ring. These bulky substituents are expected to exert significant steric hindrance around the amide nitrogen and, consequently, the adjacent carbonyl group. This steric congestion is hypothesized to modulate the reactivity of the α-chloroacetyl group, potentially leading to a more selective, albeit slower, alkylation profile compared to less hindered analogues like chloroacetamide.

Below is a diagram illustrating the general mechanism of cysteine alkylation by an α-chloroamide.

G reagents Cysteine Thiolate (Nucleophile) + α-Chloroamide (Electrophile) transition_state SN2 Transition State reagents->transition_state Nucleophilic Attack product Stable Thioether Adduct + Chloride Ion transition_state->product Chloride Departure

Caption: General SN2 mechanism for cysteine alkylation.

Comparative Analysis: this compound vs. Standard Alkylating Agents

To contextualize the potential efficacy of this compound, we compare its anticipated properties with those of iodoacetamide (IAA) and chloroacetamide (CAA), two of the most commonly used alkylating agents in proteomics.

Reactivity and Alkylation Speed

The reactivity of haloacetamide reagents is largely governed by the halogen leaving group. Iodine is a better leaving group than chlorine, making IAA significantly more reactive than CAA.[3] This higher reactivity translates to faster and more complete alkylation of cysteine residues.[2]

For this compound, while it shares the less reactive chloro-leaving group with CAA, the pronounced steric hindrance from the dimethylpiperidine moiety is expected to further decrease its reaction rate. This could be advantageous in scenarios where controlled or targeted alkylation is desired, but a significant drawback where rapid and complete alkylation is necessary.

Specificity and Off-Target Effects

A major challenge with highly reactive alkylating agents like IAA is their propensity for off-target modifications. IAA is known to react with other nucleophilic amino acid side chains, including methionine, lysine, histidine, and the N-terminus of peptides.[3] This can complicate data analysis and lead to lower peptide identification rates.[2] Chloroacetamide is generally more specific for cysteine residues but has been shown to cause significant oxidation of methionine residues.[4][5][6]

The steric bulk of this compound is predicted to enhance its specificity. The bulky piperidine ring may sterically shield the α-chloroacetyl group, making it less accessible to larger, more complex nucleophiles or those in sterically constrained microenvironments, potentially favoring reactions with more accessible cysteine thiols.

Quantitative Comparison of Standard Alkylating Agents

The following table summarizes the performance characteristics of iodoacetamide and chloroacetamide based on published experimental data.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)
Cysteine Alkylation Efficiency High (>97%)[2]High (>97%)[2]
Reaction Speed Fast[2]Slower than IAA[2]
Impact on Peptide IDs Can be lower due to side reactions[2]Generally higher than IAA[7]
Major Side Reactions Alkylation of Met, Lys, His, N-terminus[3][7][8]Oxidation of Met and Trp[3][4][6]
Methionine Modification Can affect up to 80% of Met-containing peptides[7]Reduced alkylation, but significant oxidation (up to 40%)[4][6]

Experimental Protocols

To empirically determine the efficacy of this compound, a series of standardized experiments can be performed.

Synthesis of this compound

A plausible method for the synthesis of the title compound is the reaction of 2,6-dimethylpiperidine with chloroacetyl chloride in the presence of a base.

Materials:

  • 2,6-dimethylpiperidine

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous benzene or dichloromethane

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylpiperidine (1 equivalent) and triethylamine (2 equivalents) in anhydrous benzene.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the precipitated triethylammonium chloride salt.

  • Wash the filtrate with deionized water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or crystallization.

In-Solution Alkylation for Mass Spectrometry Analysis

This protocol is designed to assess the alkylation efficiency and off-target modifications of a protein sample.

G cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_digestion Protein Digestion cluster_analysis Analysis start Protein Sample (e.g., BSA in buffer) denature Denaturation (e.g., Urea, SDS) start->denature reduce Reduction (e.g., DTT, TCEP) denature->reduce alkylate Add Alkylating Agent (Test Compound, IAA, or CAA) Incubate in the dark reduce->alkylate quench Quench excess alkylating agent (e.g., with DTT) alkylate->quench digest Enzymatic Digestion (e.g., Trypsin) quench->digest cleanup Peptide Cleanup (e.g., C18 desalting) digest->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis (Search for modifications) ms->data

Caption: Workflow for evaluating alkylating agents.

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample (e.g., 1 mg/mL Bovine Serum Albumin) in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent (this compound, IAA, or CAA) to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Buffer Exchange and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Search the acquired MS/MS data against the protein sequence database, specifying the expected mass shifts for cysteine alkylation and potential off-target modifications on other amino acids.

Conclusions and Future Outlook

While direct experimental data for this compound is not yet available, its chemical structure as an α-chloroamide allows for informed predictions of its behavior as an alkylating agent. The significant steric hindrance provided by the 2,6-dimethylpiperidine moiety is its most defining feature, suggesting a trade-off between reactivity and specificity. It is likely to be a slower and potentially more selective alkylating agent than iodoacetamide and even standard chloroacetamide.

This reduced reactivity could be highly advantageous for applications requiring fine control over alkylation, such as in chemical probe development or the targeted modification of particularly accessible cysteine residues. However, for routine proteomics where complete and rapid alkylation is paramount, established reagents like iodoacetamide and chloroacetamide may remain the preferred choice.

The experimental protocols outlined in this guide provide a clear framework for the empirical evaluation of this compound and other novel alkylating agents. Such studies are essential to fully characterize their performance and determine their optimal applications in the diverse and demanding fields of chemical biology and drug development.

References

  • Tarasova, Y. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed. [Link]

  • Wang, H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. [Link]

  • OmicsDI. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

Sources

A Senior Application Scientist's Guide to N-Acylating Reagents for Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the N-acylated piperidine motif is a cornerstone of modern pharmacophores. The strategic introduction of an acyl group onto the piperidine nitrogen can profoundly influence a compound's pharmacological profile, modulating its potency, selectivity, solubility, and metabolic stability. The choice of the N-acylating reagent is therefore a critical decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and overall yield.

This in-depth technical guide provides a comparative analysis of the most common classes of N-acylating reagents for piperidines: acyl chlorides, acid anhydrides, and activated esters generated in situ with coupling reagents. We will delve into the mechanistic underpinnings of each method, present objective experimental data, and provide detailed, field-proven protocols to empower you to make the most informed decision for your specific synthetic challenge.

The Reagents in Focus: A Head-to-Head Comparison

The selection of an appropriate N-acylating reagent hinges on a balance of reactivity, handling considerations, and compatibility with other functional groups within the substrate. Here, we compare the key characteristics of the three major classes.

FeatureAcyl ChloridesAcid AnhydridesActivated Esters (via Coupling Reagents)
Reactivity Very HighHighModerate to High (Tunable)
Typical Reaction Time < 1 hour0.5 - 3 hours2 - 24 hours
Common Byproducts HCl (corrosive)Carboxylic AcidUrea/Hydrazide derivatives, HOBt/HOAt
Handling Moisture-sensitive, corrosiveMoisture-sensitiveGenerally air-stable solids
Functional Group Tolerance Limited (sensitive to nucleophiles)ModerateBroad (milder conditions)
Key Advantage High reactivity, low costLess corrosive byproduct than acyl chloridesHigh functional group tolerance, minimal racemization
Key Disadvantage Corrosive byproduct, moisture sensitivityCan require heating, less reactive than acyl chloridesHigher cost, more complex reaction setup

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is paramount to troubleshooting and optimizing your N-acylation reactions. While all three classes of reagents ultimately achieve the same transformation, their pathways differ significantly.

Acyl Chlorides and Acid Anhydrides: The Nucleophilic Acyl Substitution Pathway

Acyl chlorides and acid anhydrides react with piperidines via a classic nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or a carboxylate anion) to yield the N-acylated piperidine.[1]

G cluster_0 Nucleophilic Acyl Substitution Piperidine Piperidine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Piperidine->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acyl Chloride or Acid Anhydride AcylatingAgent->TetrahedralIntermediate Product N-Acyl Piperidine TetrahedralIntermediate->Product Collapse & Leaving Group Expulsion Byproduct Byproduct (HCl or RCOOH) TetrahedralIntermediate->Byproduct

Caption: General workflow for N-acylation via nucleophilic acyl substitution.

Activated Esters: The Role of Coupling Reagents

When a carboxylic acid is the acyl source, it must first be "activated" to facilitate the reaction with the less nucleophilic piperidine. This is achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt), or more modern uronium/phosphonium salts like HATU.[2] These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate (e.g., an OAt-ester with HATU).[3] The piperidine then attacks this activated ester to form the amide bond, with the coupling reagent byproducts being readily separable.[3]

G cluster_0 Amide Bond Formation via Activated Ester CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, DCC/HOBt) CouplingReagent->ActivatedEster AmideProduct N-Acyl Piperidine ActivatedEster->AmideProduct Nucleophilic Attack Byproducts Coupling Reagent Byproducts ActivatedEster->Byproducts Piperidine Piperidine Piperidine->AmideProduct

Caption: Logical relationship in activated ester-mediated N-acylation.

Experimental Protocols: From Theory to Practice

The following protocols are provided as robust starting points for the N-acylation of a model substrate, piperidine.

Protocol 1: N-Acetylation of Piperidine using Acetyl Chloride (Schotten-Baumann Conditions)

This classic method is rapid and high-yielding, but requires careful handling of the corrosive reagents.[4]

Materials:

  • Piperidine

  • Acetyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq.).

  • Dissolve the piperidine in anhydrous DCM to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Acetylation of Piperidine using Acetic Anhydride

This method is a good alternative to acyl chlorides, with the byproduct being the less corrosive acetic acid.[5]

Materials:

  • Piperidine

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Pyridine

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 eq.) in DCM or use neat. If using a solvent, a concentration of 0.5 M is recommended.

  • Add pyridine (1.2 eq.) to the solution.

  • Add acetic anhydride (1.2 eq.) to the stirred mixture at room temperature. The reaction can be mildly exothermic.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, add water to quench any excess acetic anhydride.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the N-acetylpiperidine.

Protocol 3: N-Acylation of a Piperidine Derivative using a Carboxylic Acid and HATU

This protocol is ideal for more complex or sensitive substrates where harsh reagents must be avoided.[3]

Materials:

  • (R)-2-(Aminomethyl)-1-N-Boc-piperidine (or other piperidine derivative)

  • Carboxylic acid (e.g., Benzoic acid)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add the piperidine derivative (1.1 eq.).

  • Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Concluding Remarks for the Practicing Scientist

The N-acylation of piperidines is a fundamental transformation with a variety of reliable methods at the disposal of the synthetic chemist.

  • For rapid, cost-effective acylations of simple, robust piperidines, acyl chlorides under Schotten-Baumann conditions remain a go-to method. Their high reactivity ensures fast conversion, though careful handling is essential.

  • Acid anhydrides offer a slightly milder alternative, reducing the corrosiveness of the byproduct. They are particularly useful for acetylations and when a less reactive acylating agent is desired.

  • For complex, multifunctional, or chiral piperidines, the use of modern coupling reagents to generate activated esters is often the superior choice. While more expensive, the mild reaction conditions and high functional group tolerance of reagents like HATU can be crucial for the success of a challenging synthesis, minimizing side reactions and preserving stereochemical integrity.

Ultimately, the optimal choice of N-acylating reagent will be dictated by the specific characteristics of your substrate, the scale of your reaction, and the overall goals of your synthetic campaign. By understanding the underlying principles and having a set of robust protocols at your disposal, you can confidently navigate the choices and efficiently achieve your desired N-acylated piperidine targets.

References

  • Falkiewicz, B. (1999). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Nucleic Acids Symposium Series, (42), 153–154. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

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  • Traynor, J. R., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

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A Predictive Guide to the Mass Spectrometric Fragmentation of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous characterization of novel molecules is paramount. 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone, a chloroacetamide derivative of 2,6-dimethylpiperidine, serves as a key intermediate in various synthetic pathways. Its structural elucidation is critical for ensuring the integrity of downstream products and for the identification of potential process-related impurities. This guide provides a comprehensive, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, grounded in established principles of mass spectrometry. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from alternative analytical techniques, offering a holistic perspective for researchers and drug development professionals.

Predicted Mass Spectral Fragmentation of this compound

The fragmentation of this compound in EI-MS is anticipated to be governed by the characteristic behaviors of its constituent functional groups: the cyclic amine (2,6-dimethylpiperidine) and the chloroacetyl moiety. The molecular formula is C₉H₁₆ClNO, with a molecular weight of 189.68 g/mol [1].

The Molecular Ion

In accordance with the nitrogen rule, the presence of a single nitrogen atom dictates that the molecular ion (M⁺˙) will have an odd nominal mass, which is 189 m/z[2][3][4]. A key identifying feature will be the presence of an M+2 peak at m/z 191, with an intensity approximately one-third of the molecular ion peak, characteristic of the natural isotopic abundance of ³⁷Cl.

Major Fragmentation Pathways

The primary fragmentation routes are expected to be initiated by the localization of the radical cation on either the nitrogen atom of the piperidine ring or the oxygen atom of the carbonyl group. This will drive several predictable cleavage events.

DOT Script for Fragmentation Pathway

fragmentation_pathway cluster_ring_cleavage Piperidine Ring Opening M This compound (M+•) m/z 189/191 frag1 Loss of •CH3 [M-15]+ m/z 174/176 M->frag1 - •CH3 frag2 Loss of •C2H5 [M-29]+ m/z 160/162 M->frag2 - •C2H5 frag3 [C8H16N]+ 2,6-dimethylpiperidinium ion m/z 112 M->frag3 - •COCH2Cl frag4 [C2H2ClO]+ Chloroacetyl cation m/z 77/79 M->frag4 - •C7H14N frag5 [C9H16NO]+ Loss of •Cl m/z 154 M->frag5 - •Cl frag6 [C5H8N]+ Further fragmentation m/z 82 frag3->frag6 Rearrangement

Figure 1: Predicted Fragmentation Pathways for this compound.

  • α-Cleavage of the Piperidine Ring: This is a dominant fragmentation pathway for cyclic amines[2][3][5][6]. The initial ionization at the nitrogen atom weakens the adjacent C-C bonds.

    • Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from the C2 or C6 position results in a resonance-stabilized iminium ion. This will produce a fragment at m/z 174/176 ([M-15]⁺).

    • Loss of an Ethyl Radical (•C₂H₅): While less common, cleavage of a larger alkyl fragment can occur. This would lead to a fragment at m/z 160/162 ([M-29]⁺).

  • Cleavage of the Acyl and Amide Bonds:

    • Amide Bond Cleavage (C-N bond): Homolytic cleavage of the bond between the piperidine nitrogen and the carbonyl carbon is highly probable. This would result in two key fragments:

      • The 2,6-dimethylpiperidine radical cation or a rearranged 2,6-dimethylpiperidinium ion at m/z 112 .

      • The chloroacetyl radical .

    • Acylium Ion Formation: Heterolytic cleavage of the C-N bond can also lead to the formation of a stable chloroacetyl cation ([C₂H₂ClO]⁺) at m/z 77/79 . This is a common fragmentation pattern for amides[7][8].

    • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a characteristic fragmentation for halogenated compounds. This would generate an acylium ion at m/z 154 ([M-Cl]⁺).

  • Piperidine Ring Opening and Fragmentation: Cyclic amines can undergo complex ring-opening fragmentations following the initial α-cleavage[9]. This can lead to a series of smaller fragments, with a notable ion potentially arising from the stable pyridinium-type structures, such as a fragment at m/z 82 .

Predicted m/z Proposed Fragment Structure Fragmentation Pathway
189/191[C₉H₁₆ClNO]⁺˙Molecular Ion (M⁺˙)
174/176[C₈H₁₃ClNO]⁺α-Cleavage: Loss of •CH₃
160/162[C₇H₁₁ClNO]⁺α-Cleavage: Loss of •C₂H₅
154[C₉H₁₆NO]⁺Loss of •Cl
112[C₇H₁₄N]⁺Amide Bond Cleavage: 2,6-dimethylpiperidinium ion
82[C₅H₈N]⁺Piperidine Ring Fragmentation
77/79[C₂H₂ClO]⁺Amide Bond Cleavage: Chloroacetyl cation

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often necessitates complementary techniques.

Technique Strengths for this Analyte Limitations
GC-MS High sensitivity, excellent chromatographic separation for volatile compounds, provides a detailed fragmentation pattern for structural inference.Requires the analyte to be thermally stable and volatile. Potential for on-column degradation.
LC-MS/MS Suitable for less volatile or thermally labile compounds. Can analyze complex mixtures with minimal sample cleanup. Tandem MS (MS/MS) provides enhanced structural information and specificity[10].Fragmentation patterns from soft ionization (e.g., ESI) can be less extensive than EI, sometimes yielding only the molecular ion.
NMR Spectroscopy Provides definitive structural information, including the precise connectivity of atoms and stereochemistry. Can distinguish between isomers.Lower sensitivity compared to MS. Requires a pure sample and larger sample quantities.
GC-ECD Extremely high sensitivity for halogenated compounds like the target analyte.Provides no structural information, only a retention time and a response.

Experimental Protocols

Protocol 1: GC-MS Analysis

This protocol outlines a standard approach for the analysis of this compound.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

    • If analyzing from a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

DOT Script for GC-MS Workflow

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample (1 mg/mL) dilute Dilute to 10 µg/mL dissolve->dilute inject Inject 1 µL dilute->inject separate GC Separation (HP-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect spectrum Obtain Mass Spectrum detect->spectrum library Compare to Library spectrum->library fragment Analyze Fragmentation spectrum->fragment

Figure 2: General Workflow for GC-MS Analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is suitable for confirming the molecular weight and obtaining targeted fragmentation data, especially from complex matrices.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.

    • Dilute to a final concentration of 1 µg/mL using the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS System and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Ion Source Gas 1: 50 psi.

      • Ion Source Gas 2: 60 psi.

      • Curtain Gas: 35 psi.

      • Temperature: 500°C.

      • IonSpray Voltage: 5500 V.

      • Scan Type: Full scan (Q1) and Product Ion Scan.

      • Precursor Ion for Product Ion Scan: m/z 190.1 (protonated [M+H]⁺).

      • Collision Energy: Ramped from 10-40 eV.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information. Key fragments are expected to arise from α-cleavage of the piperidine ring, amide bond cleavage leading to the formation of the 2,6-dimethylpiperidinium and chloroacetyl ions, and the characteristic loss of a chlorine radical. While GC-MS with electron ionization provides a robust method for generating a detailed fragmentation fingerprint, techniques like LC-MS/MS offer complementary data, particularly for complex sample matrices. For unambiguous structure confirmation and stereochemical determination, NMR spectroscopy remains the gold standard. The choice of analytical technique should therefore be guided by the specific research question, whether it be routine screening, impurity identification, or de novo structural elucidation.

References

  • JoVE. (2023). Mass Spectrometry of Amines.
  • University of Colorado Boulder.
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A Comparative Guide to the Synthesis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the synthesis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone, a key building block in the development of various pharmaceutical agents and research chemicals. This document provides an in-depth analysis of the prevalent synthesis methodologies, offering a comparative assessment to aid researchers, chemists, and process development scientists in selecting the most suitable approach for their specific needs.

Introduction

This compound belongs to the class of α-chloro-N-acylpiperidines, which are valuable intermediates in organic synthesis. The presence of the reactive chloroacetyl group allows for further functionalization through nucleophilic substitution, making it a versatile precursor for a wide range of more complex molecules. The 2,6-dimethylpiperidine moiety offers steric hindrance that can influence the reactivity and conformational properties of the final compounds.

This guide will focus on the most common and practical method for the synthesis of this compound: the chloroacetylation of 2,6-dimethylpiperidine. We will explore the nuances of this reaction, including the choice of reagents, solvents, and reaction conditions, and provide a detailed, validated protocol.

Core Synthesis Methodology: Chloroacetylation of 2,6-Dimethylpiperidine

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2,6-dimethylpiperidine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.

Reaction Principle

The lone pair of electrons on the nitrogen atom of the 2,6-dimethylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting piperidine, rendering it non-nucleophilic. Therefore, a base is typically added to neutralize the in-situ generated HCl and drive the reaction to completion.

G cluster_0 Chloroacetylation of 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Product This compound 2,6-Dimethylpiperidine->Product + Chloroacetyl Chloride Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Product Base Base (e.g., Triethylamine) Byproduct [Base-H]+Cl- Base->Byproduct + HCl

Caption: General schematic of the chloroacetylation reaction.

Comparative Analysis of Reaction Parameters

While the fundamental reaction is straightforward, the efficiency, yield, and purity of the final product are highly dependent on the specific reaction conditions. Below, we compare the key parameters.

ParameterOption 1Option 2Option 3Rationale and Expert Insights
Base Triethylamine (TEA)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Excess 2,6-dimethylpiperidineTEA is a cost-effective and common choice, readily forming a filterable ammonium salt. DBU is a stronger, non-nucleophilic base that can lead to faster reaction times but is more expensive.[1] Using an excess of the starting piperidine as the base is possible but can complicate purification and is less atom-economical.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Benzene/TolueneDCM is an excellent solvent for this reaction, offering good solubility for the reactants and being relatively inert. THF is another good option, particularly when used with DBU.[1] While historically used, the toxicity of benzene has led to its replacement by toluene or other less hazardous solvents.[2][3]
Temperature 0 °C to room temperatureRoom temperatureElevated temperatureThe reaction is typically exothermic. Starting at 0 °C and allowing the reaction to proceed to room temperature is a common strategy to control the initial exotherm.[1] Running the entire reaction at room temperature is also feasible, often for several hours.[2][3] Elevated temperatures are generally not necessary and may lead to side reactions.
Work-up Aqueous washFiltration and concentrationDirect crystallizationAn aqueous wash is effective for removing the hydrochloride salt of the base and any remaining water-soluble impurities.[2][3] In some cases, the salt can be filtered off, and the solvent evaporated. If the product crystallizes directly from the reaction mixture upon cooling, this can be a simple isolation method.
Purification RecrystallizationColumn chromatographyDistillationRecrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) is often sufficient to obtain a high-purity product.[2][3] For more challenging purifications, silica gel column chromatography can be employed. Given the likely solid nature of the product, distillation is less common.

Validated Experimental Protocol

The following protocol details a reliable method for the synthesis of this compound based on established procedures for analogous compounds.[2][3]

Materials and Reagents
  • 2,6-Dimethylpiperidine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylpiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred piperidine solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, pour the reaction mixture into a separatory funnel. Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield the final product.

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Methodologies: A Critical Evaluation

While chloroacetylation is the dominant method, it is prudent to consider potential alternatives, even if they are less common for this specific transformation.

  • Reaction of 2,6-Dimethylpiperidine with Chloroacetic Acid and a Coupling Agent: One could envision a carbodiimide-mediated coupling (e.g., using DCC or EDC) between 2,6-dimethylpiperidine and chloroacetic acid. However, this approach is generally less efficient and more expensive for this type of simple acylation compared to using the highly reactive acyl chloride. It is more commonly employed for the synthesis of more complex amides where the corresponding acyl chloride is unstable or difficult to access.

  • One-Pot Syntheses: While "one-pot" reactions are highly desirable for process efficiency, their application to N-acylation of a pre-formed piperidine ring is less about creating the core structure and more about the acylation step itself. Some methods describe one-pot syntheses of N-substituted piperidines from different starting materials, but these are not direct alternatives for acylating 2,6-dimethylpiperidine.[4][5][6]

For the specific synthesis of this compound, the chloroacetylation route remains the most practical and economically viable option in both laboratory and potential scale-up settings.

Conclusion

The synthesis of this compound is most effectively achieved through the chloroacetylation of 2,6-dimethylpiperidine. The choice of base and solvent can be tailored to specific laboratory constraints and desired reaction kinetics. The provided protocol offers a robust and reproducible method for obtaining this valuable synthetic intermediate. Researchers should always perform a thorough safety assessment before conducting any chemical synthesis.

References

  • PubChem. 2-Chloro-1-piperidine-1-yl-ethanone. National Center for Biotechnology Information. [Link]

  • Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Basheer, S. A. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1424. [Link]

  • Wang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

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  • Peixoto, S., et al. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters, 12(21), 4760-4763. [Link]

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A Comparative Guide to α-Halo-N-(2,6-dimethyl)acetamides in Organic Synthesis: Beyond 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficient construction of carbon-nitrogen bonds remains a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Among the diverse arsenal of reagents for this purpose, α-haloamides have carved out a significant niche as versatile alkylating agents. This guide provides a comprehensive comparison of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone and its more frequently utilized analogue, 2-chloro-N-(2,6-dimethylphenyl)acetamide, with their bromo- and iodo-counterparts, as well as broader alternative strategies for α-amination of amide-containing structures. We will delve into the nuances of their reactivity, supported by experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Workhorse: 2-Chloro-N-(2,6-dimethylphenyl)acetamide and its Piperidine Analogue

2-Chloro-N-(2,6-dimethylphenyl)acetamide is a widely recognized intermediate in the synthesis of the local anesthetic, lidocaine.[1][2][3] Its structure, featuring a reactive α-chloro group and a sterically hindered N-aryl moiety, makes it an effective electrophile for the introduction of the N-(2,6-dimethylphenyl)acetyl group. The related this compound shares a similar reactive profile, with the piperidine ring influencing its steric and electronic properties.

The primary utility of these compounds lies in their ability to undergo nucleophilic substitution at the α-carbon, displacing the chloride anion. This reaction is fundamental to the synthesis of a wide array of nitrogen-containing molecules, including substituted amines and heterocyclic systems.

dot graph "Synthetic_Utility" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: General synthetic application of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

The Halogen Effect: A Comparative Analysis of Reactivity

A critical consideration in the selection of an α-haloamide is the nature of the halogen atom. The reactivity of these compounds in SN2 reactions is directly tied to the leaving group ability of the halide, which follows the trend: I > Br > Cl > F. This is a consequence of the halide's basicity, with weaker bases being better leaving groups.[4]

HalogenLeaving Group AbilityC-X Bond StrengthReactivity
Iodine (I) ExcellentWeakestHighest
Bromine (Br) GoodIntermediateIntermediate
Chlorine (Cl) ModerateStrongModerate

Table 1: Comparison of Halogen Properties as Leaving Groups.

This trend implies that 2-bromo- and 2-iodo-N-(2,6-dimethylphenyl)acetamide will generally exhibit greater reactivity than their chloro-analogue, leading to faster reaction times and potentially milder reaction conditions. While direct head-to-head quantitative comparisons for this specific substrate are sparse in the literature, the principle is well-established. For instance, a comparative analysis of bromoacetyl chloride and chloroacetyl chloride clearly indicates the higher reactivity of the bromo-derivative due to the superior leaving group ability of bromide.[5]

The choice of halogen, therefore, presents a trade-off between reactivity, stability, and cost. While the iodo- and bromo-derivatives offer enhanced reactivity, they are typically more expensive and can be less stable than the chloro-analogue.

Experimental Protocols: Synthesis of Key α-Haloacetamides

To provide a practical framework for researchers, detailed protocols for the synthesis of the foundational chloro- and bromo- N-(2,6-dimethylphenyl)acetamides are presented below.

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This protocol is adapted from established procedures for the synthesis of this key lidocaine intermediate.[1][6]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

Procedure:

  • In a flask, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred solution. A precipitate will form.

  • After the addition is complete, add a solution of sodium acetate in water to the mixture.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

dot graph "Chloro_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Workflow for the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Synthesis of 2-Bromo-N-(2,6-dimethylphenyl)acetamide

The synthesis of the bromo-analogue follows a similar procedure, substituting bromoacetyl bromide for chloroacetyl chloride.

Materials:

  • 2,6-Dimethylaniline

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine or Pyridine)

Procedure:

  • Dissolve 2,6-dimethylaniline and a non-nucleophilic base in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add bromoacetyl bromide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves washing the organic layer with water and brine, followed by drying and solvent evaporation.

  • The crude product can be purified by column chromatography or recrystallization.

Broader Alternatives in α-Amidation of Amides

While α-haloamides are effective, the field of organic synthesis is continually evolving, offering alternative strategies for the α-functionalization of amides. These methods can provide advantages in terms of catalytic efficiency, substrate scope, and functional group tolerance.

Catalytic α-Amination

Direct catalytic α-amination of amides represents a more atom-economical approach. These methods often involve the in-situ generation of an enolate or a related nucleophilic species, which then reacts with an electrophilic aminating agent. Various transition metal catalysts and organocatalysts have been developed for this purpose.[7]

dot graph "Catalytic_Amination" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Conceptual diagram of catalytic α-amination of amides.

Umpolung Strategies: Electrophilic Aminating Agents

Classical amination involves a nitrogen nucleophile reacting with a carbon electrophile. Umpolung, or reverse polarity, strategies employ an electrophilic nitrogen source to react with a carbon nucleophile.[7] A wide array of electrophilic aminating agents are now available, enabling powerful C-N bond formations.[8]

Conclusion and Future Outlook

This compound and its N-aryl analogue are valuable and well-established reagents in organic synthesis. However, a nuanced understanding of the "halogen effect" empowers chemists to select the optimal reagent for their specific needs, balancing reactivity with cost and stability. The bromo- and iodo-derivatives offer a clear advantage in terms of reactivity, which can be crucial for challenging transformations or when milder conditions are required.

Looking forward, the development of catalytic and more sustainable methods for the α-amination of amides will continue to be a major focus in the field. These emerging technologies promise to provide even more efficient and versatile tools for the construction of vital C-N bonds in the molecules of tomorrow.

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. [Link][7]

  • BenchChem. (2025). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity.
  • Kürti, L., et al. (2019).
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Sacramento State Scholars. (2016). Development of a greener synthesis of lidocaine.
  • BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Poulos, Z. J. (2019). The 2-Step Synthesis of Lidocaine. Hunter College, CUNY.
  • Chemistry Steps. (n.d.). Synthesis of Lidocaine. Chemistry Steps.
  • San Diego Mesa College. (n.d.). The Synthesis of Lidocaine. Chem 302L / Su07.
  • Google Patents. (n.d.). Method for synthesizing bromoacetamide. CN101550090B.
  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Milošević, M., et al. (2004). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society.
  • Chow, Y. L., et al. (1969). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. CN103570645A.
  • BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 7-Chloro-9h-fluoren-2-amine.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • BenchChem. (2025). A Comparative Analysis of Leaving Group Ability in 2-Halomethylpentanes.
  • Al-Tel, T. H. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Molecules.
  • Smith, K., et al. (2009). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Rudolph, J., & Watkins, W. (Eds.). (2025).
  • Cecchetti, V., et al. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules.
  • NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST WebBook.
  • University of Massachusetts Dartmouth. (2015). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository.
  • Kadari, L., et al. (2020). On the N-Arylation of Acetamide Using 2-, 3- and 1'-Substituted Iodoferrocenes. ChemRxiv.
  • CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. CymitQuimica.
  • Pathak, A. K., et al. (2021). Thioamides in medicinal chemistry and as small molecule therapeutic agents. RSC Medicinal Chemistry.
  • PubChem. (n.d.). 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. PubChem.
  • Smith, M. B. (2011). Recent advances in heterolytic nucleofugal leaving groups. Beilstein Journal of Organic Chemistry.
  • Fun, H.-K., et al. (2011). N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online.
  • Soderberg, T. (2022). 8.5: Leaving Groups. Chemistry LibreTexts.
  • Chantrapromma, K., et al. (2009). N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • SIELC Technologies. (2018). Acetamide, N-(2,6-dimethylphenyl)-. SIELC Technologies.

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A Comparative Guide to the Purity Analysis of Synthesized "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of synthesized compounds is not merely a procedural step but a cornerstone of scientific integrity and therapeutic success. The purity of a chemical entity directly influences its biological activity, toxicity profile, and ultimately, its viability as a drug candidate. This guide provides an in-depth comparative analysis of state-of-the-art analytical techniques for determining the purity of a key synthetic intermediate, "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone."

This document is designed to empower researchers with the expertise to select and implement the most appropriate analytical methodologies for their specific needs. We will delve into the intricacies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a mere listing of protocols, this guide will elucidate the causality behind experimental choices, ensuring a robust and self-validating approach to purity analysis.

The Synthesis of this compound: A Starting Point for Purity Considerations

The synthesis of the title compound is typically achieved through the acylation of 2,6-dimethylpiperidine with chloroacetyl chloride. This seemingly straightforward reaction can give rise to a number of potential impurities that necessitate rigorous analytical scrutiny.

Synthetic Scheme:

Potential Impurities:

Understanding the potential byproducts of the synthesis is crucial for developing effective analytical methods. Key impurities may include:

  • Unreacted Starting Materials: Residual 2,6-dimethylpiperidine and chloroacetyl chloride.

  • Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with trace amounts of water.

  • Over-acylated Products: Formation of di-acylated species, though less likely under controlled conditions.

  • Side-reaction Products: Products arising from the reaction of the primary product with the starting materials or other reactive species in the mixture.

The presence of these impurities can significantly impact downstream applications, making their detection and quantification a critical aspect of quality control.

A Comparative Analysis of Purity Determination Methods

The choice of an analytical technique for purity assessment is dictated by a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Here, we compare three powerful and widely used techniques: HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a versatile and robust technique for separating and quantifying components in a mixture. Its applicability to a wide range of non-volatile and thermally labile compounds makes it a staple in pharmaceutical analysis.

Principle:

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For "this compound," a reversed-phase HPLC (RP-HPLC) method is most suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
0-2 min: 30% Acetonitrile
2-15 min: 30% to 80% Acetonitrile
15-18 min: 80% Acetonitrile
18-20 min: 80% to 30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

2. Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade, purified.

  • Reference Standard: A well-characterized standard of this compound with known purity.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

3. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar target compound.

  • Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of impurities with a wide range of polarities.

  • UV Detection at 210 nm: The amide chromophore in the target molecule exhibits strong absorbance at lower UV wavelengths, providing good sensitivity.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection at 210 nm D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Principle:

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

Experimental Protocol: GC-MS for this compound

1. Instrumentation and Conditions:

ParameterValue
GC-MS System Standard GC with a Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-400 m/z

2. Sample Preparation:

  • Dissolve the synthesized compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

3. Data Analysis:

  • Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC).

  • Identification of the main peak and any impurities is achieved by comparing their mass spectra with a reference library or through interpretation of the fragmentation patterns.

Causality Behind Experimental Choices:

  • DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of compounds.

  • Temperature Programming: A temperature ramp is essential to elute compounds with different boiling points effectively.

  • Electron Ionization (EI): EI at 70 eV is a standard technique that produces reproducible fragmentation patterns, facilitating library matching for compound identification.[1]

Workflow for GC-MS Purity Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject Sample B->C D GC Separation C->D E MS Detection D->E F Analyze TIC & Mass Spectra E->F G Identify Impurities F->G H Calculate Area % Purity F->H

Caption: Workflow for GC-MS Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision.[2] Unlike chromatographic techniques, qNMR is a direct method that does not require a reference standard of the analyte itself for quantification.

Principle:

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] In qNMR, the purity of a sample is determined by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration.

Experimental Protocol: ¹H qNMR for this compound

1. Instrumentation and Parameters:

ParameterValue
NMR Spectrometer 400 MHz or higher
Pulse Program Standard single-pulse experiment (e.g., 'zg30' on Bruker)
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing proton
Number of Scans Sufficient for a high signal-to-noise ratio (>250:1)
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

2. Reagent and Standard Preparation:

  • Internal Standard: A certified reference material with high purity (>99.5%), such as 1,4-Bis(trimethylsilyl)benzene or Maleic acid. The choice depends on solubility and lack of signal overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard into the same NMR tube.

    • Add a precise volume of deuterated solvent.

    • Ensure complete dissolution by vortexing or sonication.

3. Data Analysis:

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Causality Behind Experimental Choices:

  • High-Field NMR: Higher magnetic field strength provides better signal dispersion and sensitivity, which is crucial for accurate integration.

  • Long Relaxation Delay: A sufficiently long relaxation delay ensures that all protons have fully relaxed before the next pulse, which is essential for accurate quantification.

  • Certified Internal Standard: The accuracy of qNMR is directly dependent on the accuracy of the purity and mass of the internal standard.

Workflow for qNMR Purity Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum C->D E Integrate Analyte & Standard Peaks D->E F Calculate Purity E->F

Caption: Workflow for qNMR Purity Analysis.

Comparative Performance of Analytical Techniques

FeatureHPLCGC-MSqNMR
Principle Differential PartitioningVolatility & Mass-to-Charge RatioNuclear Magnetic Resonance
Analytes Non-volatile, Thermally LabileVolatile, Thermally StableSoluble Compounds
Quantification Relative (Area %)Relative (Area %)Absolute (with Internal Standard)
Identification Retention Time (vs. Standard)Mass Spectrum (Library Match)Chemical Shift & Coupling
Sensitivity High (ng-µg)Very High (pg-ng)Moderate (µg-mg)
Precision HighHighVery High
Accuracy Dependent on Reference StandardDependent on Reference StandardHigh (Primary Method)
Throughput HighModerateModerate

Conclusion: Selecting the Optimal Strategy

The purity analysis of "this compound" is a critical step in ensuring its quality and suitability for further applications. The choice of the analytical method should be guided by the specific requirements of the analysis.

  • HPLC is an excellent choice for routine quality control, offering high throughput and the ability to separate a wide range of potential impurities. It is particularly useful for monitoring reaction progress and for the final purity assessment of the bulk material.

  • GC-MS provides unparalleled sensitivity and specificity for the identification of volatile impurities. It is an invaluable tool for identifying unknown byproducts and for trace-level impurity profiling.

  • qNMR stands out as a primary method for obtaining an accurate and precise absolute purity value. It is the method of choice for the certification of reference materials and for instances where the highest level of accuracy is required, without reliance on a specific analyte standard.

For a comprehensive and robust purity assessment, a combination of these techniques is often employed. For instance, HPLC can be used for routine analysis, while GC-MS can be utilized to investigate any unknown peaks, and qNMR can provide a definitive, high-accuracy purity value for the final product. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy to ensure the integrity of their synthesized compounds.

References

  • Hanna, G. M. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link][3]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link][2][4]

  • Mestrelab Research. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]

  • Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link][2]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Abdul Basheer, S. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1424. [Link][5]

  • Shreevidhyaa Suressh, V., Prathebha, K., Abdul Basheer, S., Ponnuswamy, S., & Usha, G. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o135. [Link]

  • PubChem. (n.d.). Ethanone, 2-chloro-1,2-diphenyl-. Retrieved from [Link]

  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6183-6186.
  • Birudukota, S., Gutta, V., Kadiveti, S., & Vummenthala, H. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Journal of Applied Pharmaceutical Science, 14(11), 196-207.[6][7]

  • Ramachandran, R., Parthiban, P., Rani, M., Kabilan, S., & Jeong, Y. T. (2011). 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2958. [Link][8]

  • Wikipedia. (2023, December 15). 2,6-Dimethylpiperidine. In Wikipedia. [Link][9]

  • Ravichandran, K., Ramesh, P., Rani, M., Kabilan, S., & Ponnuswamy, M. N. (2008). 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one oxime. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2216. [Link][10]

  • Singh, R., Kumar, A., & Singh, P. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.[11]

  • Jothivel, S., Kotoky, J., & Kabilan, S. (2009). Crystal structure of 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o118. [Link][12]

  • PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link][1]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link][1]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a chloroacetamide derivative, 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is a valuable reagent in synthetic chemistry. However, its chemical properties, particularly the presence of a chlorinated alpha-carbon, necessitate a rigorous and informed approach to its handling and disposal. Improper disposal not only poses significant risks to personnel through dermal, ocular, and respiratory exposure but also presents a persistent threat to environmental health. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are designed to be self-validating, integrating safety and compliance into a seamless workflow.

Part 1: Hazard Profile and Initial Risk Assessment

The primary hazards are associated with its reactivity as a halogenated ketone and its classification as a chlorinated organic compound. Under the Resource Conservation and Recovery Act (RCRA), many spent chlorinated solvents and their derivatives are listed as hazardous waste, mandating a specific disposal pathway.[3]

Hazard Classification Description Primary Precaution
Skin Corrosion / Irritation Likely causes skin irritation or severe burns upon contact.[2][4]Avoid all skin contact by using appropriate chemical-resistant gloves and protective clothing.[2][5]
Serious Eye Damage / Irritation Poses a high risk of serious eye irritation or irreversible damage.[1][4]Wear chemical safety goggles at all times; use a face shield for splash-prone procedures.[6][7]
Acute Toxicity (Oral) Analog compounds are classified as harmful if swallowed.[2]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
Respiratory Irritation Vapors or dust may cause irritation to the respiratory tract.[1]Handle exclusively in a certified chemical fume hood to ensure adequate ventilation.[2][8]
Environmental Hazard Chlorinated organic compounds can be toxic to aquatic life and persist in the environment.[8][9]Do not discharge to any drain or sewer system. All waste must be collected.[8][9]

Part 2: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure during handling and disposal. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[5][10]

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are required.[7] For tasks with a higher risk of splashing, such as transferring solutions or cleaning up spills, a full-face shield must be worn in addition to safety goggles.[6][7]

  • Hand Protection : Standard nitrile gloves may offer initial splash protection, but for prolonged contact or immersion, more robust gloves are necessary.[5] Based on data for similar chemicals, butyl rubber or neoprene gloves are recommended for their high resistance to chlorinated compounds.[6][7] Always double-glove when handling concentrated forms of the chemical or its waste.

  • Body Protection : A flame-resistant lab coat is standard for all laboratory work. When handling larger quantities (>100g or 100mL) or during spill cleanup, a chemically impervious apron or disposable coveralls should be worn over the lab coat to provide an additional barrier.[10]

  • Respiratory Protection : All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a properly functioning chemical fume hood. If a fume hood is not available or in the event of a large spill where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]

Part 3: Step-by-Step Disposal and Decontamination Protocol

Disposal is not merely the final step but an integrated part of the experimental workflow. Adherence to this protocol is mandatory for safety and regulatory compliance.

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, all waste containing this compound must be segregated into a designated hazardous waste container.

  • Rationale : Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Chlorinated organic waste must be kept separate from non-halogenated solvents.

  • Procedure :

    • Designate a specific Satellite Accumulation Area (SAA) within the lab, at or near the point of waste generation.[12]

    • Use separate, clearly labeled containers for solid and liquid waste.

      • Solid Waste : Contaminated items such as gloves, weighing paper, and absorbent pads.

      • Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses.

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical to prevent leaks and ensure safe transport.

  • Rationale : The container must be chemically compatible with the waste to prevent degradation and leakage.[12] Proper labeling is a federal requirement and ensures the waste is handled correctly by all personnel.[12]

  • Procedure :

    • Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene for liquids) with a secure, tight-fitting lid.[12]

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.

    • On the label, clearly write the full chemical name: "this compound".

    • List all other components of the waste mixture with their approximate percentages. The total must equal 100%.

Step 3: Managing Spills and Decontamination

Accidents must be managed swiftly and correctly to mitigate exposure and environmental release.

  • Rationale : A pre-planned response ensures that spills are contained efficiently, minimizing the area of contamination and potential for exposure.

  • Procedure for Small Spills (<100 mL) :

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (double gloves, goggles, face shield, lab coat), cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.[8]

    • Decontaminate the spill surface with a detergent solution, followed by a solvent rinse (e.g., ethanol or acetone). Collect all cleaning materials as hazardous waste.

  • Procedure for Large Spills (>100 mL) :

    • Evacuate the immediate area and alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.

    • Prevent others from entering the area.

    • If safe to do so, close the fume hood sash.

    • Allow only trained emergency responders to handle the cleanup.

Step 4: Final Disposal Pathway

The ultimate disposal of the waste is a regulated process managed by professionals. Your role is to prepare the waste for a safe and compliant handoff.

  • Rationale : Federal and state regulations, such as RCRA, strictly govern the treatment and disposal of hazardous waste.[3][13] Licensed disposal facilities use high-temperature incineration or other specialized chemical treatments to destroy the compound safely.[8]

  • Procedure :

    • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[12]

    • Store the container in your designated SAA, away from incompatible materials.

    • Once the container is full, or if the waste has been stored for an extended period (consult your institution's policy), submit a hazardous material pickup request to your EHS office.[12]

    • Do not, under any circumstances, pour this chemical or its waste down the drain or dispose of it in the regular trash.[1][8][9]

Part 4: Disposal Workflow Diagram

This diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Waste Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition start Waste Generated (Solid or Liquid) select_container Select Chemically Compatible Container start->select_container label_container Affix 'HAZARDOUS WASTE' Label & Detail All Contents select_container->label_container add_waste Add Waste to Container in Fume Hood label_container->add_waste close_container Securely Close Container (Keep Closed When Not in Use) add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa check_full Container Full or Ready for Pickup? store_saa->check_full check_full->store_saa No submit_request Submit Hazardous Waste Pickup Request to EHS check_full->submit_request Yes ehs_pickup EHS Collects Waste for Licensed Disposal (Incineration) submit_request->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • Gan, J., Wang, Q., Yates, S. R., Koskinen, W. C., & Jury, W. A. (2002). Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts. NIFA Reporting Portal. Available at: [Link]

  • What Regulations Apply to Chlorinated Solvent Use? PF Online. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]

  • Hladik, M. L., & Roberts, A. L. (2005). Removal of neutral chloroacetamide herbicide degradates during simulated unit processes for drinking water treatment. PubMed. Available at: [Link]

  • Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste. IN.gov. Available at: [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]

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A Senior Application Scientist's Guide to Handling 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone, a compound whose structural analogues are known for their significant hazardous properties. The following procedures are designed not as a rigid checklist, but as a framework for building a self-validating system of safety, grounded in the causality of chemical risk.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of safe handling. While a specific, comprehensive toxicological profile for this compound may be limited, data from structurally similar chloro-ethanone derivatives provide a clear and authoritative basis for a conservative safety assessment.

The primary hazards associated with this class of compounds are severe and immediate:

  • Acute Corrosivity: Analogous compounds are classified as causing severe skin burns and serious eye damage.[1][2] This is not merely an irritation; it is the potential for irreversible tissue destruction upon contact. The chloro-acetyl functional group is highly reactive and can readily acylate biological nucleophiles, leading to cell damage.

  • Acute Toxicity: These compounds are often harmful if swallowed.[1] Ingestion can lead to severe irritation and burns to the mouth, throat, and digestive tract.[3]

  • Inhalation Hazard: While data may vary, it is prudent to assume that dust or aerosols can cause severe irritation to the nose, throat, and respiratory system.[3][4]

Therefore, all handling procedures must be designed to eliminate the possibility of direct contact with the skin, eyes, and respiratory system.

The Core Ensemble: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a comprehensive barrier is non-negotiable.

Task / ScenarioRequired Personal Protective EquipmentRationale
Low-Volume Solution Handling (<50 mL) Double-layered chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a chemical-resistant lab coat.Protects against incidental splashes and minor spills. Double-gloving provides a backup barrier in case of a breach in the outer glove.
Weighing Solid Material or High-Volume Handling All of the above, plus a face shield over goggles and respiratory protection (e.g., NIOSH-approved respirator with organic vapor cartridges).Weighing solids can generate airborne particulates. A face shield offers a broader barrier against splashes. Respiratory protection is critical if the procedure cannot be contained within a certified chemical fume hood.[5][6]
Spill Cleanup Chemical-resistant coveralls or a full suit, heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and respiratory protection.Provides maximum protection against extensive skin contact and high concentrations of vapors or dust during emergency cleanup operations.

Detailed PPE Specifications:

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant or EN166-compliant chemical splash goggles are mandatory.[7][8][9] These must form a seal around the eyes to protect from splashes, which could cause permanent eye damage.[1] For any task with a higher risk of splashing, a full-face shield must be worn over the goggles.[9]

  • Skin and Body Protection: A standard lab coat is insufficient. An impervious, chemical-resistant lab coat or apron is required.[1] For larger quantities, disposable chemical-resistant coveralls should be used. Ensure complete coverage with no exposed skin at the wrists or neck.

  • Hand Protection: There is no universal glove for all chemicals.[9] Nitrile gloves offer good general protection against splashes.[10] For prolonged contact or immersion, butyl or neoprene gloves are recommended. Always wear two pairs of gloves (double-glove) and change the outer glove immediately upon any sign of contamination.

  • Respiratory Protection: All handling of solid material and any procedure with the potential for aerosolization must be performed in a certified chemical fume hood. If a fume hood is not available or its performance is questionable, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is required.[7][8]

Operational and Disposal Plans

A self-validating safety system extends from preparation to disposal. Every step is an opportunity to mitigate risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[11] Verify the chemical fume hood has a current certification. Prepare all necessary equipment and reagents to minimize movement during the procedure.

  • PPE Donning: Don PPE in the following order: inner gloves, lab coat/coveralls, outer gloves (tucking the coat sleeve into the glove), respiratory protection (if required), and finally, eye/face protection.

  • Chemical Handling: Conduct all operations within the fume hood. When handling the solid, use gentle motions to avoid creating dust. When making solutions, add the solid to the solvent slowly. Keep the container sealed when not in use.[8][11]

  • Decontamination: After handling, wipe down the work surface and any equipment with an appropriate decontaminant.

  • PPE Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, followed by the lab coat, eye/face protection, and finally, inner gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1]

Chemical Spill Workflow

The following workflow outlines the critical steps for responding to a chemical spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (Consult SDS) evacuate->assess don_ppe Don Spill-Level PPE assess->don_ppe If safe to proceed contain Contain Spill with Absorbent Dikes don_ppe->contain absorb Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) contain->absorb collect Collect Contaminated Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Institutional EHS Procedures decontaminate->dispose report Report Incident dispose->report

Caption: A workflow for responding to a chemical spill.

Disposal Plan

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, are considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Arrange for pickup and disposal through your certified EHS provider, following all local and national regulations.[1][11]

References

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • Ethanone, 2-chloro-1,2-diphenyl-. PubChem, National Institutes of Health. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety Data Sheet. Fisher Scientific. [Link]

  • Safety Data Sheet. Ashland. [Link]

  • How to Choose PPE for Chemical Work. Envirofluid. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.